Istaroxime hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
(3E,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3.ClH/c1-20-7-5-13(23-26-10-9-22)11-17(20)18(24)12-14-15-3-4-19(25)21(15,2)8-6-16(14)20;/h14-17H,3-12,22H2,1-2H3;1H/b23-13+;/t14-,15-,16-,17+,20+,21-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHJYJDJXNOGNI-ROJIRLEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=NOCCN)CC1C(=O)CC3C2CCC4(C3CCC4=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC/C(=N\OCCN)/C[C@@H]1C(=O)C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Istaroxime Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Dual-Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Istaroxime (B1662506) hydrochloride is a novel, first-in-class intravenous agent for the treatment of acute heart failure (AHF).[1] It possesses a unique dual mechanism of action, functioning as both an inhibitor of the Na+/K+-ATPase and a stimulator of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a). This dual activity provides both positive inotropic (enhanced contractility) and lusitropic (improved relaxation) effects, addressing key pathophysiological aspects of AHF. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of istaroxime hydrochloride, including detailed experimental protocols and a summary of key quantitative data.
Discovery and Development
Istaroxime was originally identified and developed by the Italian pharmaceutical company Sigma-Tau Industrie Farmaceutiche Riunite S.p.A.[2] The development rights were subsequently licensed to Debiopharm of Switzerland, and later acquired by Windtree Therapeutics, which is advancing its clinical development.[2][3] The discovery of istaroxime emerged from research programs focused on identifying novel cardiotonic steroids with an improved therapeutic window compared to traditional digitalis glycosides. The rationale behind its design was to create a molecule that could enhance cardiac contractility without the pro-arrhythmic effects commonly associated with Na+/K+-ATPase inhibitors. This led to the development of a compound that also modulates intracellular calcium handling through SERCA2a activation, a key differentiator from existing inotropes.
Synthesis Pathway
The synthesis of this compound, chemically known as (E,Z)-3-[(2-aminoethoxy)imino]androstane-6,17-dione hydrochloride, can be achieved from androstane-3,6,17-trione. The following pathway is based on a patented process.[4]
Step 1: Oximation of Androstane-3,6,17-trione
Androstane-3,6,17-trione is reacted with 2-aminoethoxyamine dihydrochloride (B599025) in an aqueous solution of tetrahydrofuran (B95107) (THF). The reaction mixture is stirred at ambient temperature for approximately 1.5 hours.
Step 2: Work-up and Purification
Sodium chloride is added to the reaction mixture, and the phases are separated. The aqueous phase is extracted with THF. The organic phases are combined, dried over sodium sulfate, and the solvent is evaporated to yield the crude product.
Step 3: Crystallization and Salt Formation
The crude (E,Z)-3-[(2-aminoethoxy)imino]-androstane-6,17-dione is crystallized from ethyl acetate (B1210297) to yield the purified product. The hydrochloride salt is formed during this process, resulting in (E,Z)-3-(2-aminoethoxyimino)-androstane-6,17-dione hydrochloride.[4]
Mechanism of Action
Istaroxime exerts its therapeutic effects through a novel dual mechanism of action that targets two key regulators of cardiac myocyte function: Na+/K+-ATPase and SERCA2a.[1]
Na+/K+-ATPase Inhibition
Similar to cardiac glycosides like digoxin, istaroxime inhibits the Na+/K+-ATPase pump on the sarcolemma of cardiac myocytes.[5] This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium, in turn, reduces the driving force for the Na+/Ca2+ exchanger (NCX) to extrude calcium from the cell. The resulting increase in intracellular calcium concentration enhances the contractility of the cardiac muscle, producing a positive inotropic effect.
SERCA2a Stimulation
Uniquely, istaroxime also stimulates the activity of SERCA2a, an ATP-dependent calcium pump located on the membrane of the sarcoplasmic reticulum (SR).[5] SERCA2a is responsible for the re-uptake of calcium from the cytosol into the SR during diastole. By enhancing SERCA2a activity, istaroxime accelerates calcium sequestration into the SR, leading to faster myocardial relaxation (a positive lusitropic effect). This improved SR calcium loading also makes more calcium available for release during subsequent contractions, further contributing to the inotropic effect.
Figure 1: Signaling pathway of istaroxime's dual mechanism of action.
Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies of istaroxime.
Table 1: Preclinical Potency of Istaroxime
| Target | Species | IC50 / EC50 | Reference |
| Na+/K+-ATPase | Dog Kidney | IC50: 0.43 ± 0.15 µM | [6] |
| Na+/K+-ATPase | Guinea Pig Kidney | IC50: 8.5 µM | [6] |
| SERCA2a | Dog Cardiac SR | EC50: ~10 nM (for Vmax increase) | [6] |
Table 2: Hemodynamic Effects of Istaroxime in Acute Heart Failure Patients (Phase II Clinical Trial Data)
| Parameter | Dosage | Change from Baseline | p-value | Reference |
| Pulmonary Capillary Wedge Pressure (PCWP) | 0.5 µg/kg/min | -3.3 ± 5.5 mmHg | <0.05 | [7] |
| Pulmonary Capillary Wedge Pressure (PCWP) | 1.0 µg/kg/min | -4.7 ± 5.9 mmHg | <0.05 | [7] |
| Systolic Blood Pressure (SBP) | 1.0 µg/kg/min | +12.3 mmHg (at 6 hours) | 0.045 | [7] |
| Cardiac Index | 1.5 µg/kg/min | Increased vs. placebo | 0.04 | [7] |
| Heart Rate | 0.5, 1.0, 1.5 µg/kg/min | Significant decrease | <0.05 | [7] |
| E/e' ratio | 0.5 µg/kg/min | -4.55 ± 4.75 | 0.029 | [7] |
| E/e' ratio | 1.0 µg/kg/min | -3.16 ± 2.59 | 0.009 | [7] |
Experimental Protocols
Na+/K+-ATPase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of istaroxime on Na+/K+-ATPase activity.
Materials:
-
Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex or dog kidney)
-
This compound solutions of varying concentrations
-
ATP (Adenosine triphosphate)
-
Ouabain (a specific Na+/K+-ATPase inhibitor for determining ouabain-sensitive activity)
-
Malachite green reagent for phosphate (B84403) detection
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 20 mM KCl, 4 mM MgCl2, 1 mM EGTA, pH 7.4)
Procedure:
-
Prepare a reaction mixture containing the assay buffer and purified Na+/K+-ATPase enzyme.
-
Add varying concentrations of this compound to the reaction wells. A control with no inhibitor and a positive control with a known inhibitor (ouabain) should be included.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding a defined concentration of ATP.
-
Incubate the reaction for a specific time (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding a solution like trichloroacetic acid.
-
Measure the amount of inorganic phosphate (Pi) released using the malachite green assay.
-
Calculate the percentage of inhibition for each istaroxime concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the istaroxime concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Figure 2: Experimental workflow for the Na+/K+-ATPase inhibition assay.
SERCA2a Activity Assay (Calcium Uptake)
Objective: To measure the effect of istaroxime on the rate of calcium uptake by SERCA2a into sarcoplasmic reticulum vesicles.
Materials:
-
Isolated cardiac sarcoplasmic reticulum (SR) vesicles
-
This compound solutions of varying concentrations
-
Assay buffer (e.g., 40 mM imidazole-HCl, 100 mM KCl, 5 mM MgCl2, 5 mM sodium azide, 0.5 mM EGTA, pH 7.0)
-
ATP
-
Calcium-45 (45Ca2+) as a radioactive tracer
-
Filtration apparatus with nitrocellulose filters
Procedure:
-
Prepare a reaction mixture containing SR vesicles in the assay buffer.
-
Add varying concentrations of this compound to the reaction tubes.
-
Initiate the calcium uptake by adding ATP and a known concentration of 45Ca2+.
-
At various time points, take aliquots of the reaction mixture and rapidly filter them through nitrocellulose filters.
-
Wash the filters with an ice-cold wash buffer to remove any unbound 45Ca2+.
-
Measure the radioactivity retained on the filters using a scintillation counter. This represents the amount of 45Ca2+ taken up by the SR vesicles.
-
Plot the calcium uptake over time for each istaroxime concentration to determine the initial rate of uptake.
-
Compare the rates of calcium uptake in the presence of different istaroxime concentrations to the control to determine the stimulatory effect.
Figure 3: Experimental workflow for the SERCA2a calcium uptake assay.
Conclusion
This compound represents a significant advancement in the pharmacological management of acute heart failure. Its unique dual mechanism of action, combining Na+/K+-ATPase inhibition with SERCA2a stimulation, offers the potential for improved inotropic and lusitropic support with a favorable safety profile compared to existing therapies. The information provided in this technical guide offers a comprehensive overview for researchers and drug development professionals interested in this novel therapeutic agent. Further clinical investigation is ongoing to fully elucidate the therapeutic potential of istaroxime in various patient populations with acute heart failure.
References
- 1. History of TauRx - TauRx [taurx.com]
- 2. Istaroxime - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. investing.com [investing.com]
- 4. data.epo.org [data.epo.org]
- 5. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DE60126864T2 - Process for the preparation of (E, Z) 3- (2-aminoethoxyimino) -androstanes-6,17-diones and analogs - Google Patents [patents.google.com]
chemical and physical properties of Istaroxime hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Istaroxime hydrochloride is a novel intravenous agent under investigation for the treatment of acute heart failure. It is distinguished by a unique dual mechanism of action: inhibition of the Na+/K+-ATPase pump and stimulation of the sarco/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][2] This dual activity provides both positive inotropic (enhancement of cardiac contractility) and lusitropic (improvement of cardiac relaxation) effects. This technical guide provides an in-depth overview of the chemical and physical properties, mechanism of action, and key experimental protocols related to this compound, intended for a scientific audience.
Chemical and Physical Properties
This compound is a synthetic steroid derivative.[3] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | (3E,5S,8R,9S,10R,13S,14S)-3-(2-Aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione Hydrochloride | [4] |
| Synonyms | PST-2744 hydrochloride | [5] |
| CAS Number | 374559-48-5 | [6] |
| Molecular Formula | C21H33ClN2O3 | [6] |
| Molecular Weight | 396.95 g/mol | [6] |
| Appearance | White to light brown solid | [5] |
| Solubility | DMSO: ≥ 45 mg/mL (113.36 mM) H2O: 25 mg/mL (62.98 mM; requires ultrasound) PBS: 12.5 mg/mL (31.49 mM; with ultrasonication <60°C) Also soluble in formulations with PEG300, Tween-80, Saline, and Corn Oil. | [5][7][8] |
Mechanism of Action
Istaroxime exhibits a dual mechanism of action that favorably modulates cardiac myocyte calcium cycling, addressing both systolic and diastolic dysfunction in heart failure.[1][2]
Inhibition of Na+/K+-ATPase
Similar to cardiac glycosides, Istaroxime inhibits the Na+/K+-ATPase, an enzyme responsible for maintaining the sodium and potassium gradients across the cardiomyocyte membrane.[2] This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium alters the function of the sodium-calcium exchanger (NCX), resulting in reduced calcium extrusion and a net increase in intracellular calcium levels. This rise in cytosolic calcium enhances the binding of calcium to troponin C, leading to a more forceful contraction of the heart muscle (positive inotropic effect).
Stimulation of SERCA2a
Uniquely, Istaroxime also stimulates the activity of SERCA2a, a calcium pump on the membrane of the sarcoplasmic reticulum (SR).[1][9] SERCA2a is responsible for transporting calcium from the cytosol back into the SR during diastole, which is essential for myocardial relaxation. In heart failure, SERCA2a function is often impaired. Istaroxime stimulates SERCA2a by relieving the inhibitory effect of phospholamban (PLB), a regulatory protein.[9] This action is independent of the cAMP/PKA signaling pathway.[9] Enhanced SERCA2a activity leads to faster calcium reuptake into the SR, promoting improved myocardial relaxation (lusitropic effect) and increasing the SR calcium load for subsequent contractions.[1][10]
The dual mechanism of Istaroxime is depicted in the following signaling pathway diagram:
Quantitative Data
The following tables summarize the key quantitative data regarding the activity of this compound.
Table 1: Na+/K+-ATPase Inhibition
| Parameter | Species/Tissue | Value | Reference(s) |
| IC50 | Not Specified | 0.11 µM | [5] |
| IC50 | Dog Kidney | 0.43 ± 0.15 µM | [11] |
| IC50 | Guinea Pig Kidney | 8.5 µM | [11] |
| IC50 (for INaK inhibition) | Not Specified | 32 ± 4 µM | [12] |
Table 2: SERCA2a Stimulation
| Parameter | Preparation | Istaroxime Concentration | Effect | Reference(s) |
| Vmax Increase | Healthy Dog Cardiac SR | 100 nM | Statistically significant increase | [9] |
| 45Ca Uptake | Healthy Dog Cardiac SR Vesicles | 50 nM | +22% increase | [13] |
| Vmax Increase | STZ Diabetic Rat Cardiac Homogenates | 500 nmol/L | +25% increase | [13] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Na+/K+-ATPase Inhibition Assay
This assay determines the inhibitory effect of Istaroxime on Na+/K+-ATPase activity by measuring the hydrolysis of ATP.
Objective: To determine the IC50 value of Istaroxime for Na+/K+-ATPase.
Materials:
-
Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex or dog kidney)
-
This compound
-
Assay Buffer: 140 mM NaCl, 3 mM MgCl2, 50 mM HEPES-Tris (pH 7.5)
-
Substrate Solution: 3 mM ATP, 10 mM KCl, and [γ-32P]ATP
-
Ouabain (a specific Na+/K+-ATPase inhibitor)
-
30% (v/v) perchloric acid
-
Activated charcoal
-
Scintillation counter
Procedure:
-
Enzyme Preparation: Prepare a suspension of the purified Na+/K+-ATPase enzyme in the assay buffer.
-
Pre-incubation: Pre-incubate the enzyme with increasing concentrations of Istaroxime for 10 minutes at 37°C in a final volume of 120 µL of the assay buffer.
-
Reaction Initiation: Add 10 µL of the substrate solution containing [γ-32P]ATP to start the reaction.
-
Incubation: Incubate the reaction mixture for 15 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding 30% (v/v) perchloric acid.
-
Separation of 32P: Separate the released 32P from the unreacted [γ-32P]ATP by centrifugation with activated charcoal.
-
Quantification: Measure the radioactivity of the supernatant using a liquid scintillation counter.
-
Data Analysis: Express the inhibitory activity as a percentage of the control sample (without Istaroxime). Calculate the IC50 value by fitting the data to a dose-response curve.
SERCA2a Activity Assay
This assay measures the effect of Istaroxime on the ATP hydrolysis activity of SERCA2a in cardiac microsomes.
Objective: To determine the effect of Istaroxime on SERCA2a activity (Vmax) and its affinity for calcium (Kd(Ca2+)).
Materials:
-
Cardiac sarcoplasmic reticulum (SR) microsomes
-
This compound
-
Assay Buffer: 40 mM Tris-maleate (pH 6.8), 100 mM KCl, 5 mM MgCl₂, 5 mM NaN₃, 1 mM EGTA, 0.5 mM DTT
-
CaCl₂ stock solution to achieve various free Ca²⁺ concentrations (100–3000 nmol/L)
-
ATP solution containing [γ-32P]ATP
-
Cyclopiazonic acid (CPA) - a specific SERCA inhibitor
-
Quenching solution (e.g., trichloroacetic acid)
-
Ammonium molybdate (B1676688) and an organic solvent (e.g., isobutanol/benzene) for phosphate (B84403) extraction
-
Scintillation counter
Procedure:
-
Microsome Preparation: Isolate SR microsomes from cardiac tissue using differential centrifugation.
-
Pre-incubation: Pre-incubate the cardiac microsomes with various concentrations of Istaroxime (e.g., 0.0001–100 nM) for 5 minutes at 4°C.[9]
-
Reaction Initiation: Initiate the ATPase reaction by adding the ATP solution containing [γ-32P]ATP to the microsome suspension in the assay buffer with a specific free Ca²⁺ concentration.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).
-
Reaction Termination: Stop the reaction by adding the quenching solution.
-
Phosphate Extraction: Extract the released inorganic phosphate (32Pi) by forming a phosphomolybdate complex and partitioning it into the organic solvent.
-
Quantification: Measure the radioactivity of an aliquot of the organic phase using a liquid scintillation counter.
-
Data Analysis: Determine SERCA2a-specific activity by subtracting the activity measured in the presence of the SERCA inhibitor CPA. Construct Ca²⁺-activation curves to determine Vmax and Kd(Ca²⁺).
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. hoelzel-biotech.com [hoelzel-biotech.com]
- 7. Istaroxime | intravenous agen | CAS# 374559-48-5 | InvivoChem [invivochem.com]
- 8. doronscientific.com [doronscientific.com]
- 9. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Istaroxime Hydrochloride and Na+/K+-ATPase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Istaroxime (B1662506) hydrochloride is a novel, first-in-class intravenous agent under investigation for the treatment of acute heart failure.[1][2] Chemically derived from androstenedione, it is structurally unrelated to cardiac glycosides.[1] Istaroxime exhibits a unique dual mechanism of action, functioning as both an inhibitor of the Na+/K+-ATPase (NKA) pump and a stimulator of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][3] This combined activity confers both positive inotropic (enhanced contractility) and lusitropic (improved relaxation) effects on the myocardium.[1] Clinical and preclinical studies have indicated that istaroxime can enhance cardiac function and elevate blood pressure without significantly increasing heart rate or the risk of cardiac arrhythmias, a notable distinction from conventional inotropic agents.[1][2]
This technical guide provides an in-depth exploration of the core of istaroxime's mechanism of action: the kinetics of Na+/K+-ATPase inhibition. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, including quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows.
The Na+/K+-ATPase: Structure and Function
The Na+/K+-ATPase, or sodium-potassium pump, is a vital transmembrane protein found in all animal cells.[4] It actively transports sodium (Na+) and potassium (K+) ions against their concentration gradients, a process powered by the hydrolysis of ATP.[4] This electrogenic pump extrudes three Na+ ions from the cell for every two K+ ions it imports.[4] This action is fundamental for maintaining cellular membrane potential, regulating cell volume, and driving the secondary transport of other solutes.[4]
The Na+/K+-ATPase is a heterodimeric protein composed of a catalytic α-subunit and a smaller β-subunit, which is essential for the stabilization and maturation of the α-subunit.[5][6] The α-subunit contains the binding sites for Na+, K+, ATP, and cardiac glycosides.[6] The enzyme cycles through two principal conformational states, E1 and E2. In the E1 state, the ion-binding sites have a high affinity for Na+ and are open to the intracellular side. Following Na+ binding and ATP-dependent phosphorylation, the enzyme transitions to the E2 state, where the ion-binding sites have a high affinity for K+ and are exposed to the extracellular side.[7]
Istaroxime's Mechanism of Na+/K+-ATPase Inhibition
Istaroxime exerts its inhibitory effect on the Na+/K+-ATPase, which contributes to its positive inotropic action.[3] Inhibition of the Na+/K+-ATPase leads to an increase in the intracellular sodium concentration.[8] This, in turn, reduces the driving force for the sodium-calcium exchanger (NCX) to extrude calcium from the cell, resulting in an accumulation of intracellular calcium.[8] The elevated intracellular calcium enhances the contractility of cardiac muscle cells.[3]
Interestingly, cryo-electron microscopy has revealed that istaroxime binds to the extracellular side of the alpha-subunit of the Na+/K+-ATPase in an "upside-down" orientation when compared to traditional cardiac glycosides like digoxin.[9] This unique binding mode may be a contributing factor to its distinct pharmacological profile.[9]
Quantitative Data: Istaroxime Inhibition of Na+/K+-ATPase
The inhibitory potency of istaroxime on Na+/K+-ATPase has been quantified in various preclinical studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe the concentration of an inhibitor required to reduce the activity of an enzyme by half.
| Parameter | Species/Tissue | Value (µM) |
| IC50 | Dog Kidney | 0.14 ± 0.02[1] |
| IC50 | Dog Kidney | 0.43 ± 0.15[9] |
| IC50 | Rat Renal Preparations | 55 ± 19[1] |
| IC50 (for INaK inhibition) | Not Specified | 32 ± 4[1] |
| IC50 | Porcine Cerebral Cortex | 0.4075[10] |
Experimental Protocols
Na+/K+-ATPase Inhibition Assay
This assay is designed to determine the inhibitory potential of istaroxime on Na+/K+-ATPase activity by measuring the rate of ATP hydrolysis.
Objective: To determine the IC50 value of istaroxime for Na+/K+-ATPase.
Materials:
-
Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex or dog kidney)[1][11]
-
Istaroxime hydrochloride solutions at various concentrations[1][11]
-
ATP, radiolabeled with ³²P ([γ-³²P]ATP) or non-radiolabeled[9][11]
-
Ouabain (B1677812) (a specific Na+/K+-ATPase inhibitor)[1][11]
-
Assay Buffer (e.g., 140 mM NaCl, 20 mM KCl, 3 mM MgCl₂, 1 mM EDTA, 50 mM Tris-HCl, pH 7.4)[9]
-
Stopping solution (e.g., trichloroacetic acid or a solution containing a colorimetric reagent for phosphate (B84403) detection)[9]
-
Scintillation counter (if using ³²P-ATP) or spectrophotometer[9][11]
Procedure:
-
Enzyme Preparation: Prepare a suspension of the purified Na+/K+-ATPase enzyme in the assay buffer.[1][11]
-
Incubation with Inhibitor: In a series of reaction tubes, incubate the enzyme with a range of istaroxime concentrations for a defined period (e.g., 10-30 minutes) at 37°C to allow for binding. Include control tubes with no inhibitor and tubes with a saturating concentration of ouabain to determine ouabain-insensitive ATPase activity.[9][11]
-
Reaction Initiation: Start the enzymatic reaction by adding ATP (and [γ-³²P]ATP if using the radioisotope method) to each tube.[1][11]
-
Reaction Incubation: Incubate the reaction mixtures at 37°C for a specific duration (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.[9]
-
Reaction Termination: Stop the reaction by adding the stopping solution.[9]
-
Quantification of Phosphate Release:
-
Radiometric Assay: If using [γ-³²P]ATP, separate the released ³²P-inorganic phosphate from the unhydrolyzed ATP, typically by a charcoal precipitation method. Measure the radioactivity of the supernatant using a scintillation counter.[1][11]
-
Colorimetric Assay: If using a non-radiolabeled method, the stopping solution will often contain reagents (e.g., malachite green) that form a colored complex with the released inorganic phosphate. Measure the absorbance of this complex using a spectrophotometer.[9]
-
-
Data Analysis:
-
Calculate the total ATPase activity (in the absence of inhibitors).
-
Calculate the ouabain-insensitive ATPase activity.
-
The Na+/K+-ATPase specific activity is the difference between the total and the ouabain-insensitive activity.[9]
-
Determine the percentage of Na+/K+-ATPase inhibition for each istaroxime concentration.
-
Plot the percentage of inhibition against the logarithm of the istaroxime concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1][9]
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Na+/K+-ATPase Inhibition by Istaroxime
Caption: Istaroxime inhibits Na+/K+-ATPase, increasing intracellular Na+ and subsequently Ca2+, leading to enhanced contractility.
Experimental Workflow for Na+/K+-ATPase Inhibition Assay
Caption: Workflow for determining Na+/K+-ATPase inhibition, from preparation to data analysis.
Conclusion
This compound presents a promising therapeutic approach for acute heart failure through its dual mechanism of action. Its inhibition of the Na+/K+-ATPase contributes to its positive inotropic effects, and understanding the kinetics of this interaction is crucial for its continued development and clinical application. While IC50 values provide a valuable measure of its inhibitory potency, further research into its detailed kinetic parameters, such as association and dissociation rate constants, will provide a more complete picture of its pharmacological profile. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers in this field.
References
- 1. Istaroxime, a first in class new chemical entity exhibiting SERCA-2 activation and Na-K-ATPase inhibition: a new promising treatment for acute heart failure syndromes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel analogues of istaroxime, a potent inhibitor of Na+,K+-ATPase: synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Functional characterization and anti-cancer action of the clinical phase II cardiac Na+/K+ ATPase inhibitor istaroxime: in vitro and in vivo properties and cross talk with the membrane androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steady-state kinetic analysis of the Na+/K+-ATPase. The inhibition by potassium and magnesium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of the Anticancer and Biological Activities of Istaroxime via Ex Vivo Analyses, Molecular Docking and Conceptual Density Functional Theory Computations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
early preclinical studies of Istaroxime in heart failure models
An In-depth Technical Guide to the Early Preclinical Studies of Istaroxime in Heart Failure Models
Introduction
Istaroxime is a novel, first-in-class intravenous agent investigated for the treatment of acute heart failure (AHF).[1] Chemically derived from androstenedione, it is structurally unrelated to cardiac glycosides.[1][2] Istaroxime is distinguished by a unique dual mechanism of action that confers both positive inotropic (enhanced contractility) and lusitropic (improved relaxation) effects on the myocardium.[1][3] Preclinical studies have been pivotal in elucidating its pharmacological profile, demonstrating its potential to improve cardiac function without the adverse effects commonly associated with traditional inotropic agents, such as increased heart rate or significant arrhythmias.[2][4] This technical guide provides a comprehensive overview of the core preclinical findings, detailing the quantitative data, experimental protocols, and underlying signaling pathways from early heart failure model studies.
Core Mechanism of Action: A Dual Approach
Istaroxime's therapeutic effects stem from its ability to modulate intracellular calcium dynamics within cardiomyocytes through two distinct molecular targets: the Na+/K+-ATPase (NKA) pump and the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[5][6]
-
Na+/K+-ATPase (NKA) Inhibition : Similar to cardiac glycosides, Istaroxime inhibits the NKA pump on the sarcolemma.[2][7] This inhibition leads to an increase in the intracellular sodium concentration. The elevated sodium level alters the electrochemical gradient for the Na+/Ca2+ exchanger (NCX), causing it to operate in a reverse mode, which increases the influx of calcium into the cytoplasm.[2] This rise in cytosolic calcium enhances the force of myocardial contraction, producing a positive inotropic effect.[2]
-
SERCA2a Stimulation : Uniquely, Istaroxime also stimulates SERCA2a.[3] It achieves this by relieving the inhibitory effect of phospholamban (PLB), a regulatory protein that, in its unphosphorylated state, reduces SERCA2a activity.[8][9] Istaroxime's action facilitates the dissociation of the SERCA2a-PLB complex, a mechanism that is independent of the cAMP/PKA signaling pathway.[8][9] By activating SERCA2a, Istaroxime accelerates the reuptake of calcium from the cytosol into the sarcoplasmic reticulum (SR) during diastole.[10] This enhanced calcium sequestration not only improves myocardial relaxation (a positive lusitropic effect) but also increases the amount of calcium stored in the SR, making it available for release in subsequent contractions, which further contributes to the inotropic effect.[2][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Istaroxime, a first in class new chemical entity exhibiting SERCA-2 activation and Na-K-ATPase inhibition: a new promising treatment for acute heart failure syndromes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Istaroxime: A Novel Therapeutic Agent for Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. ovid.com [ovid.com]
- 10. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Cardiotonic Potential: A Technical Guide to the Molecular Structure and Structure-Activity Relationship of Istaroxime Analogues
For Immediate Release
[CITY, STATE] – In the landscape of therapeutic interventions for acute heart failure, Istaroxime has emerged as a promising agent with a unique dual mechanism of action. This technical guide provides an in-depth exploration of the molecular structure and structure-activity relationships (SAR) of Istaroxime and its analogues. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to facilitate a comprehensive understanding of this novel class of cardiotonic steroids.
Istaroxime exerts its therapeutic effects by inhibiting the Na+/K+-ATPase pump and stimulating the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][2][3] This dual action enhances both myocardial contractility (inotropic effect) and relaxation (lusitropic effect), offering a potential advantage over traditional inotropic agents.[1][4] The core of Istaroxime's structure is a 5α,14α-androstane skeleton, which has been the primary scaffold for the development of analogues with improved potency and safety profiles.[5][6]
Structure-Activity Relationship (SAR) of Istaroxime Analogues
The exploration of Istaroxime analogues has revealed critical structural features that govern their biological activity. Key modifications have focused on the oximic chain at the 3-position and substitutions at the 6-position of the androstane (B1237026) core.
Modifications of the Oximic Chain at Position 3: The nature of the aminoalkyloxime chain at the 3-position significantly influences the inhibitory potency against Na+/K+-ATPase. Studies have shown that the stereochemistry of the oxime is crucial, with the E isomers consistently demonstrating higher potency than the Z isomers.[5][7] Furthermore, the nature of the basic group at the terminus of this chain plays a pivotal role. For instance, the (E)-3-[(R)-3-pyrrolidinyl]oxime derivative has been identified as one of the most potent analogues, highlighting the importance of the size, shape, and basicity of this substituent for optimal interaction with the receptor.[5][7]
Modifications at Position 6: Alterations at the 6-position of the androstane scaffold have also been extensively investigated to modulate the pharmacological profile. These modifications have a significant impact on the Na+/K+-ATPase inhibitory activity.[6] The introduction of different functional groups at this position has led to the identification of compounds with inhibitory potencies greater than that of Istaroxime itself.[6]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory potency of Istaroxime and selected analogues on Na+/K+-ATPase and their effects on SERCA2a activity. This data provides a comparative overview of the potency and selectivity of these compounds.
Table 1: Na+/K+-ATPase Inhibitory Activity of Istaroxime and Analogues
| Compound | Modification | IC50 (µM) vs. Dog Kidney Na+/K+-ATPase |
| Istaroxime | 3-(E,Z)-[(2-aminoethoxy)imino], 6-oxo | 0.14 ± 0.02[1] |
| Analogue 15 | (E)-3-[(R)-3-pyrrolidinyl]oxime, 6-oxo | More potent than Istaroxime[5][7] |
| PST3093 | Istaroxime metabolite | No significant inhibition[8][9] |
Table 2: Effect of Istaroxime and Analogues on SERCA2a Activity
| Compound | Concentration | Effect on SERCA2a Activity |
| Istaroxime | 100 nM | Increased activity in failing canine SR vesicles[10] |
| PST3093 | Nanomolar concentrations | Stimulatory action[8][9] |
Signaling Pathways and Experimental Workflows
To visually elucidate the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Istaroxime's dual mechanism of action in a cardiomyocyte.
Workflow for Na+/K+-ATPase inhibition assay.
Workflow for SERCA2a ATPase activity assay.
Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for the interpretation of SAR data. Below are detailed protocols for the key assays used to characterize Istaroxime and its analogues.
Na+/K+-ATPase Inhibition Assay
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of Na+/K+-ATPase.
1. Enzyme Preparation: A purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex or dog kidney) is used.[11][12]
2. Reagents:
-
Assay Buffer: Typically contains NaCl, KCl, MgCl₂, and a buffering agent (e.g., Tris-HCl) at a physiological pH.[11]
-
Substrate: Adenosine triphosphate (ATP), often radiolabeled with ³²P ([γ-³²P]ATP) for sensitive detection.[1]
-
Test Compounds: Istaroxime analogues are dissolved in a suitable solvent (e.g., DMSO) and tested at various concentrations.
3. Procedure:
-
Pre-incubation: The enzyme is pre-incubated with different concentrations of the test compound for a specific duration at 37°C.[11]
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the ATP substrate.[1]
-
Incubation: The reaction mixture is incubated at 37°C for a defined period.[11]
-
Reaction Termination: The reaction is stopped by adding a strong acid (e.g., trichloroacetic acid or perchloric acid).[11]
-
Quantification of Phosphate (B84403) Release: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured. For radiolabeled ATP, this involves separating the released ³²Pi from the unhydrolyzed [γ-³²P]ATP and quantifying the radioactivity using a scintillation counter.[1]
-
Data Analysis: The percentage of enzyme inhibition is plotted against the logarithm of the inhibitor concentration. The IC50 value, representing the concentration of the compound that causes 50% inhibition of enzyme activity, is determined by fitting the data to a sigmoidal dose-response curve.[11]
SERCA2a Activity Assay (³²P-ATP Hydrolysis)
This assay measures the ability of a compound to modulate the ATP hydrolysis activity of SERCA2a, a direct indicator of its pumping function.[2][13]
1. Preparation of Sarcoplasmic Reticulum (SR) Microsomes: SR vesicles are isolated from cardiac tissue (e.g., canine or guinea pig ventricles) through differential centrifugation.[13]
2. Reagents:
-
Assay Buffer: Contains components such as KCl, MgCl₂, NaN₃ (to inhibit mitochondrial ATPases), and a Ca²⁺/EGTA buffer system to control the free Ca²⁺ concentration.[13]
-
Substrate: [γ-³²P]ATP.[2]
-
Test Compounds: Istaroxime analogues are tested at various concentrations.
-
Cyclopiazonic acid (CPA): A specific inhibitor of SERCA used to determine the SERCA2a-specific ATPase activity.[2][13]
3. Procedure:
-
Pre-incubation: SR microsomes are pre-incubated with the test compound for a short period at a low temperature (e.g., 4°C).[2]
-
Reaction Initiation: The reaction is initiated by adding the [γ-³²P]ATP-containing assay buffer with a specific free Ca²⁺ concentration.[2]
-
Incubation: The reaction is carried out at 37°C for a defined time.[13]
-
Reaction Termination: The reaction is stopped, typically by the addition of an acid.[13]
-
Measurement of ATP Hydrolysis: The amount of released ³²Pi is quantified. The SERCA2a-specific activity is calculated as the difference between the total ATPase activity and the activity in the presence of CPA (CPA-sensitive fraction).[2][13]
-
Data Analysis: Ca²⁺ activation curves are generated by plotting SERCA2a activity against the free Ca²⁺ concentration. These curves are fitted to a sigmoidal model to determine the maximum velocity (Vmax) and the Ca²⁺ affinity (Kd(Ca²⁺)).[2] The effect of the test compound on these parameters is then evaluated.
Conclusion
The development of Istaroxime and its analogues represents a significant advancement in the search for novel therapies for acute heart failure. The unique dual mechanism of Na+/K+-ATPase inhibition and SERCA2a stimulation offers a promising therapeutic profile. A deep understanding of the structure-activity relationships is paramount for the rational design of next-generation compounds with enhanced potency, selectivity, and safety. This technical guide provides a foundational resource for researchers in the field, summarizing the current knowledge and providing the necessary tools to further explore this exciting class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Istaroxime: A Novel Therapeutic Agent for Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel analogues of istaroxime, a potent inhibitor of Na+,K+-ATPase: synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel analogues of Istaroxime, a potent inhibitor of Na(+),K(+)-ATPase: Synthesis, structure-activity relationship and 3D-quantitative structure-activity relationship of derivatives at position 6 on the androstane scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Highly Selective SERCA2a Activators: Preclinical Development of a Congeneric Group of First-in-Class Drug Leads against Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. boa.unimib.it [boa.unimib.it]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Functional characterization and anti-cancer action of the clinical phase II cardiac Na+/K+ ATPase inhibitor istaroxime: in vitro and in vivo properties and cross talk with the membrane androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Istaroxime Hydrochloride and Its Core Effect on Intracellular Calcium Cycling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Istaroxime (B1662506) hydrochloride is a novel intravenous luso-inotropic agent under investigation for the treatment of acute heart failure (AHF).[1][2][3] Its unique dual mechanism of action, which involves both the inhibition of Na+/K+-ATPase (NKA) and the stimulation of the sarco/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a), distinguishes it from other inotropic agents.[4][5][6] This guide provides an in-depth technical overview of istaroxime's core effects on intracellular calcium cycling, with a focus on its interaction with SERCA2a. Dysregulated calcium handling is a hallmark of heart failure, and interventions targeting this pathway are a promising therapeutic strategy.[7][8][9]
Core Mechanism of Action: Modulation of Intracellular Calcium
Istaroxime exerts its effects through a dual mechanism that ultimately enhances cardiac contractility and relaxation by modulating intracellular calcium levels.[10][11][12]
-
Inhibition of Na+/K+-ATPase (NKA): By inhibiting the NKA pump on the sarcolemma, istaroxime leads to a modest increase in intracellular sodium concentration.[2][10] This, in turn, alters the electrochemical gradient for the Na+/Ca2+ exchanger (NCX), resulting in reduced calcium efflux and a subsequent increase in cytosolic calcium during systole, contributing to a positive inotropic (contractility-enhancing) effect.[1]
-
Stimulation of SERCA2a: A key and unique feature of istaroxime is its ability to directly stimulate SERCA2a activity.[5][13] SERCA2a is responsible for pumping calcium from the cytosol back into the sarcoplasmic reticulum (SR) during diastole.[1] By enhancing SERCA2a function, istaroxime accelerates calcium reuptake, leading to improved myocardial relaxation (a positive lusitropic effect) and increased SR calcium load for subsequent contractions.[4][5]
The combined actions of NKA inhibition and SERCA2a stimulation provide a balanced luso-inotropic profile, improving both systolic and diastolic function.[1][2]
Detailed Effect on SERCA2a and Intracellular Calcium Cycling
Istaroxime's stimulation of SERCA2a is independent of the traditional beta-adrenergic/cAMP/PKA signaling pathway.[2][7] The primary mechanism is the relief of phospholamban (PLB) inhibition.[5][7] In its dephosphorylated state, PLB binds to SERCA2a and inhibits its activity.[2] Istaroxime has been shown to interact with the SERCA2a/PLB complex, promoting the dissociation of PLB from SERCA2a.[5][7] This disinhibition enhances the intrinsic activity of the SERCA2a pump.[5]
This enhanced SERCA2a activity leads to:
-
Accelerated Calcium Reuptake: A more rapid sequestration of cytosolic Ca2+ into the SR during diastole.[4]
-
Improved Myocardial Relaxation: The faster decline in cytosolic Ca2+ concentration promotes more rapid and complete relaxation of the heart muscle.[1][5]
-
Increased SR Calcium Load: The enhanced Ca2+ uptake increases the amount of calcium stored in the SR, making more calcium available for release during subsequent systolic contractions, thus contributing to the inotropic effect.[1][5]
The following diagram illustrates the signaling pathway of istaroxime's effect on SERCA2a.
References
- 1. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. benchchem.com [benchchem.com]
- 6. Istaroxime new drug for acute heart failure gets fast track designation from FDA [speciality.medicaldialogues.in]
- 7. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SERCA2a stimulation by istaroxime improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Istaroxime, a stimulator of sarcoplasmic reticulum calcium adenosine triphosphatase isoform 2a activity, as a novel therapeutic approach to heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Istaroxime's Luso-Inotropic Properties: A Foundational Research Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on Istaroxime (B1662506), a first-in-class intravenous agent with a novel dual mechanism of action for the treatment of acute heart failure. Istaroxime is distinguished by its ability to produce both positive inotropic (enhanced contractility) and lusitropic (improved relaxation) effects.[1][2][3] This is achieved through the simultaneous inhibition of Na+/K+-ATPase (NKA) and stimulation of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[4][5][6] This document details the core pharmacology, quantitative data, and key experimental methodologies used to characterize its unique luso-inotropic profile.
Core Mechanism of Action: A Dual Approach
Istaroxime's therapeutic efficacy stems from its unique ability to modulate two critical ion transporters in cardiac myocytes.[7]
-
Na+/K+-ATPase (NKA) Inhibition: Like cardiac glycosides, Istaroxime inhibits the NKA pump on the sarcolemma.[3][6] This leads to a rise in intracellular sodium concentration. The increased intracellular sodium reduces the driving gradient for the Na+/Ca2+ exchanger (NCX), resulting in decreased calcium efflux and a subsequent increase in cytosolic calcium levels.[4][8] This elevated intracellular calcium enhances the binding of calcium to contractile proteins, leading to a positive inotropic effect (increased myocardial contractility).[1][5]
-
SERCA2a Stimulation: Uniquely, Istaroxime also stimulates SERCA2a, the pump responsible for re-sequestering calcium from the cytosol into the sarcoplasmic reticulum (SR) during diastole.[9][10] The primary mechanism for this stimulation is believed to be the relief of the inhibitory effect of phospholamban (PLB) on SERCA2a.[11][12] By promoting the dissociation of the inhibitory PLB from SERCA2a, Istaroxime enhances the pump's activity.[13] This accelerated calcium reuptake into the SR leads to faster myocardial relaxation (a positive lusitropic effect) and increases the SR calcium store, making more calcium available for release in subsequent contractions, which also contributes to the inotropic effect.[1][2][9]
This dual action allows Istaroxime to improve both systolic and diastolic function, a significant advantage over traditional inotropes which often increase contractility at the cost of impaired relaxation and increased arrhythmia risk.[1][3][10]
Quantitative Data
The following tables summarize key quantitative findings from preclinical studies that characterize Istaroxime's effects on its molecular targets and overall cardiac function.
Table 1: Effect of Istaroxime on Na+/K+-ATPase (NKA) Activity
| Preparation Source | IC50 | Reference |
|---|---|---|
| Heart Homogenates (Rat) | Not specified, but activity measured | [12] |
| Porcine Cerebral Cortex | Not specified, but inhibition confirmed | [14] |
Note: Specific IC50 values are often proprietary or vary by assay conditions. The inhibitory effect is consistently reported.
Table 2: Effect of Istaroxime on SERCA2a Activity
| Model / Preparation | Istaroxime Concentration | Key Finding | Reference |
|---|---|---|---|
| STZ Diabetic Rat Cardiac Homogenates | 500 nmol/L | +25% increase in SERCA2a Vmax (P < 0.01), no change in Kd(Ca2+) | [12] |
| Healthy Dog Cardiac SR Vesicles | 50 nM | +22% increase in 45Ca uptake Vmax (P < 0.05), no change in Kd | [15] |
| Dog Heart Microsomes | 10 nM | 40% reduction in SERCA2a/PLN Co-immunoprecipitation (P < 0.01) | [15] |
| Dog Heart Microsomes | 10 nM | Vmax increased from 0.376 to 0.458 µmol Pi/mg/min (P < 0.05) |[15] |
Table 3: Hemodynamic and Clinical Effects of Istaroxime Infusion
| Study Population | Key Finding | Reference |
|---|---|---|
| Patients with Acute Heart Failure | Significantly decreased pulmonary capillary wedge pressure (PCWP) and heart rate. | [1][10] |
| Patients with Acute Heart Failure | Significantly increased systolic blood pressure and cardiac index. | [1][4] |
| Conscious Dogs with Chronic Heart Failure | Increased left ventricular (LV) dP/dtmax by ~50% at 3 µg/kg/min without changing heart rate. | [16] |
| Patients with Acute Heart Failure | No significant changes in neurohormones, renal function, or troponin I. |[1][10] |
Detailed Experimental Protocols
The characterization of Istaroxime's dual mechanism relies on specific in-vitro assays. Detailed methodologies for these key experiments are provided below.
Protocol 1: Na+/K+-ATPase (NKA) Inhibition Assay
This assay quantifies the inhibitory effect of Istaroxime on NKA activity by measuring the rate of ATP hydrolysis.[7]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Istaroxime for NKA.
-
Materials:
-
Purified NKA enzyme preparation (e.g., from porcine cerebral cortex or dog kidney).[17]
-
Assay Buffer: e.g., 140 mM NaCl, 3 mM MgCl2, 50 mM HEPES-Tris (pH 7.5).[7]
-
Substrate Solution: ATP solution containing [γ-³²P]ATP and 10 mM KCl.[7]
-
Istaroxime solutions at various concentrations.
-
Ouabain (for determining NKA-specific activity).
-
Quenching solution (e.g., perchloric acid).[7]
-
Ammonium molybdate (B1676688) and a reducing agent for colorimetric phosphate (B84403) detection, or materials for scintillation counting.
-
-
Procedure:
-
Enzyme Preparation: Suspend the purified NKA enzyme in the assay buffer.
-
Pre-incubation: Pre-incubate the enzyme with a range of Istaroxime concentrations (or vehicle control) for approximately 10 minutes at 37°C.[7]
-
Reaction Initiation: Start the reaction by adding the [γ-³²P]ATP substrate solution.
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 10-20 minutes) where the reaction is linear.[11]
-
Reaction Termination: Stop the reaction by adding a cold quenching solution.
-
Quantification of Phosphate Release: Measure the amount of inorganic phosphate (³²Pi) released. This is typically done by measuring the radioactivity of the released ³²Pi after separation from the unhydrolyzed ATP.[17]
-
Data Analysis: NKA-specific activity is calculated as the difference between total ATPase activity and the activity remaining in the presence of a saturating concentration of ouabain.[8] Plot the percentage of NKA inhibition against the logarithm of Istaroxime concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
-
Protocol 2: SERCA2a Ca²⁺-ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by SERCA2a in cardiac microsomes, providing a direct measure of its enzymatic activity.[13][15]
-
Objective: To determine the effect of Istaroxime on SERCA2a's maximal activity (Vmax) and its affinity for calcium (Kd(Ca²⁺)).
-
Materials:
-
Cardiac sarcoplasmic reticulum (SR) microsomes isolated from heart tissue homogenates.[11]
-
Assay Buffer: e.g., 40 mM Tris-maleate (pH 6.8), 100 mM KCl, 5 mM MgCl₂, 1 mM EGTA.[11]
-
ATP solution containing [γ-³²P]ATP.
-
Istaroxime solutions at various concentrations.
-
Cyclopiazonic acid (CPA), a specific SERCA inhibitor, to determine SERCA2a-specific activity.[11]
-
CaCl₂ stock solution to create a range of free Ca²⁺ concentrations.
-
-
Procedure:
-
Microsome Preparation: Isolate SR microsomes from cardiac tissue using differential centrifugation.[11]
-
Pre-incubation: Pre-incubate the SR microsomes with the desired concentration of Istaroxime (or vehicle) for 5 minutes at 4°C.[15][17]
-
Reaction Setup: Prepare reaction tubes containing the assay buffer with varying free Ca²⁺ concentrations (e.g., 100–3000 nmol/L). Add the pre-incubated microsomes.
-
Reaction Initiation: Initiate the ATPase reaction by adding the [γ-³²P]ATP solution.
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 20 minutes).[13]
-
Reaction Termination: Stop the reaction by adding a cold quenching solution.
-
Quantification: Measure the released ³²Pi.[13]
-
Data Analysis: Perform parallel experiments in the presence of a saturating concentration of CPA. The SERCA2a-specific activity is the difference between the total ATPase activity and the CPA-insensitive activity.[11] Construct Ca²⁺-activation curves by plotting SERCA2a activity against free Ca²⁺ concentration. Fit the data to determine Vmax and Kd(Ca²⁺).[12]
-
Protocol 3: SERCA2a-dependent ⁴⁵Ca²⁺ Uptake Assay
This assay provides a functional measure of SERCA2a activity by directly quantifying the transport of radioactive calcium into SR vesicles.[15]
-
Objective: To measure the rate of calcium uptake into SR vesicles mediated by SERCA2a.
-
Materials:
-
Cardiac SR vesicles.
-
Uptake Buffer containing ATP.
-
Radioactive ⁴⁵CaCl₂.
-
Istaroxime solutions.
-
Nitrocellulose filters (e.g., 0.45 µm pore size).
-
Ice-cold wash buffer.
-
Scintillation counter and fluid.
-
-
Procedure:
-
Pre-incubation: Pre-incubate SR vesicles with Istaroxime or vehicle control in the uptake buffer.
-
Reaction Initiation: Initiate calcium uptake by adding ATP to the vesicle suspension containing ⁴⁵CaCl₂.[13]
-
Time-course Sampling: At specific time points, take aliquots of the reaction mixture and rapidly pass them through nitrocellulose filters under vacuum.
-
Washing: Immediately wash the filters with ice-cold wash buffer to remove extra-vesicular ⁴⁵Ca²⁺.[13]
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter. The radioactivity corresponds to the amount of ⁴⁵Ca²⁺ taken up by the vesicles.[13]
-
Data Analysis: Plot the amount of ⁴⁵Ca²⁺ uptake over time. The initial slope of this curve represents the rate of calcium uptake. Compare the rates between control and Istaroxime-treated samples.
-
Protocol 4: SERCA2a/Phospholamban (PLN) Co-immunoprecipitation
This technique is used to assess the physical interaction between SERCA2a and its inhibitory protein, PLN, and how Istaroxime modulates this interaction.[15]
-
Objective: To determine if Istaroxime reduces the physical association between SERCA2a and PLN.
-
Materials:
-
Cardiac SR microsomes.
-
Mild non-ionic detergent (for solubilization).
-
Antibody specific to PLN.
-
Protein A/G-agarose beads.
-
Wash buffers.
-
SDS-PAGE and Western blotting reagents, including an antibody specific to SERCA2a.
-
-
Procedure:
-
Solubilization: Solubilize SR microsomes using a mild detergent to preserve protein-protein interactions.[15]
-
Incubation with Istaroxime: Incubate the solubilized proteins with Istaroxime or vehicle control.
-
Immunoprecipitation: Add an anti-PLN antibody to the mixture to form antibody-PLN-SERCA2a complexes. Add Protein A/G-agarose beads to pull down these complexes.[15]
-
Washing: Wash the beads multiple times to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads and separate them using SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a membrane and probe with an anti-SERCA2a antibody to detect the amount of SERCA2a that was co-precipitated with PLN.
-
Data Analysis: Quantify the band intensity for SERCA2a. A reduction in the SERCA2a signal in the Istaroxime-treated sample compared to the control indicates that Istaroxime disrupts the SERCA2a-PLN interaction.[15]
-
Conclusion
Istaroxime represents a significant advancement in the treatment of acute heart failure through its unique luso-inotropic mechanism. Foundational research has clearly established its dual action on Na+/K+-ATPase and SERCA2a, which translates to improved systolic and diastolic performance.[1][12] The experimental protocols detailed herein provide a robust framework for the continued investigation of Istaroxime and the development of future compounds targeting cardiac calcium cycling. Its favorable clinical profile, including an increase in systolic blood pressure and a decrease in heart rate, positions it as a promising alternative to currently available inotropes.[1][10]
References
- 1. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Istaroxime - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Agents with inotropic properties for the management of acute heart failure syndromes. Traditional agents and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. SERCA2a stimulation by istaroxime improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Functional characterization and anti-cancer action of the clinical phase II cardiac Na+/K+ ATPase inhibitor istaroxime: in vitro and in vivo properties and cross talk with the membrane androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Istaroxime: a new luso-inotropic agent for heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Istaroxime in Canine Heart Failure Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Istaroxime in canine models of heart failure. This document includes detailed experimental protocols, a summary of quantitative data from preclinical studies, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
Istaroxime is a novel intravenous agent with a dual mechanism of action, making it a promising therapeutic candidate for acute heart failure. It functions as both a Na+/K+-ATPase inhibitor and a stimulator of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][2][3] This dual activity leads to enhanced cardiac contractility (positive inotropy) and improved myocardial relaxation (lusitropy).[4][5] Preclinical studies in canine models of heart failure have been instrumental in characterizing the hemodynamic effects of Istaroxime.[6][7]
Mechanism of Action
Istaroxime's therapeutic effects stem from its ability to modulate intracellular calcium dynamics within cardiomyocytes through two primary targets:
-
Na+/K+-ATPase Inhibition : Like cardiac glycosides, Istaroxime inhibits the Na+/K+-ATPase pump in the sarcolemma. This leads to an increase in intracellular sodium concentration, which in turn reduces the activity of the Na+/Ca2+ exchanger (NCX) in its forward mode (calcium extrusion). The resulting increase in intracellular calcium concentration enhances the force of myocardial contraction.[8][9]
-
SERCA2a Stimulation : Uniquely, Istaroxime also stimulates SERCA2a activity. It achieves this by relieving the inhibitory effect of phospholamban (PLB) on SERCA2a, a process that is independent of the cAMP/PKA signaling pathway.[5][10] Enhanced SERCA2a activity leads to more rapid reuptake of calcium from the cytosol into the sarcoplasmic reticulum during diastole, thereby improving myocardial relaxation.[8][11]
Signaling Pathway
Quantitative Data from Canine Heart Failure Models
The following tables summarize the hemodynamic effects of Istaroxime administration in various canine models of heart failure.
| Parameter | Animal Model | Treatment Group | Outcome | Reference |
| LV Contractility (+dP/dt) | Anesthetized control dogs | Istaroxime (3 µg/kg/min IV) | Increased by 81% | [1][12] |
| Anesthetized chronic atrioventricular block dogs | Istaroxime (3 µg/kg/min IV) | Increased by 61% | [1][12] | |
| LV Relaxation (-dP/dt) | Anesthetized control dogs | Istaroxime (3 µg/kg/min IV) | Increased by 94% | [1][12] |
| Anesthetized chronic atrioventricular block dogs | Istaroxime (3 µg/kg/min IV) | Increased by 49% | [1][12] | |
| Left Ventricular End-Diastolic Volume | Chronic canine heart failure model | Istaroxime (IV) | Dose-dependent reductions | [1][6] |
| Left Ventricular End-Systolic Volume | Chronic canine heart failure model | Istaroxime (IV) | Dose-dependent reductions | [1][6] |
| Left Ventricular Ejection Fraction | Chronic canine heart failure model | Istaroxime (IV) | Significant increase | [1][6] |
Experimental Protocols
Induction of Chronic Ischemic Heart Failure in a Canine Model
This protocol describes a common method for inducing heart failure in dogs to study the effects of therapeutic agents like Istaroxime.[1]
Animal Model:
-
Healthy adult dogs of either sex.
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the animal using a standard protocol. Aseptically prepare the thoracic region for surgery.
-
Thoracotomy: Perform a left lateral thoracotomy to expose the heart.
-
Coronary Artery Ligation: Identify the left anterior descending (LAD) coronary artery. Ligate the proximal LAD and its major diagonal branches to induce a myocardial infarction. This method is often referred to as "total LAD devascularization."[1]
-
Closure and Recovery: Close the thoracotomy incision in layers. Provide appropriate postoperative analgesia and care.
-
Development of Heart Failure: Allow several weeks for the development of chronic heart failure. The development of heart failure is typically confirmed when the left ventricular ejection fraction (LVEF) falls below 40%, as assessed by echocardiography.[1]
In Vivo Administration of Istaroxime
This protocol outlines the intravenous administration of Istaroxime to canine models of heart failure for the assessment of its acute hemodynamic effects.[1]
Route of Administration:
-
Intravenous (IV) infusion.[1]
Dosage:
-
A starting dose of 3 µg/kg/min has been shown to be effective in a canine model of chronic atrioventricular block, which is sensitive to drug-induced arrhythmias.[1][12] This dosage can be used as a reference point for ischemic heart failure models. Dose-escalation studies may be performed to characterize the full dose-response relationship.[7]
Duration of Infusion:
-
Continuous infusion for a defined period, such as 60 minutes, is typical for assessing acute hemodynamic changes.[1][12]
Monitoring:
-
Continuously monitor hemodynamic parameters, including left ventricular pressure (for +dP/dt and -dP/dt), heart rate, and blood pressure.
-
Perform echocardiography to assess LVEF, left ventricular end-diastolic volume, and left ventricular end-systolic volume.[6]
Experimental Workflow
Conclusion
The data from canine heart failure models demonstrate that Istaroxime is a potent inotropic and lusitropic agent. Its dual mechanism of action offers a unique therapeutic profile for the treatment of acute heart failure. The protocols and data presented in these application notes provide a valuable resource for researchers and drug development professionals working in the field of cardiovascular pharmacology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Istaroxime, a first in class new chemical entity exhibiting SERCA-2 activation and Na-K-ATPase inhibition: a new promising treatment for acute heart failure syndromes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Safety and Efficacy of Istaroxime in Patients With Acute Heart Failure: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Istaroxime, a positive inotropic agent devoid of proarrhythmic properties in sensitive chronic atrioventricular block dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methodology for Assessing SERCA2a Activation by Istaroxime
Audience: Researchers, scientists, and drug development professionals.
Introduction: Istaroxime is a novel luso-inotropic agent with a dual mechanism of action, distinguished by its ability to inhibit the Na+/K+-ATPase and stimulate the Sarco/Endoplasmic Reticulum Ca2+-ATPase 2a (SERCA2a).[1][2] This dual action enhances cardiac contractility (inotropism) and improves relaxation (lusitropism), making it a promising therapeutic for acute heart failure.[3][4] The stimulation of SERCA2a, a critical regulator of calcium cycling in cardiomyocytes, is achieved by relieving the inhibitory effect of its endogenous regulator, phospholamban (PLB).[1][2][5] This document provides detailed methodologies and protocols for assessing the activation of SERCA2a by Istaroxime, offering a comprehensive guide for preclinical evaluation.
Signaling Pathway of Istaroxime's Action on SERCA2a
Istaroxime's primary mechanism for SERCA2a activation involves the modulation of the SERCA2a-phospholamban (PLB) interaction. In its dephosphorylated state, PLB binds to SERCA2a, acting as an inhibitor by reducing its affinity for calcium.[3][6] Istaroxime stimulates SERCA2a activity by disrupting this inhibitory interaction, effectively dissociating PLB from the SERCA2a complex.[1][5][7] This allosteric modulation enhances the rate of calcium sequestration into the sarcoplasmic reticulum (SR) during diastole. Notably, this activation is independent of the cAMP/PKA signaling pathway, which is the canonical route for relieving PLB inhibition via phosphorylation.[1][2][8]
Quantitative Data Summary
The following tables summarize the quantitative effects of Istaroxime on SERCA2a activity across various preclinical models.
Table 1: Effect of Istaroxime on SERCA2a ATPase Activity in Canine Cardiac SR Vesicles
| Preparation | Condition | Vmax (nmol ATP/mg/min) | Kd(Ca²⁺) (µM) | Reference |
|---|---|---|---|---|
| Healthy | Control | 185 ± 11 | 0.42 ± 0.02 | [6] |
| Istaroxime (100 nM) | 222 ± 13 | 0.35 ± 0.02 | [6] | |
| Failing | Control | 120 ± 9 | 0.55 ± 0.03 | [6] |
| Istaroxime (1 nM) | Increased activity (+34%) | Not specified | [1] | |
| Istaroxime (100 nM) | 168 ± 11 | 0.45 ± 0.03 | [6] |
Data are presented as mean ± SEM. In failing heart models, Istaroxime demonstrates higher potency.[1][2]
Table 2: Effect of Istaroxime on SERCA2a Function in Various Models
| Model | Assay | Istaroxime Conc. | Effect | Reference |
|---|---|---|---|---|
| Healthy Dog Cardiac SR Vesicles | ⁴⁵Ca²⁺ Uptake | 50 nM | +22% increase in Vmax | [7] |
| STZ Diabetic Rat Cardiac Homogenates | ATPase Activity | 500 nM | +25% increase in Vmax | [6][7] |
| Dog Heart Microsomes | Co-immunoprecipitation | 10 nM | 40% reduction in SERCA2a/PLB complex | [7] |
| | (SERCA2a/PLB) | 100 nM | 43% reduction in SERCA2a/PLB complex |[7] |
Experimental Workflow
Assessing the effect of a compound like Istaroxime on SERCA2a activity typically follows a standardized workflow, centered on the measurement of ATP hydrolysis as a function of calcium concentration.
Detailed Experimental Protocols
Protocol 1: Measurement of SERCA2a ATPase Activity
This assay quantifies the rate of ATP hydrolysis by SERCA2a in cardiac microsomes, providing a direct measure of enzyme activity.[2][7]
Objective: To determine the kinetic parameters (Vmax and Kd(Ca²⁺)) of SERCA2a in the presence and absence of Istaroxime.
Materials:
-
Isolated cardiac sarcoplasmic reticulum (SR) microsomes
-
Istaroxime stock solution
-
Assay Buffer: 40 mM Tris-maleate (pH 6.8), 100 mM KCl, 5 mM MgCl₂, 5 mM NaN₃, 1 mM EGTA.[6]
-
CaCl₂ stock solution for preparing various free Ca²⁺ concentrations
-
ATP solution with [γ-³²P]ATP tracer
-
Cyclopiazonic acid (CPA) for determining SERCA2a-specific activity.[6][7]
-
Quenching Solution (e.g., cold Trichloroacetic acid - TCA)
-
Ammonium molybdate (B1676688) and an organic solvent (e.g., isobutanol/benzene) for phosphate (B84403) extraction[2][6]
-
Liquid scintillation counter
Procedure:
-
Preparation of Microsomes: Isolate SR microsomes from cardiac tissue (e.g., canine or guinea pig ventricle) using differential centrifugation.[6][7]
-
Pre-incubation: Pre-incubate cardiac microsomes (typically 20-40 µg protein) with various concentrations of Istaroxime (e.g., 0.1 nM to 100 nM) or vehicle control for 5-10 minutes at 4°C.[1][2]
-
Reaction Initiation: Start the reaction by adding the microsome suspension to the assay buffer containing varying free Ca²⁺ concentrations. Initiate ATP hydrolysis by adding the ATP solution containing [γ-³²P]ATP.[2]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period, typically 10-20 minutes.[2][6]
-
Reaction Termination: Stop the reaction by adding cold TCA.[2]
-
Phosphate Quantification: Quantify the amount of inorganic phosphate (³²Pi) released by forming a phosphomolybdate complex, extracting it with an organic solvent, and measuring the radioactivity of the organic phase using a scintillation counter.[2][6]
-
Determination of SERCA2a-Specific Activity: Run parallel experiments in the presence of a saturating concentration of CPA (e.g., 10 µM) to inhibit SERCA pumps. The SERCA2a-specific activity is the difference between the total ATPase activity and the CPA-insensitive activity.[6][7]
Data Analysis:
-
Plot the SERCA2a-specific ATPase activity against the free Ca²⁺ concentration.
-
Fit the data to a sigmoidal curve using appropriate software to determine the maximal velocity (Vmax) and the Ca²⁺ affinity (Kd(Ca²⁺)).[1][2]
-
Compare the kinetic parameters from Istaroxime-treated samples to the vehicle control.
Protocol 2: SERCA2a-mediated ⁴⁵Ca²⁺ Uptake Assay
This assay provides a direct functional measure of SERCA2a activity by quantifying the transport of radioactive calcium into SR vesicles.[1][2][7]
Objective: To measure the initial rate of calcium uptake into SR vesicles mediated by SERCA2a.
Materials:
-
Isolated cardiac SR microsomes
-
Istaroxime stock solution
-
Uptake Buffer: e.g., 100 mM KCl, 5 mM MgCl₂, 50 mM MOPS, 5 mM Na-oxalate, 1 mM EGTA, pH 7.0.[1]
-
⁴⁵CaCl₂ radioactive tracer
-
ATP solution
-
Filtration apparatus with nitrocellulose filters (e.g., 0.45 µm pore size)
-
Ice-cold wash buffer
-
Scintillation fluid and counter
Procedure:
-
Pre-incubation: Pre-incubate SR vesicles with Istaroxime (e.g., 50 nM) or vehicle control for 10 minutes at 4°C in the uptake buffer containing a defined free Ca²⁺ concentration and ⁴⁵CaCl₂.[1]
-
Reaction Initiation: Initiate calcium uptake by adding ATP.[2]
-
Time-Course Sampling: At specific time points (e.g., over 60 seconds for initial rate), take aliquots of the reaction mixture and rapidly filter them through nitrocellulose filters.[1][2]
-
Washing: Immediately wash the filters with ice-cold wash buffer to remove extra-vesicular ⁴⁵Ca²⁺.[2]
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity. The amount of radioactivity corresponds to the amount of ⁴⁵Ca²⁺ taken up by the vesicles.[2][7]
Data Analysis:
-
Plot the amount of ⁴⁵Ca²⁺ uptake over time to determine the initial rate of calcium transport.
-
Compare the rates between control and Istaroxime-treated samples to quantify the stimulatory effect.[2]
Protocol 3: Co-immunoprecipitation of SERCA2a and Phospholamban
This technique is used to assess the physical interaction between SERCA2a and PLB and to determine if Istaroxime modulates this protein-protein complex.[1][7]
Objective: To quantify the change in the SERCA2a-PLB complex in response to Istaroxime.
Materials:
-
Isolated cardiac SR microsomes
-
Istaroxime stock solution
-
Solubilization Buffer with a mild non-ionic detergent (e.g., 0.5% Tween 20)[1]
-
Protein A/G-agarose beads
-
Wash Buffer
-
SDS-PAGE gels and Western blot apparatus
-
Anti-SERCA2a antibody
Procedure:
-
Microsome Solubilization: Solubilize cardiac SR microsomes using a mild detergent to preserve protein-protein interactions.
-
Istaroxime Treatment: Incubate the solubilized proteins with Istaroxime (e.g., 1-100 nM) or vehicle control.
-
Immunoprecipitation: Add an antibody specific to PLB to the mixture to form antibody-PLB-SERCA2a complexes.[7] Use Protein A/G-agarose beads to pull down these complexes.[1]
-
Washing: Wash the beads multiple times to remove non-specifically bound proteins.[7]
-
Elution and Western Blot: Elute the bound proteins from the beads and separate them by SDS-PAGE. Transfer to a membrane and probe with an anti-SERCA2a antibody to detect the amount of SERCA2a that was co-precipitated with PLB.[1]
Data Analysis:
-
Use densitometry to quantify the SERCA2a band intensity in the immunoprecipitated samples.
-
Compare the amount of co-precipitated SERCA2a in Istaroxime-treated samples versus the control to determine if Istaroxime reduces the interaction.
References
- 1. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. SERCA2a stimulation by istaroxime: a novel mechanism of action with translational implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. SERCA2a stimulation by istaroxime: a novel mechanism of action with translational implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Istaroxime Hydrochloride in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Istaroxime hydrochloride is a novel small molecule inhibitor of Na+/K+-ATPase and an activator of the sarcoplasmic/endoplasmic reticulum calcium ATPase 2 (SERCA2a).[1][2] Its dual mechanism of action, leading to both positive inotropic (increased contractility) and lusitropic (improved relaxation) effects, makes it a compound of significant interest in cardiovascular research, particularly in the context of acute heart failure.[3][4][5] This document provides detailed protocols for the preparation and storage of this compound solutions, as well as guidelines for assessing their stability for research purposes.
Data Presentation
Solubility of this compound
| Solvent | Concentration | Observations | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | ≥ 45 mg/mL (113.36 mM) | Clear solution | [1] |
| Phosphate-Buffered Saline (PBS) | 12.5 mg/mL (31.49 mM) | Requires sonication and warming to 60°C for dissolution. | [2] |
Recommended Storage and Stability of this compound Solutions
| Solution Type | Storage Temperature | Duration | Notes | Reference(s) |
| Solid Powder | -20°C | >3 years | Store in a dry, dark environment. | [3] |
| Solid Powder | 0 - 4°C | Short term (days to weeks) | Store in a dry, dark environment. | [3] |
| Stock Solution in DMSO | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. | [4] |
| Stock Solution in DMSO | -20°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. | [4] |
Note: Specific stability data for this compound in various aqueous research buffers (e.g., cell culture media) is not extensively available in public literature. It is highly recommended to perform empirical stability testing for your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 396.95 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.97 mg of the powder.
-
Transfer the weighed powder to a sterile polypropylene tube.
-
Add the calculated volume of anhydrous DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO for every 3.97 mg of powder.
-
Vortex the solution until the powder is completely dissolved, resulting in a clear solution.
-
Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 6 months or at -80°C for up to 1 year.[4]
Protocol 2: Preparation of this compound Working Solutions for In Vitro Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium appropriate for your experiment (e.g., PBS, DMEM, Krebs-Henseleit solution)
-
Sterile tubes and pipette tips
Procedure:
-
Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution with the appropriate aqueous buffer or cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure that the final concentration of DMSO in the working solution is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced artifacts in biological assays.
-
Prepare fresh working solutions daily and keep them on ice during use.
Protocol 3: General Protocol for Assessing the Stability of this compound in an Aqueous Buffer
Objective: To determine the stability of this compound in a specific aqueous buffer under defined storage conditions. This protocol is based on general principles of forced degradation studies as outlined by ICH guidelines.[1][6]
Materials:
-
This compound
-
Selected aqueous buffer (e.g., PBS, Tris-HCl) at a desired pH
-
pH meter
-
Temperature-controlled incubator and/or water bath
-
Photostability chamber (optional)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Validated analytical method for quantifying this compound
Procedure:
-
Solution Preparation: Prepare a solution of this compound in the chosen aqueous buffer at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
pH Stress: Adjust the pH of the solution to acidic (e.g., pH 1-3 with HCl) and basic (e.g., pH 9-11 with NaOH) conditions. Maintain a control sample at a neutral pH.
-
Thermal Stress: Incubate aliquots of the solution at elevated temperatures (e.g., 40°C, 60°C, 80°C). Keep a control sample at the intended storage temperature (e.g., 4°C or room temperature).
-
Oxidative Stress: Add a low concentration of an oxidizing agent (e.g., 0.1% - 3% hydrogen peroxide) to an aliquot of the solution.
-
Photostability: Expose an aliquot of the solution to a controlled light source as per ICH Q1B guidelines, while keeping a control sample protected from light.
-
-
Time Points: Collect samples from each stress condition and the control groups at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The duration may be extended depending on the observed stability.
-
Sample Analysis:
-
Immediately after collection, neutralize the pH of the acidic and basic samples.
-
Analyze all samples by a validated HPLC method to determine the concentration of the remaining this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time for each condition to determine the degradation kinetics.
-
Visualizations
Caption: Dual mechanism of action of Istaroxime.
Caption: this compound solution preparation workflow.
Caption: General workflow for stability testing.
References
Application Notes and Protocols for Istaroxime in Acute Heart Failure Clinical Trials
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting clinical trials for Istaroxime in the treatment of acute heart failure (AHF).
Introduction to Istaroxime
Istaroxime is a novel intravenous investigational agent with a dual mechanism of action that makes it a promising candidate for the treatment of acute heart failure. It offers a unique combination of inotropic and lusitropic effects by inhibiting sodium-potassium-ATPase (Na+/K+-ATPase) and stimulating the sarcoplasmic reticulum calcium ATPase 2a (SERCA2a). This dual action results in improved cardiac contractility and relaxation, addressing key pathophysiological aspects of AHF without significantly increasing heart rate or the risk of arrhythmias.
Mechanism of Action
Istaroxime's primary mechanism involves the inhibition of the Na+/K+-ATPase pump in cardiomyocytes. This leads to an increase in intracellular sodium, which in turn reduces the activity of the sodium-calcium exchanger (NCX), resulting in a higher intracellular calcium concentration during systole. This increased calcium availability enhances myocardial contractility (inotropic effect).
Simultaneously, Istaroxime stimulates SERCA2a, an enzyme responsible for re-uptaking calcium into the sarcoplasmic reticulum during diastole. This action facilitates myocardial relaxation (lusitropic effect), which is often impaired in heart failure. The stimulation of SERCA2a is a key differentiator from traditional inotropes like digoxin.
Preclinical and Clinical Data Summary
Clinical studies, including the SEISMiC trial, have demonstrated that Istaroxime improves cardiac function and reduces systolic blood pressure (SBP) in patients with AHF.
| Parameter | Istaroxime Effect | Study Phase | Reference |
| Systolic Blood Pressure (SBP) | Decrease | Phase 2 (SEISMiC) | |
| Cardiac Index | Increase | Phase 2 | |
| Pulmonary Capillary Wedge Pressure (PCWP) | Decrease | Phase 2 (SEISMiC) | |
| Left Ventricular End-Diastolic Volume | Decrease | Phase 2 | |
| Heart Rate | No significant change or slight decrease | Phase 2 | |
| E/e' ratio (Diastolic function) | Improvement | Phase 2 |
Istaroxime has generally been well-tolerated in clinical trials. The most common adverse events are related to the infusion site and gastrointestinal effects. Importantly, it has not been associated with a significant increase in arrhythmias or mortality.
| Adverse Event Profile | Observation | Study Phase | Reference |
| Arrhythmias | No significant increase compared to placebo | Phase 2 | |
| Mortality | No increase in short-term mortality | Phase 2 | |
| Infusion Site Reactions | Most common adverse event | Phase 2 | |
| Gastrointestinal Effects (e.g., nausea) | Observed, generally mild to moderate | Phase 2 |
Protocol for a Phase 3 Randomized, Double-Blind, Placebo-Controlled Trial of Istaroxime for AHF
This protocol outlines a proposed Phase 3 clinical trial to evaluate the efficacy and safety of Istaroxime in patients with AHF.
-
Primary Efficacy Endpoint: To assess the effect of Istaroxime compared to placebo on a composite endpoint of cardiovascular death, rehospitalization for heart failure, or a significant improvement in patient-reported symptoms at 90 days.
-
Secondary Efficacy Endpoints:
-
Change from baseline in SBP at 6 hours.
-
Change from baseline in PCWP at 6 hours.
-
Proportion of patients with a marked improvement in dyspnea at 6 and 24 hours.
-
Length of initial hospital stay.
-
-
Safety Endpoints:
-
Incidence of adverse events and serious adverse events.
-
Incidence of ventricular arrhythmias.
-
All-cause mortality at 30 and 90 days.
-
Inclusion Criteria:
-
Age ≥ 18 years.
-
Hospitalization for AHF with dyspnea at rest.
-
Systolic blood pressure between 90 and 140 mmHg.
-
Elevated natriuretic peptide levels (BNP or NT-proBNP).
-
Evidence of left ventricular systolic dysfunction (LVEF ≤ 40%).
Exclusion Criteria:
-
Acute coronary syndrome within the last 30 days.
-
Severe obstructive valvular disease.
-
Cardiogenic shock requiring mechanical circulatory support.
-
Severe renal impairment (eGFR < 30 mL/min/1.73m²).
-
Treatment with other intravenous inotropes within 24 hours.
Application Notes and Protocols: Istaroxime Hydrochloride in Diabetic Cardiomyopathy Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Diabetic cardiomyopathy is a significant complication of diabetes mellitus, characterized by myocardial dysfunction in the absence of coronary artery disease, hypertension, or significant valvular disease.[1] A key feature of its early stages is diastolic dysfunction, which often precedes systolic impairment.[2] Pathophysiological mechanisms include impaired calcium handling, oxidative stress, and metabolic derangements.[1][3] Istaroxime (B1662506) is a novel intravenous agent with a unique dual mechanism of action that makes it a promising candidate for investigation in this context. It acts as both a positive inotropic (contractility-enhancing) and lusitropic (relaxation-enhancing) agent by inhibiting Na+/K+-ATPase (NKA) and stimulating the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[4][5][6] These application notes provide a summary of quantitative data and detailed protocols for utilizing Istaroxime in a preclinical animal model of diabetic cardiomyopathy.
Mechanism of Action
Istaroxime exerts its therapeutic effects through a dual pharmacological action within the cardiomyocyte.[7]
-
Na+/K+-ATPase (NKA) Inhibition: Similar to cardiac glycosides, Istaroxime inhibits the NKA pump on the sarcolemma.[5][8] This leads to an increase in intracellular sodium concentration. The elevated sodium alters the gradient for the Na+/Ca2+ exchanger (NCX), causing a reduction in calcium efflux and a net increase in intracellular calcium, which enhances myocardial contractility.[6][9]
-
SERCA2a Stimulation: Uniquely, Istaroxime also stimulates SERCA2a.[10] SERCA2a is responsible for pumping calcium from the cytosol back into the sarcoplasmic reticulum (SR) during diastole.[11] In heart failure, SERCA2a activity is often impaired, partly due to inhibition by the regulatory protein phospholamban (PLB).[10][11] Istaroxime stimulates SERCA2a by relieving the inhibitory effect of PLB, a mechanism that is independent of the cAMP/PKA pathway.[12][13] This enhanced SERCA2a activity accelerates calcium reuptake into the SR, which not only improves myocardial relaxation (lusitropy) but also increases SR calcium load for subsequent contractions.[11][13]
Data Presentation
Quantitative data from preclinical studies are summarized below.
Table 1: In Vitro Activity of Istaroxime This table summarizes the key quantitative parameters of Istaroxime's interaction with its molecular targets from various preclinical assays.
| Parameter | Target | Species/Preparation | Value/Effect | Reference |
| IC₅₀ | Na+/K+-ATPase | Dog Kidney | 0.14 ± 0.02 µM | [5] |
| IC₅₀ | Na+/K+-ATPase | Rat Renal Preparations | 55 ± 19 µM | [5] |
| Activity | SERCA2a | Normal Dog Heart Microsomes | +24% stimulation (at 100 nM) | [10] |
| Activity | SERCA2a | Sf21 cells co-expressing SERCA2a and PLB | +27% stimulation (at 100 nM) | [10] |
| Ca²⁺ Uptake | SERCA2a | Normal Dog Heart Microsomes | +24% increase (at 100 nM) | [10] |
Table 2: Effects of Istaroxime on Diastolic Dysfunction in a Rat Model of Diabetic Cardiomyopathy This table presents data from a study using streptozotocin (B1681764) (STZ)-induced diabetic rats, which develop diastolic dysfunction by 9 weeks.[2][14][15]
| Parameter | Condition | Measurement | Result | Reference |
| Model | STZ-Induced Diabetic Rats | Echocardiography | Marked diastolic dysfunction | [2][14] |
| Treatment | Acute Istaroxime Infusion (0.11 mg/kg/min for 15 min) | Echocardiography | Reversion of diastolic dysfunction | [2][14] |
| Deceleration Time (DT) | Significant reduction | [14] | ||
| DT / E-wave velocity (DT/E) | Significant reduction | [14] | ||
| E-wave velocity / DT (E/DT) | Significant increase | [14] | ||
| Early diastolic mitral annular velocity (e') | Significant increase | [14] | ||
| Cardiac Output (CO), Stroke Volume (SV), Heart Rate (HR) | No significant effect | [14] |
Experimental Protocols
Protocol 1: Induction of Diabetic Cardiomyopathy in Rats using Streptozotocin (STZ)
This protocol describes the induction of a type 1 diabetes model in rats, which subsequently develops features of diabetic cardiomyopathy, including diastolic dysfunction.[7][16][17]
1. Animal Model:
-
Acclimation: Acclimate animals for at least one week before the experiment with standard chow and water ad libitum.
2. Materials:
-
Streptozotocin (STZ)
-
Sterile 0.1 M citrate (B86180) buffer (pH 4.5)
-
Syringes and needles for injection
-
Glucometer and test strips
3. Procedure:
-
STZ Preparation: Prepare STZ solution immediately before use as it is unstable. Dissolve STZ in cold, sterile citrate buffer (pH 4.5) to the desired concentration.
-
Induction: Administer a single intraperitoneal (IP) or intravenous (IV) injection of STZ at a dose of 50-65 mg/kg.[7][17]
-
Control Group: Administer an equivalent volume of citrate buffer vehicle to control animals.[17]
-
Confirmation of Diabetes: Monitor blood glucose levels 1-7 days post-injection from tail vein blood. Rats with fasting blood glucose levels >290-300 mg/dL are considered diabetic.[7][17]
-
Development of Cardiomyopathy: Maintain the diabetic animals for approximately 9 weeks. At this time point, diastolic dysfunction is typically established and can be confirmed via echocardiography.[2][14]
Protocol 2: In Vivo Administration and Evaluation of Istaroxime
This protocol is based on a study that successfully demonstrated the acute effects of Istaroxime on diastolic dysfunction in the STZ-induced diabetic rat model.[2][14]
1. Animal Preparation:
-
Use STZ-induced diabetic rats (from Protocol 1) and age-matched control rats.
-
Anesthetize the animals (e.g., ketamine-xylazine).
-
Perform baseline echocardiography to assess cardiac function and confirm diastolic dysfunction in the diabetic group.
2. Istaroxime Administration:
-
Route: Intravenous (IV) infusion, typically via the jugular or femoral vein.
-
Dosage: Infuse Istaroxime at a rate of 0.11 mg/kg/min.[2][14]
-
Duration: Administer the infusion for a short period to assess acute effects, for example, 15 minutes.[2][14]
3. Post-Infusion Evaluation:
-
Immediately following the infusion period, repeat the echocardiographic assessment.
-
Measure key parameters of diastolic function, including deceleration time (DT), E/A ratio, and tissue Doppler imaging (e' velocity).[14]
-
Monitor systolic function (e.g., ejection fraction) and heart rate.
4. Data Analysis:
-
Compare the pre- and post-infusion cardiac parameters within each group (diabetic and control).
-
Analyze the differences in response to Istaroxime between the diabetic and control groups.
Protocol 3: In Vitro Na+/K+-ATPase (NKA) Inhibition Assay
This assay determines the inhibitory potential and calculates the IC₅₀ value of Istaroxime on NKA activity.[5]
1. Materials:
-
Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex or dog kidney).[5]
-
Istaroxime solutions at various concentrations (e.g., 10⁻⁹ to 10⁻⁴ M).
-
³²P-labeled ATP.
-
Ouabain (a specific NKA inhibitor for control).
-
Assay buffer.
2. Procedure:
-
Enzyme Preparation: Prepare a suspension of the purified NKA enzyme in the assay buffer.
-
Incubation: Incubate the enzyme with a range of Istaroxime concentrations for a defined period at 37°C.
-
Reaction Initiation: Start the reaction by adding ³²P-ATP.
-
Reaction Termination: Stop the reaction after a set time.
-
Quantification: Measure the amount of inorganic phosphate (B84403) (³²Pi) released using a scintillation counter.
-
Data Analysis: Plot the percentage of NKA inhibition against the log concentration of Istaroxime. Fit the data to a logistic function to calculate the IC₅₀ value.[5]
Protocol 4: In Vitro SERCA2a ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by SERCA2a to determine the stimulatory effect of Istaroxime.[5][12]
1. Materials:
-
Cardiac sarcoplasmic reticulum (SR) microsomes (isolated from heart tissue).
-
Istaroxime solution.
-
³²P-labeled ATP.
-
Assay buffer with varying free Ca²⁺ concentrations.
-
Cyclopiazonic acid (CPA) - a specific SERCA inhibitor.
2. Procedure:
-
Incubation: Pre-incubate the SR microsomes with or without Istaroxime in the assay buffer.
-
Reaction Initiation: Initiate ATPase activity by adding ³²P-ATP to the microsome suspension.
-
Reaction Termination: Stop the reaction after a defined period at 37°C.
-
Quantification: Measure the amount of inorganic phosphate (³²Pi) released.
-
SERCA2a-Specific Activity: To determine the fraction of ATP hydrolysis specifically due to SERCA2a, run parallel experiments in the presence of CPA. The SERCA2a activity is the CPA-inhibited fraction of the total ATPase activity.[5]
-
Data Analysis: Plot SERCA2a activity against the free Ca²⁺ concentration to generate activation curves. Compare the maximum velocity (Vmax) between control and Istaroxime-treated samples to quantify stimulation.[5]
References
- 1. Application of Animal Models in Diabetic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SERCA2a stimulation by istaroxime improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Of mice and men: models and mechanisms of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Istaroxime: A Novel Therapeutic Agent for Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Istaroxime for Patients with Acute Heart Failure: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [mdpi.com]
- 10. ovid.com [ovid.com]
- 11. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SERCA2a stimulation by istaroxime improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journals.biologists.com [journals.biologists.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring Na+/K+-ATPase Inhibition by Istaroxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
Istaroxime is a novel intravenous agent under investigation for the treatment of acute heart failure.[1] It exhibits a unique dual mechanism of action, functioning as both an inhibitor of the Na+/K+-ATPase (NKA) pump and a stimulator of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[2][3] This combined activity leads to both positive inotropic (increased contractility) and lusitropic (improved relaxation) effects on the heart muscle.[3] Unlike traditional cardiac glycosides like digoxin, which solely inhibit Na+/K+-ATPase, Istaroxime's dual action may offer a more favorable safety profile, particularly concerning the risk of arrhythmias.[3]
These application notes provide detailed protocols for measuring the inhibitory activity of Istaroxime on Na+/K+-ATPase, a critical step in understanding its pharmacological profile.
Signaling Pathway of Na+/K+-ATPase Inhibition by Istaroxime
The following diagram illustrates the molecular mechanism of Istaroxime's inhibitory action on the Na+/K+-ATPase pump and its downstream consequences in a cardiac myocyte.
Caption: Signaling pathway of Istaroxime-mediated Na+/K+-ATPase inhibition.
Quantitative Data: Istaroxime Inhibition of Na+/K+-ATPase
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Istaroxime for Na+/K+-ATPase from various preclinical studies.
| Parameter | Species/Tissue | IC50 Value | Reference |
| IC50 | Dog Kidney | 0.14 ± 0.02 µM | [2] |
| IC50 | Dog Kidney | 0.43 ± 0.15 µM | [4] |
| IC50 | Guinea Pig Kidney | 8.5 µM | [4] |
| IC50 | Rat Renal Preparations | 55 ± 19 µM | [2] |
| IC50 | Porcine Cerebral Cortex | 407.5 nM (0.4075 µM) | [5] |
Experimental Protocol: Na+/K+-ATPase Activity Assay
This protocol details a common method to determine the inhibitory potential of Istaroxime on Na+/K+-ATPase activity by measuring the rate of ATP hydrolysis. The assay quantifies the amount of inorganic phosphate (B84403) (Pi) released.
Experimental Workflow Diagram
Caption: Experimental workflow for the Na+/K+-ATPase inhibition assay.
Materials
-
Enzyme Source: Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex, dog kidney, or human erythrocyte membranes).[2][3]
-
Test Compound: Istaroxime solution at a range of concentrations (e.g., 10⁻⁹ to 10⁻⁴ M).[2]
-
Substrate: Adenosine triphosphate (ATP), either radioactively labeled ([γ-³²P]ATP) for a radiometric assay or unlabeled for a colorimetric assay.[2][3]
-
Specific Inhibitor (for control): Ouabain, a well-characterized, high-affinity inhibitor of Na+/K+-ATPase.[2]
-
Assay Buffer: e.g., 140 mM NaCl, 3 mM MgCl₂, 50 mM HEPES-Tris (pH 7.5).[3]
-
Reaction Termination Solution: e.g., Cold perchloric acid (30% v/v) or other suitable stop solution.[3]
-
Detection Reagents (for colorimetric assay): Ammonium (B1175870) molybdate (B1676688) solution and a reducing agent (e.g., ascorbic acid) to form a colored complex with phosphate.[3]
-
Scintillation Counter (for radiometric assay) or Spectrophotometer (for colorimetric assay).[2][3]
Procedure
-
Enzyme Preparation: Prepare a suspension of the purified Na+/K+-ATPase enzyme in the assay buffer. The protein concentration should be optimized to ensure the reaction is in the linear range.
-
Assay Setup: Prepare the following sets of reaction tubes or wells in a microplate:
-
Total ATPase Activity: Enzyme + Assay Buffer + Vehicle (solvent for Istaroxime).
-
Ouabain-Insensitive ATPase Activity: Enzyme + Assay Buffer + a saturating concentration of Ouabain (to inhibit all Na+/K+-ATPase activity).[2]
-
Istaroxime Inhibition: Enzyme + Assay Buffer + varying concentrations of Istaroxime.
-
-
Pre-incubation: Pre-incubate the enzyme preparations with Istaroxime, Ouabain, or vehicle for a specified time (e.g., 10 minutes) at 37°C.[3]
-
Reaction Initiation: Start the enzymatic reaction by adding the ATP substrate solution to all tubes/wells.[3]
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 15-20 minutes) at 37°C, ensuring the reaction remains in the linear phase.[3][6]
-
Reaction Termination: Stop the reaction by adding a cold termination solution, such as perchloric acid.[3]
-
Quantification of Inorganic Phosphate (Pi):
-
Radiometric Method: If using [γ-³²P]ATP, separate the released ³²Pi from the unhydrolyzed ATP (e.g., using an organic extraction of the phosphomolybdate complex) and measure the radioactivity of the released phosphate using a scintillation counter.[2][7]
-
Colorimetric Method: If using unlabeled ATP, centrifuge the samples to pellet the protein.[3] To the supernatant, add ammonium molybdate and a reducing agent.[3] This will form a colored complex with the released Pi. Measure the absorbance at a specific wavelength (e.g., 660 nm) using a spectrophotometer.[3] Generate a standard curve using known concentrations of phosphate to determine the amount of Pi released in the samples.[3]
-
Data Analysis
-
Calculate Na+/K+-ATPase Specific Activity: The specific activity of Na+/K+-ATPase is the difference between the total ATPase activity and the ouabain-insensitive ATPase activity.[2][3]
-
Na+/K+-ATPase Activity = (Pi released in Total Activity tubes) - (Pi released in Ouabain-Insensitive tubes)
-
-
Determine Percentage Inhibition: For each concentration of Istaroxime, calculate the percentage inhibition of Na+/K+-ATPase activity relative to the control (vehicle-treated) samples.
-
% Inhibition = [1 - (Activity with Istaroxime / Activity with Vehicle)] x 100
-
-
Calculate IC50 Value: Plot the percentage of Na+/K+-ATPase inhibition against the logarithm of the Istaroxime concentration. Fit the data to a sigmoidal dose-response curve (logistic function) to determine the IC50 value, which is the concentration of Istaroxime that causes 50% inhibition of the enzyme's activity.[2][3]
Conclusion
The provided protocols and data offer a comprehensive framework for researchers to accurately measure and characterize the inhibitory effects of Istaroxime on Na+/K+-ATPase. This is essential for ongoing research into its therapeutic potential and for the development of novel cardiotonic agents.
References
- 1. Istaroxime: A Novel Therapeutic Agent for Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Functional characterization and anti-cancer action of the clinical phase II cardiac Na+/K+ ATPase inhibitor istaroxime: in vitro and in vivo properties and cross talk with the membrane androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application of Istaroxime in Studies of Diastolic Dysfunction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Istaroxime (B1662506) is a novel intravenous inotropic agent with a unique dual mechanism of action that offers a promising therapeutic approach for heart failure, particularly in patients exhibiting diastolic dysfunction.[1][2][3] Unlike traditional inotropes, Istaroxime not only enhances cardiac contractility (inotropic effect) but also improves myocardial relaxation (lusitropic effect).[3][4] This dual action makes it a subject of significant interest in the study and treatment of diastolic dysfunction, a condition characterized by the heart's inability to relax and fill with blood properly.[5][6]
Istaroxime's primary mechanisms of action are the inhibition of the Na+/K+-ATPase pump and the stimulation of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[4][7][8] The inhibition of Na+/K+-ATPase leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the Na+/Ca2+ exchanger, enhancing contractility.[1][8] Concurrently, the stimulation of SERCA2a enhances the reuptake of calcium into the sarcoplasmic reticulum during diastole, promoting myocardial relaxation.[5][7][9] This improvement in calcium handling is crucial for addressing the pathophysiology of diastolic dysfunction.[6][10]
Mechanism of Action
The dual mechanism of Istaroxime directly addresses key cellular impairments observed in diastolic dysfunction.
-
SERCA2a Activation: In heart failure, SERCA2a activity is often suppressed, leading to delayed calcium clearance from the cytoplasm during diastole and consequently impaired relaxation.[6][7] Istaroxime stimulates SERCA2a, accelerating calcium reuptake into the sarcoplasmic reticulum, which improves the rate and extent of myocardial relaxation.[5][9]
-
Na+/K+-ATPase Inhibition: The inhibition of the Na+/K+-ATPase pump by Istaroxime results in a modest increase in intracellular sodium. This alters the electrochemical gradient for the Na+/Ca2+ exchanger, leading to a net increase in intracellular calcium concentration during systole, thereby boosting contractility.[1][8] The unique binding orientation of Istaroxime to the Na+/K+-ATPase may contribute to its distinct pharmacological profile compared to traditional cardiac glycosides like digoxin.[4]
This combined action leads to improved systolic and diastolic function, a key advantage in treating heart failure.[3]
Quantitative Data from Clinical and Preclinical Studies
The following tables summarize the quantitative effects of Istaroxime on key parameters of diastolic function and cardiac performance from various studies.
Table 1: Hemodynamic and Echocardiographic Effects of Istaroxime in Patients with Acute Heart Failure (HORIZON-HF Trial)
| Parameter | Placebo (n=30) | Istaroxime 0.5 µg/kg/min (n=30) | Istaroxime 1.0 µg/kg/min (n=30) | Istaroxime 1.5 µg/kg/min (n=30) |
| Change in PCWP (mmHg) | 0.0 ± 3.6 | -3.2 ± 6.8 | -3.3 ± 5.5 | -4.7 ± 5.9 |
| Change in LVEDV (mL) | +3.9 ± 32.4 | - | - | -14.1 ± 26.3 |
| Change in E-wave Deceleration Time (ms) | +3 ± 51 | - | - | +30 ± 51* |
| Change in E' velocity | Decrease | - | - | Increase (p=0.048 vs placebo) |
| Change in E/E' ratio | - | - | - | Decrease (p=0.047) |
*p < 0.05 vs placebo. Data extracted from references[1][11][12][13]. PCWP: Pulmonary Capillary Wedge Pressure; LVEDV: Left Ventricular End-Diastolic Volume.
Table 2: Effects of Istaroxime in a Preclinical Model of Diabetic Cardiomyopathy
| Parameter | Control | Diabetic (STZ) | Diabetic (STZ) + Istaroxime (100 nM) |
| SERCA2a activity | Normal | Reduced | Stimulated |
| Diastolic Ca2+ level | Normal | Increased | Reduced |
| SR Ca2+ uptake rate | Normal | Slower | Blunted abnormalities |
Data extracted from a study on streptozotocin (B1681764) (STZ)-induced diabetic rats.[6][9][14]
Signaling Pathways and Experimental Workflows
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature, providing a framework for the application of Istaroxime in diastolic dysfunction studies.
Protocol 1: Evaluation of Istaroxime in a Phase II Clinical Trial (Based on HORIZON-HF)
Objective: To assess the hemodynamic and echocardiographic effects of Istaroxime in patients with acute heart failure and reduced left ventricular ejection fraction.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[11][12]
Patient Population: Hospitalized patients with worsening heart failure and a left ventricular ejection fraction (LVEF) of ≤ 35%.[11]
Methodology:
-
Patient Screening and Baseline Assessment:
-
Patients meeting the inclusion criteria undergo baseline assessments within 48 hours of admission.[12]
-
A pulmonary artery catheter is placed for hemodynamic monitoring.[11][12]
-
Comprehensive 2D/Doppler and tissue Doppler echocardiography is performed to assess cardiac structure and function, including LVEF, left ventricular end-diastolic volume (LVEDV), E/A ratio, E' velocity, and E/E' ratio.[11][15]
-
-
Randomization and Infusion:
-
Patients are randomized in a 3:1 ratio to receive either Istaroxime or a placebo.[11][12]
-
The study consists of three sequential cohorts, each receiving a different dose of Istaroxime (0.5, 1.0, or 1.5 µg/kg/min) or placebo.[12]
-
The drug is administered as a continuous intravenous infusion for 6 hours.[11][12]
-
-
Post-Infusion Assessment:
-
Hemodynamic and echocardiographic measurements are repeated at the end of the 6-hour infusion.[11]
-
-
Endpoints:
-
Primary Endpoint: Change in pulmonary capillary wedge pressure (PCWP) from baseline to 6 hours.[12]
-
Secondary Endpoints: Changes in other hemodynamic parameters (e.g., cardiac index, systolic blood pressure) and echocardiographic measures of diastolic function (e.g., LVEDV, E' velocity, E/E' ratio).[11][12]
-
Safety Endpoints: Monitoring of adverse events, changes in vital signs, ECG, and cardiac biomarkers (e.g., troponin I).[1][12]
-
Protocol 2: Preclinical Evaluation of Istaroxime in an Animal Model of Diabetic Cardiomyopathy
Objective: To characterize the effects of Istaroxime on intracellular Ca2+ handling and diastolic dysfunction in a diabetic rat model.[6][9][14]
Animal Model: Streptozotocin (STZ)-induced diabetic rats, studied at 9 weeks post-STZ injection.[6][14]
Methodology:
-
In Vivo Hemodynamic Assessment:
-
Diabetic rats are anesthetized and instrumented for hemodynamic measurements.
-
A baseline recording of left ventricular pressure and its derivatives (e.g., +dP/dt, -dP/dt) is obtained.
-
Istaroxime is administered as an acute intravenous infusion (e.g., 0.11 mg/kg/min for 15 minutes).[6][14]
-
Hemodynamic parameters are continuously monitored during and after the infusion to assess changes in systolic and diastolic function.
-
-
Isolation of Ventricular Myocytes:
-
Hearts are excised and retrogradely perfused with a collagenase-containing solution to isolate individual left ventricular myocytes.
-
-
Measurement of Intracellular Ca2+ Transients:
-
Isolated myocytes are loaded with a fluorescent Ca2+ indicator (e.g., Fura-2 AM).
-
Cells are field-stimulated to elicit contractions, and changes in intracellular Ca2+ concentration are recorded using fluorescence microscopy.
-
Parameters such as the amplitude and decay rate of the Ca2+ transient are analyzed to assess sarcoplasmic reticulum Ca2+ uptake and release.
-
-
SERCA2a Activity Assay:
-
Homogenates from left ventricular tissue are prepared.
-
SERCA2a activity is measured by quantifying the rate of ATP hydrolysis in the presence and absence of a specific SERCA2a inhibitor (e.g., thapsigargin).[4]
-
The assay is performed with and without the addition of Istaroxime (e.g., 100 nM) to determine its direct effect on SERCA2a activity.[6][9][14]
-
-
Na+/K+-ATPase Activity Assay:
-
The enzymatic activity of Na+/K+-ATPase is quantified by measuring the rate of ATP hydrolysis.[4]
-
The assay buffer typically contains NaCl, MgCl2, and HEPES-Tris. The reaction is initiated by adding ATP.[4]
-
The activity is calculated as the difference between total ATPase activity and ouabain-insensitive ATPase activity.[4]
-
The half-maximal inhibitory concentration (IC50) of Istaroxime is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.[4]
-
Conclusion
Istaroxime represents a promising therapeutic agent for the management of heart failure, particularly in patients with diastolic dysfunction.[2][3] Its unique dual mechanism of stimulating SERCA2a and inhibiting Na+/K+-ATPase directly targets the underlying pathophysiology of impaired myocardial relaxation and contraction.[1][7] The data from clinical trials and preclinical studies consistently demonstrate its ability to improve key hemodynamic and echocardiographic markers of diastolic function.[11][12][13] The provided protocols offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of Istaroxime and similar compounds in the context of diastolic heart failure.
References
- 1. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Istaroxime, a first in class new chemical entity exhibiting SERCA-2 activation and Na-K-ATPase inhibition: a new promising treatment for acute heart failure syndromes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. SERCA2a stimulation by istaroxime improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. SERCA2a stimulation by istaroxime improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy [boa.unimib.it]
- 11. Effects of istaroxime on diastolic stiffness in acute heart failure syndromes: results from the Hemodynamic, Echocardiographic, and Neurohormonal Effects of Istaroxime, a Novel Intravenous Inotropic and Lusitropic Agent: a Randomized Controlled Trial in Patients Hospitalized with Heart Failure (HORIZON-HF) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hemodynamic, echocardiographic, and neurohormonal effects of istaroxime, a novel intravenous inotropic and lusitropic agent: a randomized controlled trial in patients hospitalized with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for Studying the Hemodynamic Effects of Istaroxime
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design for characterizing the hemodynamic effects of Istaroxime, a novel agent with luso-inotropic properties. The protocols detailed below cover key in vitro and in vivo assays to assess its dual mechanism of action: inhibition of Na+/K+-ATPase and activation of the sarco/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][2][3]
Introduction to Istaroxime
Istaroxime is an intravenous drug under investigation for the treatment of acute heart failure.[4] It enhances both cardiac contraction (inotropic effect) and relaxation (lusitropic effect).[5][6] This dual action is attributed to its ability to inhibit the Na+/K+-ATPase pump on the sarcolemma and stimulate SERCA2a in the sarcoplasmic reticulum.[3] This unique mechanism is expected to improve cardiac efficiency without the adverse effects associated with traditional inotropes, such as increased heart rate or arrhythmias.[2][6]
Clinical studies have shown that Istaroxime can lead to a significant decrease in left ventricular end-diastolic pressure and pulmonary capillary wedge pressure, a reduction in heart rate, and an increase in systolic blood pressure and cardiac index.[1][5] These hemodynamic improvements make it a promising therapeutic candidate for acute decompensated heart failure.[1]
I. In Vitro Assays
Na+/K+-ATPase Inhibition Assay
Principle: This colorimetric assay measures the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. The activity is determined by the difference in Pi released in the presence and absence of a specific inhibitor (e.g., ouabain) or the test compound (Istaroxime).
Protocol:
-
Preparation of Cardiac Microsomes:
-
Isolate hearts from a suitable animal model (e.g., rat, rabbit).
-
Homogenize the ventricular tissue in an ice-cold buffer (e.g., 20 mM Tris-HCl, pH 7.4, 250 mM sucrose, 1 mM EDTA).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g for 60 minutes) to pellet the microsomal fraction.
-
Resuspend the pellet in a storage buffer and determine the protein concentration.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 5 mM MgCl2).
-
ATP (e.g., 3 mM).
-
Cardiac microsomes (e.g., 10-20 µg of protein).
-
-
Prepare test wells with varying concentrations of Istaroxime.
-
Prepare a positive control well with a known Na+/K+-ATPase inhibitor (e.g., ouabain).
-
Prepare a negative control well with the vehicle.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a solution to halt enzymatic activity (e.g., trichloroacetic acid).
-
Measure the released inorganic phosphate using a colorimetric method (e.g., malachite green assay).
-
Read the absorbance at the appropriate wavelength (e.g., 620 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each Istaroxime concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the Istaroxime concentration to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).
-
SERCA2a Activity Assay (Calcium Uptake)
Principle: This assay measures the rate of ATP-dependent calcium uptake into isolated sarcoplasmic reticulum (SR) vesicles. The activity of SERCA2a is quantified by measuring the decrease in extra-vesicular calcium concentration over time using a fluorescent calcium indicator or by measuring the uptake of radioactive ⁴⁵Ca²⁺.
Protocol:
-
Preparation of Cardiac Sarcoplasmic Reticulum (SR) Vesicles:
-
Calcium Uptake Assay (Fluorescent Method):
-
Prepare a reaction buffer containing:
-
Buffer (e.g., 40 mM MOPS, pH 7.0, 100 mM KCl, 5 mM MgCl2).
-
A fluorescent calcium indicator (e.g., Fura-2 or Indo-1).
-
ATP (e.g., 3 mM).
-
-
Add the SR vesicles to the reaction buffer.
-
Add varying concentrations of Istaroxime to the test wells.
-
Initiate the reaction by adding a known concentration of CaCl2.
-
Monitor the change in fluorescence over time using a fluorometer.
-
-
Data Analysis:
-
Calculate the initial rate of calcium uptake for each condition.
-
Compare the rates of calcium uptake in the presence of Istaroxime to the control to determine the extent of SERCA2a activation.
-
II. Ex Vivo Model: Langendorff Isolated Heart Preparation
Principle: The Langendorff preparation allows for the study of cardiac function in an isolated, perfused heart, free from systemic neurohormonal influences. This model is ideal for directly assessing the effects of Istaroxime on myocardial contractility, relaxation, and coronary flow.
Protocol:
-
Heart Isolation and Perfusion:
-
Anesthetize the animal (e.g., rat or guinea pig) and administer heparin.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Cannulate the aorta and initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer maintained at 37°C.[7][8]
-
Maintain a constant perfusion pressure (e.g., 80 mmHg).[8]
-
-
Hemodynamic Measurements:
-
Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure.
-
Record the following parameters:
-
Left Ventricular Developed Pressure (LVDP).
-
Heart Rate (HR).
-
Maximum rate of pressure development (+dP/dtmax).
-
Maximum rate of pressure decay (-dP/dtmax).
-
Coronary Flow (CF).
-
-
-
Experimental Procedure:
-
Allow the heart to stabilize for a baseline period (e.g., 20-30 minutes).
-
Infuse Istaroxime at various concentrations into the perfusion line.
-
Record hemodynamic parameters continuously.
-
-
Data Analysis:
-
Express the changes in hemodynamic parameters as a percentage of the baseline values.
-
Construct dose-response curves for each parameter to evaluate the potency and efficacy of Istaroxime.
-
III. In Vivo Model: Heart Failure Induced by Transverse Aortic Constriction (TAC)
Principle: The TAC model in rodents creates a pressure overload on the left ventricle, leading to cardiac hypertrophy and subsequent heart failure, mimicking aspects of human hypertensive heart disease.[4][9] This model is suitable for evaluating the therapeutic potential of Istaroxime in a diseased state.
Protocol:
-
Surgical Procedure (TAC):
-
Anesthetize the mouse and perform a thoracotomy to expose the aortic arch.[10]
-
Place a ligature around the transverse aorta between the innominate and left common carotid arteries.[10]
-
Tie the ligature around a needle of a specific gauge (e.g., 27G) to create a defined constriction, then remove the needle.[9]
-
Close the chest and allow the animal to recover.
-
Sham-operated animals undergo the same procedure without the aortic constriction.
-
-
Induction of Heart Failure:
-
Monitor the development of heart failure over several weeks (e.g., 4-8 weeks) using echocardiography to assess cardiac function (e.g., ejection fraction, fractional shortening).
-
-
Istaroxime Treatment and Hemodynamic Assessment:
-
Administer Istaroxime to the heart failure animals (e.g., via continuous intravenous infusion).
-
Measure in vivo hemodynamics using a pressure-volume (PV) loop catheter inserted into the left ventricle.[2][3]
-
Record parameters such as:
-
Systolic and Diastolic Blood Pressure.
-
Heart Rate.
-
Left Ventricular End-Systolic Pressure (LVESP).
-
Left Ventricular End-Diastolic Pressure (LVEDP).
-
Stroke Volume (SV).
-
Cardiac Output (CO).
-
Ejection Fraction (EF).
-
-
-
Data Analysis:
-
Compare the hemodynamic parameters between the Istaroxime-treated group, a vehicle-treated heart failure group, and a sham-operated control group.
-
Statistical analysis (e.g., ANOVA) should be used to determine the significance of the observed effects.
-
Data Presentation
Table 1: Summary of Expected In Vitro Effects of Istaroxime
| Assay | Parameter | Expected Effect of Istaroxime |
| Na+/K+-ATPase Activity | IC50 | Concentration-dependent inhibition |
| SERCA2a Calcium Uptake | Rate of Ca²⁺ uptake | Concentration-dependent increase |
Table 2: Summary of Expected Hemodynamic Effects of Istaroxime in Langendorff Preparation
| Parameter | Expected Effect of Istaroxime |
| Left Ventricular Developed Pressure (LVDP) | Increase |
| Heart Rate (HR) | Decrease or no significant change |
| +dP/dtmax | Increase |
| -dP/dtmax | Increase |
| Coronary Flow (CF) | Variable |
Table 3: Summary of Expected Hemodynamic Effects of Istaroxime in a TAC-Induced Heart Failure Model
| Parameter | Expected Effect of Istaroxime |
| Systolic Blood Pressure | Increase |
| Heart Rate | Decrease |
| Left Ventricular End-Diastolic Pressure (LVEDP) | Decrease |
| Cardiac Index | Increase |
| Ejection Fraction (EF) | Increase |
Mandatory Visualizations
Caption: Istaroxime's dual mechanism of action on cardiac myocytes.
Caption: Experimental workflow for characterizing Istaroxime.
Caption: Logical relationship of experimental approaches.
References
- 1. mdpi.com [mdpi.com]
- 2. Measurement of cardiac function using pressure–volume conductance catheter technique in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiac Pressure-Volume Loop Analysis Using Conductance Catheters in Mice [jove.com]
- 4. Conventional Method of Transverse Aortic Constriction in Mice | Springer Nature Experiments [experiments.springernature.com]
- 5. Mouse Model of Transverse Aortic Constriction [bio-protocol.org]
- 6. Pressure volume analysis in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. A Modified Technique for Transverse Aortic Constriction in Mice [jove.com]
- 10. youtube.com [youtube.com]
Troubleshooting & Optimization
troubleshooting Istaroxime hydrochloride's short half-life in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Istaroxime hydrochloride, focusing on challenges related to its characteristic short half-life.
Frequently Asked Questions (FAQs)
Q1: We are observing a much shorter than expected half-life for Istaroxime in our experiments. Why is this happening?
A1: Istaroxime is known for its short plasma half-life, which is typically less than one hour in humans.[1][2] This rapid clearance is a key feature of the molecule and is primarily due to extensive processing and metabolism in the liver.[1][2] If your results seem unusually short, consider these factors:
-
Experimental System: In vitro systems like liver microsomes are designed to model hepatic metabolism and will show rapid degradation.[3] Plasma stability assays can also reveal degradation by plasma enzymes.[4]
-
Species Differences: Metabolic rates can vary significantly between species. Ensure your experimental model's metabolic profile is appropriate for your research question.
-
Experimental Conditions: Factors like temperature, pH, and the presence of cofactors (like NADPH in microsomal assays) can significantly impact enzymatic activity and, consequently, the observed half-life.[5][6]
Q2: What are the primary metabolic pathways for Istaroxime?
A2: Istaroxime undergoes extensive hepatic metabolism, leading to the formation of a major, long-lasting metabolite named PST3093.[1][2] This metabolite has a significantly slower clearance rate than the parent compound.[7] Notably, PST3093 retains the ability to stimulate SERCA2a but does not inhibit the Na+/K+-ATPase, giving it a distinct pharmacodynamic profile from Istaroxime.[7] Understanding this metabolic conversion is critical for interpreting experimental results, as the observed biological effects may be a combination of both the parent drug and its active metabolite.
Q3: How does Istaroxime's dual mechanism of action affect experimental design?
A3: Istaroxime uniquely inhibits the Na+/K+-ATPase and activates the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA2a).[8][9][10][11] This dual action produces both positive inotropic (increased contractility) and lusitropic (improved relaxation) effects.[1][8] To dissect these two effects in your experiments, consider using selective comparator compounds, such as ouabain (B1677812) for Na+/K+-ATPase inhibition, and employing cellular or animal models with altered expression of these targets if possible.[8]
Q4: What administration route is recommended for in vivo preclinical studies?
A4: Due to its short half-life, Istaroxime is almost exclusively administered via intravenous (IV) infusion in both preclinical and clinical settings.[2][8] This method allows for precise control over plasma concentration, enabling the maintenance of a therapeutic level required to observe its effects.[8]
Troubleshooting Experimental Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or weak effects in in vitro assays | Degradation of Istaroxime in the experimental medium during incubation.[8] | Shorten Incubation Times: Aim for the shortest possible incubation that yields a measurable effect.[8]Replenish the Compound: For experiments lasting several hours, consider a partial or full media change with fresh Istaroxime solution.[8]Use a Perfusion System: For tissue or organ bath experiments, a continuous perfusion system is ideal to ensure a constant drug concentration.[8] |
| High variability in animal responses during in vivo studies | Fluctuations in plasma concentration due to the short half-life and inappropriate dosing regimen.[8] | Use Continuous IV Infusion: This is the preferred method to achieve and maintain steady-state plasma concentrations.Optimize Dosing Regimen: If bolus dosing is necessary, more frequent administration may be required. Conduct preliminary pharmacokinetic studies to define the optimal dosing interval. |
| Difficulty differentiating between Na+/K+-ATPase inhibition and SERCA2a activation | The compound's inherent dual mechanism of action.[8] | Use Selective Comparators: Include controls like digoxin (B3395198) or ouabain (selective Na+/K+-ATPase inhibitors) to isolate effects.[8]Utilize Knockdown/Knockout Models: If available, use cell lines or animal models with altered expression of Na+/K+-ATPase or SERCA2a to parse the effects on each target.[8] |
Experimental Protocols
Protocol 1: In Vitro Liver Microsomal Stability Assay
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[3][6]
Materials:
-
Liver microsomes (human or relevant animal species)[12]
-
Test compound (this compound)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)[6]
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[6][12]
-
Magnesium Chloride (MgCl2)[6]
-
Organic solvent (e.g., cold acetonitrile) with an internal standard to stop the reaction[3]
-
96-well plates, incubator, centrifuge, LC-MS/MS system[12]
Procedure:
-
Preparation: Prepare stock solutions of the test compound. Thaw liver microsomes on ice and dilute them to the desired protein concentration (e.g., 0.4-1 mg/mL) in cold phosphate buffer.[5][6]
-
Reaction Mixture: In a 96-well plate, add the microsomal solution, MgCl2, and the test compound. Pre-incubate the plate at 37°C for 5-10 minutes.[13]
-
Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system.[13] For negative controls, add buffer instead of the NADPH system.[6]
-
Time Points: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2-3 volumes of cold acetonitrile (B52724) containing an internal standard.[3][6]
-
Sample Processing: Centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to precipitate proteins.[14]
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.[3]
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. Calculate the half-life (t½) from the slope of the linear regression.[3]
Protocol 2: In Vitro Plasma Stability Assay
This assay determines the stability of a compound in plasma, identifying susceptibility to hydrolysis by plasma enzymes like esterases and amidases.[4]
Materials:
-
Pooled plasma (heparinized) from the desired species (human, rat, mouse, etc.)[15]
-
Test compound (this compound)
-
Phosphate buffer
-
Organic solvent (e.g., cold methanol (B129727) or acetonitrile) with an internal standard
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of the test compound. Thaw pooled plasma at 37°C.
-
Incubation: Add the test compound to the plasma in a 96-well plate to a final concentration (e.g., 1-10 µM). Incubate the plate at 37°C.[4]
-
Time Points: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the incubation mixture.[15]
-
Termination: Immediately stop the enzymatic reaction by adding 3-4 volumes of cold organic solvent containing an internal standard.[14][15]
-
Sample Processing: Vortex the samples and centrifuge at high speed to precipitate plasma proteins.[14]
-
Analysis: Transfer the supernatant for analysis by LC-MS/MS to quantify the remaining parent compound.[15]
-
Data Analysis: Determine the percentage of compound remaining at each time point relative to the 0-minute sample. Calculate the half-life (t½) by plotting the natural log of the remaining percentage against time.[15]
Visualizations
Caption: Factors contributing to Istaroxime's short half-life.
Caption: Workflow for a liver microsomal stability assay.
Caption: Dual mechanism of action of Istaroxime.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 4. Plasma Stability Assay | Domainex [domainex.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 7. Istaroxime Metabolite PST3093 Selectively Stimulates SERCA2a and Reverses Disease-Induced Changes in Cardiac Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Istaroxime for Patients with Acute Heart Failure: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [mdpi.com]
- 10. Istaroxime, a first in class new chemical entity exhibiting SERCA-2 activation and Na-K-ATPase inhibition: a new promising treatment for acute heart failure syndromes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 13. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 15. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Optimizing Istaroxime Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Istaroxime in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the dual mechanism of action of Istaroxime and how does it influence experimental design?
A1: Istaroxime possesses a unique dual mechanism of action: it inhibits the Na+/K+-ATPase pump and stimulates the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][2] This dual action results in both increased contractility (positive inotropic effect) and improved relaxation (lusitropic effect) in cardiomyocytes.[1][3] When designing experiments, it is crucial to consider both effects. To dissect the individual contributions of Na+/K+-ATPase inhibition and SERCA2a activation, researchers can employ specific inhibitors or activators of other components in the calcium signaling pathway or compare Istaroxime's effects to agents with a single mechanism of action.[1]
Q2: What are the typical effective concentrations of Istaroxime in different in vitro assays?
A2: The effective concentration of Istaroxime varies depending on the assay and the biological system. For SERCA2a activation in failing canine sarcoplasmic reticulum (SR) vesicles, concentrations as low as 1 nM have shown activity.[4] In studies with muscle strips from failing human hearts, Istaroxime showed concentration-dependent effects in the range of 0.1-1.0 µmol/L.[5] For anti-cancer studies, the IC50 values for cytotoxicity range from 2 µM to 16 µM in different cancer cell lines after 72 hours of exposure.[6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store Istaroxime for in vitro experiments?
A3: Istaroxime is typically dissolved in high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to prepare a stock solution.[7] To aid dissolution, vortexing or sonication may be necessary.[7] For long-term storage, it is recommended to keep the DMSO stock solution at -80°C, where it can be stable for up to a year.[7] For short-term storage, aliquots can be kept at -20°C. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in the appropriate aqueous buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect cellular function.
Q4: Are there any known off-target effects of Istaroxime to consider?
A4: While Istaroxime is relatively selective for Na+/K+-ATPase and SERCA2a, some studies have investigated potential off-target effects. Due to its steroidal structure, its interaction with steroid hormone receptors has been examined, but it appears to lack the ability to bind them.[1] Notably, Istaroxime has demonstrated anti-proliferative and apoptotic effects in various cancer cell lines, suggesting a potential for repurposing as an anti-cancer agent.[6][8] Researchers should be aware of these potential effects and include appropriate controls in their experimental designs.[1]
Troubleshooting Guides
Issue 1: Inconsistent or weaker-than-expected effects in in vitro assays.
-
Potential Cause: Degradation of Istaroxime in the experimental medium. Istaroxime has a short plasma half-life of approximately one hour, which may translate to limited stability in culture medium over long incubation periods.[1]
-
Troubleshooting Steps:
-
Shorten Incubation Times: For functional assays, use the shortest possible incubation time that still yields a measurable effect.[1]
-
Replenish the Drug: For experiments lasting longer than 4-6 hours, consider a partial or full media change with a fresh Istaroxime-containing solution.[1]
-
Use a Perfusion System: In tissue or organ bath experiments, a continuous perfusion system is recommended to maintain a constant drug concentration.[1]
-
Verify Stock Solution Integrity: If degradation is suspected, assess the purity of the DMSO stock solution using analytical methods like HPLC or LC-MS.[7]
-
Issue 2: Istaroxime precipitation in aqueous buffer.
-
Potential Cause: Poor solubility of Istaroxime in aqueous solutions.
-
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in the aqueous buffer is sufficient to maintain Istaroxime solubility, but low enough to not affect the experimental system.
-
Gentle Warming: Briefly warming the solution to 37°C can aid in dissolution. However, avoid excessive heat which could lead to degradation.[7]
-
Sonication: Brief sonication of the final working solution can help to dissolve any precipitates.
-
Issue 3: High background signal or unexpected cellular responses.
-
Potential Cause: Cytotoxicity at high concentrations. While Istaroxime has a more favorable safety profile compared to traditional cardiac glycosides like ouabain, it can still induce cytotoxicity at high concentrations.[4]
-
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: Determine the cytotoxic concentration range of Istaroxime in your specific cell type using assays like MTT, MTS, or Trypan Blue exclusion.[9]
-
Optimize Concentration Range: Based on the cytotoxicity data, select a concentration range for your functional assays that is non-toxic yet effective.
-
Include Vehicle Controls: Always include a vehicle (e.g., DMSO) control at the same final concentration used in the Istaroxime-treated samples to account for any solvent effects.
-
Quantitative Data Summary
Table 1: Istaroxime Activity on SERCA2a and Na+/K+-ATPase
| Parameter | Model System | Istaroxime Concentration | Effect | Reference |
| SERCA2a Activity | Failing Canine SR Vesicles | 1 nM | Increased activity | [4] |
| Healthy Canine SR Vesicles | 100 nM | Increased activity | [4] | |
| STZ Diabetic Rat Cardiac Homogenates | 500 nmol/L | +25% increase in SERCA2a Vmax | [10] | |
| Na+/K+-ATPase Inhibition (IC50) | Not Specified | Varies by source | See original literature | [2] |
Table 2: Cytotoxicity of Istaroxime in Cancer Cell Lines (72h exposure)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Cancer | 2 | [6] |
| MCF7 | Breast Cancer | 12 | [6] |
| PC3 | Prostate Cancer | 16 | [6] |
Table 3: Comparative Effects of Istaroxime and Ouabain on Cardiomyocyte Viability
| Compound | Concentration | Effect on Cell Viability | Reference |
| Istaroxime | 10 µM | No significant reduction | [4] |
| Ouabain | 2 µM | Significant reduction | [4] |
Experimental Protocols
Protocol 1: Na+/K+-ATPase (NKA) Inhibition Assay
This assay determines the inhibitory potential of Istaroxime on NKA activity by measuring the rate of ATP hydrolysis.
-
Materials:
-
Procedure:
-
Preparation: Prepare a suspension of the purified NKA enzyme in the assay buffer.[11]
-
Pre-incubation: Pre-incubate the enzyme with a range of Istaroxime concentrations for 10 minutes at 37°C.[2]
-
Reaction Initiation: Start the reaction by adding a substrate solution containing ³²P-ATP and 10 mM KCl.[2]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).[4]
-
Reaction Termination: Stop the reaction by adding cold trichloroacetic acid (TCA).[4]
-
Measurement of Phosphate (B84403) Release: Quantify the amount of inorganic phosphate (³²Pi) released.[4] NKA activity is calculated as the difference between the total ATPase activity and the ouabain-insensitive ATPase activity.[12]
-
Data Analysis: Fit the data to a logistic function to calculate the IC50 value, which is the concentration of Istaroxime that causes 50% inhibition of NKA activity.[11]
-
Protocol 2: SERCA2a Ca²⁺-ATPase Activity Assay
This assay quantifies the enzymatic activity of SERCA2a by measuring the rate of ATP hydrolysis.
-
Materials:
-
Procedure:
-
Preparation: Isolate cardiac SR microsomes from tissue homogenates.[11]
-
Pre-incubation: Pre-incubate the SR microsomes with the desired concentration of Istaroxime for 5 minutes at 4°C.[11]
-
Reaction Initiation: Initiate ATP hydrolysis by adding ATP (spiked with γ-³²P-ATP).[4]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).[4]
-
Reaction Termination: Stop the reaction by adding a cold quenching solution.[13]
-
Measurement of Phosphate Release: Quantify the amount of inorganic phosphate (³²Pi) released. SERCA2a-specific activity is determined by subtracting the CPA-insensitive activity from the total ATPase activity.[13]
-
Data Analysis: Fit Ca²⁺ activation curves to determine Vmax (maximal enzyme velocity) and Kd(Ca²⁺) (calcium affinity).[4]
-
Protocol 3: Cell Viability (MTT) Assay
This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.
-
Materials:
-
Cells of interest
-
Istaroxime at various concentrations
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)[9]
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of Istaroxime concentrations for the desired duration (e.g., 72 hours).[6] Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[9]
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value from a dose-response curve.[9]
-
Visualizations
Caption: Dual mechanism of action of Istaroxime in a cardiomyocyte.
Caption: Experimental workflow for the Na+/K+-ATPase inhibition assay.
Caption: Workflow for the SERCA2a ATPase activity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Istaroxime, a stimulator of sarcoplasmic reticulum calcium adenosine triphosphatase isoform 2a activity, as a novel therapeutic approach to heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the Anticancer and Biological Activities of Istaroxime via Ex Vivo Analyses, Molecular Docking and Conceptual Density Functional Theory Computations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Functional characterization and anti-cancer action of the clinical phase II cardiac Na+/K+ ATPase inhibitor istaroxime: in vitro and in vivo properties and cross talk with the membrane androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
identifying and mitigating Istaroxime hydrochloride off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate potential off-target effects of Istaroxime (B1662506) hydrochloride during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Istaroxime?
A1: Istaroxime is a first-in-class intravenous agent with a dual mechanism of action.[1][2][3][4][5][6] It inhibits the Na+/K+-ATPase pump and stimulates the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][2][3][4][5][6] This dual action leads to both positive inotropic (increased contractility) and lusitropic (improved relaxation) effects on the heart muscle.[1][2][5]
Q2: Are the common side effects of Istaroxime, such as nausea and vomiting, considered off-target effects?
A2: Not necessarily in the traditional sense of binding to an unintended molecular target. The gastrointestinal side effects (nausea, vomiting, abdominal pain) and pain at the injection site are the most commonly reported adverse events in clinical trials.[1][7][8] These are likely extensions of its on-target activity, specifically the inhibition of Na+/K+-ATPase in tissues outside of the heart, rather than binding to a completely different protein.[4]
Q3: I am observing unexpected effects in my cell-based assay. How can I determine if this is a true off-target effect of Istaroxime?
A3: Differentiating between on-target and off-target effects is crucial for accurate data interpretation. A multi-step approach is recommended:
-
Confirm Target Expression: Verify that your experimental model (e.g., cell line) expresses the known targets of Istaroxime: the specific isoform of Na+/K+-ATPase and SERCA2a.
-
Use Controls: Include a negative control (structurally similar but inactive compound, if available) and a positive control (a known Na+/K+-ATPase inhibitor like Digoxin, or a SERCA2a activator).[2]
-
Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR to reduce the expression of the intended targets.[9] If the observed phenotype persists after knocking down Na+/K+-ATPase or SERCA2a, it is more likely to be an off-target effect.
-
Dose-Response Analysis: Perform a dose-response curve. On-target effects should correlate with the known potency of Istaroxime for its targets. Effects seen only at very high concentrations are more likely to be off-target.[9]
Q4: I've seen a report suggesting Istaroxime might inhibit Topoisomerase I. How would I investigate this potential off-target effect?
A4: A recent study showed that Istaroxime exhibited an anti-proliferative effect on some cancer cell lines and inhibited Topoisomerase I in vitro.[10][11] To investigate this further, you could perform the following:
-
Direct Enzyme Inhibition Assay: Conduct a cell-free enzymatic assay with purified Topoisomerase I and varying concentrations of Istaroxime to determine a direct inhibitory effect and calculate an IC50 value.
-
Cellular Thermal Shift Assay (CETSA): This method can confirm target engagement in intact cells by measuring the change in the thermal stability of Topoisomerase I after Istaroxime treatment.[9]
-
Molecular Docking: In silico molecular docking studies can predict the binding affinity and interaction between Istaroxime and the Topoisomerase I protein structure.[10]
Troubleshooting Guides
Issue 1: Unexpected Changes in Intracellular Calcium Dynamics
-
Symptoms: Alterations in Ca2+ transient decay rates or sarcoplasmic reticulum (SR) Ca2+ load that do not seem to align with Na+/K+-ATPase inhibition alone.[12]
-
Possible Cause: This is likely due to Istaroxime's dual mechanism, specifically its stimulation of SERCA2a, which enhances Ca2+ reuptake into the SR.[12] This is an on-target effect but can be misinterpreted if only considering the Na+/K+-ATPase inhibition.
-
Troubleshooting Protocol:
-
Objective: Isolate and confirm the contribution of SERCA2a stimulation to the observed calcium dynamics.
-
Method: Use isolated cardiomyocytes or a relevant cell model.
-
Procedure:
-
Establish a baseline Ca2+ transient.
-
Apply Istaroxime and record changes in Ca2+ transient amplitude and decay kinetics.
-
In a separate experiment, pre-incubate the cells with Thapsigargin, a specific SERCA inhibitor, before applying Istaroxime.[12] If the Istaroxime-induced changes in decay kinetics are diminished or absent in the presence of Thapsigargin, this confirms the effect is mediated through SERCA2a.
-
-
Issue 2: Inconsistent Results Across Different Cell Lines
-
Symptoms: The potency or phenotype observed with Istaroxime treatment varies significantly between different cell lines.
-
Possible Cause: Expression levels of Na+/K+-ATPase isoforms and SERCA2a can differ between cell lines.[9]
-
Troubleshooting Protocol:
-
Objective: Correlate the observed effects with the expression levels of the on-target proteins.
-
Method: Quantitative Western Blot or qPCR.
-
Procedure:
-
Lyse cells from each of the cell lines used in your experiments.
-
Perform a Western Blot or qPCR to quantify the protein or mRNA expression levels of the relevant Na+/K+-ATPase alpha subunit and SERCA2a.
-
Analyze your functional data in the context of these expression levels to explain any observed inconsistencies.
-
-
Data Presentation
Table 1: Istaroxime IC50 Values for On-Target and Potential Off-Target Activities
| Target | Species/System | IC50 Value | Reference |
| Na+/K+-ATPase | Not specified | 0.11 µM | [13] |
| Na+/K+-ATPase | Dog Kidney | 0.43 µM | [13] |
| Na+/K+-ATPase | Guinea Pig Kidney | 8.5 µM | [13] |
| Topoisomerase I | In vitro assay | Not specified | [10][11] |
| MCF7 Cancer Cells | Human Breast Cancer | 12 µM | [10] |
| A549 Cancer Cells | Human Lung Cancer | 2 µM | [10] |
| PC3 Cancer Cells | Human Prostate Cancer | 16 µM | [10] |
Table 2: Summary of Adverse Events from Clinical Trials
| Adverse Event | Frequency | Notes | Reference |
| Nausea | 28% | Dose-related | [1][7] |
| Vomiting | 14% | Dose-related | [1][7] |
| Injection Site Pain | 14% | [1][14] | |
| Worsening Heart Failure | 5 in Istaroxime group vs. 1 in placebo group (in one study) | p = 0.031 | [7] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine if Istaroxime has off-target effects on a broad panel of protein kinases, a common source of off-target interactions for many drugs.[9]
Methodology:
-
Compound Preparation: Prepare a stock solution of Istaroxime (e.g., 10 mM in DMSO). Serially dilute the compound to a range of concentrations.
-
Assay: Utilize a commercial kinase profiling service or an in-house platform that assays the activity of a large panel of recombinant kinases (e.g., >300) in the presence of a single high concentration of Istaroxime (e.g., 10 µM).
-
Data Analysis: The percentage of inhibition for each kinase is determined. Any kinase showing significant inhibition (e.g., >50%) is considered a "hit".
-
Follow-up: For any identified hits, perform a full dose-response curve to determine the IC50 value and assess the potential for off-target effects at physiologically relevant concentrations.
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Istaroxime: A Novel Therapeutic Agent for Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. Istaroxime for Patients with Acute Heart Failure: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and efficacy of istaroxime in patients with acute heart failure‐related pre‐cardiogenic shock – a multicentre, randomized, double‐blind, placebo‐controlled, parallel group study (SEISMiC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of the Anticancer and Biological Activities of Istaroxime via Ex Vivo Analyses, Molecular Docking and Conceptual Density Functional Theory Computations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. clinicaltrials.eu [clinicaltrials.eu]
challenges in differentiating Istaroxime's dual mechanism of action
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the experimental challenges associated with differentiating Istaroxime's dual mechanism of action: inhibition of the Na+/K+-ATPase (NKA) and stimulation of the Sarco/Endoplasmic Reticulum Ca2+-ATPase isoform 2a (SERCA2a).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in experimentally differentiating Istaroxime's two mechanisms?
The main difficulty lies in deconvoluting the effects of Na+/K+-ATPase (NKA) inhibition from the direct stimulation of SERCA2a. Inhibiting the NKA pump increases intracellular sodium, which in turn reduces calcium efflux via the Na+/Ca2+ exchanger (NCX), leading to a rise in cytosolic calcium.[1][2] This alteration of the general calcium environment can mask or confound the direct effects of Istaroxime (B1662506) on SERCA2a-mediated calcium reuptake into the sarcoplasmic reticulum (SR).
Q2: How does Istaroxime stimulate SERCA2a activity?
Istaroxime's primary mechanism for stimulating SERCA2a is by relieving the inhibitory effect of phospholamban (PLN), a regulatory protein.[3] It has been shown to interact directly with the SERCA2a/PLN complex, promoting the dissociation of PLN from the SERCA2a pump.[3][4] This action enhances the intrinsic activity of SERCA2a, leading to more rapid sequestration of cytosolic Ca2+ into the SR.[3][5]
Q3: Is the SERCA2a stimulation dependent on the cAMP/PKA signaling pathway?
No, the stimulation of SERCA2a by Istaroxime is independent of the cyclic adenosine (B11128) monophosphate/protein kinase A (cAMP/PKA) signaling pathway, which is the traditional route for regulating PLN.[3]
Q4: How can I experimentally isolate the SERCA2a-mediated effects from the NKA-inhibitory effects?
Isolating the two effects requires a multi-pronged approach:
-
Use of Isolated Systems: Employing isolated sarcoplasmic reticulum (SR) microsomes or vesicles allows for the study of SERCA2a activity in a controlled environment, free from the influence of the sarcolemmal NKA and NCX.[3][6]
-
Comparative Pharmacology: Compare the effects of Istaroxime with its metabolite, PST3093. PST3093 is a selective SERCA2a activator and does not inhibit NKA, making it an excellent control to isolate the effects of SERCA2a stimulation.[4][7]
-
Specific Inhibitors: Use specific inhibitors as controls. Ouabain can be used to measure the NKA-specific activity, while cyclopiazonic acid (CPA) can be used to determine the SERCA2a-specific component of ATPase activity.[1][8]
-
Concentration-Response Analysis: In some models, using Istaroxime at low nanomolar concentrations may favor SERCA2a stimulation with minimal NKA inhibition, helping to highlight its effects on SERCA2a.[9]
Troubleshooting Guides
Problem 1: High variability or inconsistent IC50 values in Na+/K+-ATPase (NKA) inhibition assays.
| Possible Causes | Recommended Solutions |
| Enzyme Purity and Source: The purity and source of the NKA enzyme preparation can significantly impact activity and inhibitor potency.[6] | Use a highly purified NKA enzyme from a consistent, reputable source (e.g., porcine cerebral cortex, dog kidney).[6] Run a standard inhibitor like Ouabain in every assay as a positive control to benchmark performance.[1] |
| Substrate Degradation: ATP is prone to hydrolysis, leading to inaccurate substrate concentrations and affecting enzyme kinetics. | Prepare ATP solutions fresh for each experiment. Store stock solutions appropriately as recommended by the manufacturer. |
| Assay Interference: Cellular constituents in crude homogenates can interfere with the assay, causing artifactual results.[10] | If using tissue homogenates, consider further purification of membrane fractions.[11] Alternatively, use commercially available purified enzyme preparations.[12] |
| Incorrect Buffer Conditions: Incorrect pH or ion concentrations (Na+, K+, Mg2+) will alter enzyme activity. | Prepare assay buffers carefully and verify the pH at the experimental temperature (e.g., 37°C). Ensure precise concentrations of all required ions.[11] |
Problem 2: Failure to detect a stimulatory effect of Istaroxime on SERCA2a.
| Possible Causes | Recommended Solutions |
| Absence of Phospholamban (PLN): Istaroxime's stimulatory effect is largely dependent on relieving PLN inhibition.[3][5] Preparations lacking PLN will show little to no stimulation. | Use cardiac SR microsomes from a source known to express PLN (e.g., canine, guinea pig, human heart).[5][8] Confirm the presence of both SERCA2a and PLN in your preparation using Western blotting. |
| Confounding NKA Inhibition: In whole-cell models, the NKA-mediated increase in cytosolic Ca2+ can create complex downstream effects that obscure direct SERCA2a stimulation. | Switch to an isolated SR vesicle preparation where the extra-vesicular Ca2+ concentration can be precisely controlled, thus bypassing sarcolemmal pump/exchanger effects.[3][4] |
| Incorrect Assay Conditions: The calcium concentration in the assay is critical for observing SERCA2a activity. | Perform a full Ca2+-activation curve to determine SERCA2a activity at various free Ca2+ concentrations. This allows for the determination of key kinetic parameters like Vmax and Kd(Ca2+).[4][9] |
| Non-specific ATPase Activity: Other ATPases in the preparation can mask the SERCA2a-specific activity. | Determine SERCA2a-specific activity by running parallel experiments in the presence of a saturating concentration of a specific SERCA inhibitor, such as cyclopiazonic acid (CPA). The SERCA2a activity is the difference between total and CPA-insensitive activity.[8] |
Quantitative Data Summary
The following tables summarize key in vitro data for Istaroxime and related compounds.
Table 1: Comparative Inhibitory and Stimulatory Activity
| Compound | Target | Parameter | Value | Species/Source |
| Istaroxime | Na+/K+-ATPase | IC50 | 0.11 µM | Not specified |
| Istaroxime | Na+/K+-ATPase | IC50 | 0.14 ± 0.02 µM | Dog Kidney |
| Istaroxime | Na+/K+-ATPase | IC50 | 0.43 ± 0.15 µM | Dog Kidney |
| Istaroxime | Na+/K+-ATPase | IC50 | 8.5 µM | Guinea Pig Kidney |
| PST3093 | Na+/K+-ATPase | IC50 | > 100 µM | Dog Kidney |
| Istaroxime | SERCA2a | Vmax Increase | +28% (at 100 nM) | Healthy Dog Heart SR |
| Istaroxime | SERCA2a | Vmax Increase | +34% (at 1 nM) | Failing Dog Heart SR |
Data compiled from multiple sources.[5][7][12] Values can vary based on experimental conditions.
Table 2: Effect of Istaroxime on SERCA2a Kinetic Parameters in Failing Dog Heart Microsomes
| Istaroxime Conc. | Vmax (µmol Pi/mg/min) | Kd(Ca2+) (µM) |
| Control | 0.376 ± 0.024 | 0.736 ± 0.044 |
| 1 nM | 0.458 ± 0.037* | 0.827 ± 0.055 |
| 10 nM | 0.482 ± 0.040 | 0.950 ± 0.053 |
| 100 nM | 0.436 ± 0.050 | 0.987 ± 0.056 |
*P < 0.05, **P < 0.01 vs. Control.[5]
Detailed Experimental Protocols
Protocol 1: Na+/K+-ATPase (NKA) Inhibition Assay (³²P-ATP Hydrolysis)
This protocol measures NKA activity by quantifying the release of inorganic phosphate (B84403) (³²Pi) from radiolabeled [γ-³²P]ATP.[6][12]
-
Objective: To determine the IC50 value of Istaroxime for NKA.
-
Materials:
-
Purified NKA enzyme (e.g., from dog kidney).[6]
-
Assay Buffer: 140 mM NaCl, 3 mM MgCl₂, 50 mM HEPES-Tris (pH 7.5).[12]
-
Substrate Solution: 3 mM ATP, 10 mM KCl, and [γ-³²P]ATP (20 nCi).[12]
-
Istaroxime and Ouabain (positive control) stock solutions.
-
Stop Solution: 30% (v/v) perchloric acid.[12]
-
Ammonium molybdate (B1676688) and a reducing agent for colorimetric phosphate detection (alternative to radiolabeling).[11]
-
-
Procedure:
-
Pre-incubation: In a microcentrifuge tube, pre-incubate the purified NKA enzyme with various concentrations of Istaroxime (or Ouabain) in the assay buffer for 10 minutes at 37°C.[11][12]
-
Reaction Initiation: Start the reaction by adding the substrate solution containing [γ-³²P]ATP.[12]
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 15 minutes) at 37°C, ensuring the reaction is in the linear range.[12]
-
Reaction Termination: Stop the reaction by adding ice-cold stop solution.[6][12]
-
Quantification:
-
Centrifuge to pellet the protein.
-
Measure the amount of released ³²Pi in the supernatant using a liquid scintillation counter.[6]
-
-
Data Analysis: NKA-specific activity is calculated as the difference between total ATPase activity (no inhibitor) and ouabain-insensitive activity (activity in the presence of saturating ouabain, e.g., 1 mM).[1] Plot the percent inhibition against the log concentration of Istaroxime and fit the data to a logistic function to calculate the IC50 value.[9]
-
Protocol 2: SERCA2a Activity Assay (⁴⁵Ca²⁺ Uptake Method)
This assay directly measures the function of SERCA2a by quantifying the rate of radioactive calcium uptake into SR vesicles.[4]
-
Objective: To determine the effect of Istaroxime on the rate of SERCA2a-mediated calcium transport.
-
Materials:
-
Isolated cardiac SR microsomes/vesicles.[3]
-
Uptake Buffer: Containing appropriate ions (e.g., KCl, MgCl₂, TES/TRIS buffer), a Ca2+-sensitive fluorophore (e.g., Indo-1) for non-radioactive methods, and ⁴⁵CaCl₂ for the tracer method.[1][4]
-
Istaroxime and vehicle control solutions.
-
ATP solution.
-
Nitrocellulose filters (0.45 µm).
-
Ice-cold wash buffer.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Preparation: Prepare a suspension of SR microsomes in the uptake buffer.
-
Pre-incubation: Pre-incubate the microsomes with the desired concentration of Istaroxime or vehicle for 5 minutes.[6]
-
Reaction Initiation: Initiate calcium uptake by adding ATP to the microsome suspension containing ⁴⁵CaCl₂.[4]
-
Time-course Sampling: At specific time points (e.g., 0, 15, 30, 60, 120 seconds), take aliquots of the reaction mixture and rapidly filter them through nitrocellulose filters.[4]
-
Washing: Immediately wash the filters with ice-cold wash buffer to remove extra-vesicular (non-transported) ⁴⁵Ca²⁺.[4]
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter. The radioactivity is proportional to the amount of ⁴⁵Ca²⁺ transported into the vesicles.[4]
-
Data Analysis: Plot the amount of ⁴⁵Ca²⁺ uptake over time. The initial slope of this curve represents the rate of calcium uptake. Compare the rates between control and Istaroxime-treated samples to determine the stimulatory effect.[4]
-
Key Signaling & Experimental Pathways
The following diagrams visualize the core mechanisms and experimental logic for studying Istaroxime.
Caption: Istaroxime's dual mechanism of action in a cardiac myocyte.
Caption: Experimental workflow to deconvolve Istaroxime's mechanisms.
Caption: Troubleshooting logic for absent SERCA2a stimulation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. SERCA2a stimulation by istaroxime improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Problems and pitfalls in the isolation of an endogenous Na+, K+-ATPase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
strategies to minimize injection site pain with Istaroxime administration
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on minimizing injection site pain associated with Istaroxime (B1662506) administration during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Istaroxime and how is it administered in research settings?
A1: Istaroxime is a novel intravenous agent with a dual mechanism of action, acting as both a Na+/K+-ATPase inhibitor and a sarcoplasmic/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a) activator.[1] It is under investigation for the treatment of acute heart failure. In clinical and preclinical studies, Istaroxime is typically administered as a continuous intravenous (IV) infusion.[2][3]
Q2: Is injection site pain a known side effect of Istaroxime administration?
A2: Yes, injection site pain, infusion site discomfort, and other injection site reactions are commonly reported adverse events in clinical trials of Istaroxime.[2][4][5] The incidence of these reactions appears to be more frequent with higher doses of the drug.[4]
Q3: What are the potential causes of injection site pain with Istaroxime?
Q4: Has a liposomal formulation of Istaroxime been developed to address this issue?
A4: A liposomal formulation of Istaroxime has been explored as a strategy to mitigate gastrointestinal side effects and potentially injection site pain.[7] The goal of this formulation is to encapsulate the drug in a delivery system that is rapidly destabilized in plasma to minimize alterations to its pharmacokinetic profile. However, specific data on the efficacy of this liposomal formulation in reducing injection site pain is not yet available.
Troubleshooting Guide: Managing Injection Site Pain During Istaroxime Infusion
If a researcher encounters injection site pain during Istaroxime administration, the following steps should be considered:
| Issue | Potential Cause | Recommended Actions |
| Mild to Moderate Pain at Infusion Site | Drug formulation irritation, catheter position, infusion rate. | 1. Assess the infusion site: Check for signs of redness, swelling, or infiltration. 2. Decrease the infusion rate: A slower rate of administration may reduce venous irritation. 3. Apply a warm or cold compress: This can help alleviate local discomfort. 4. Rotate the infusion site: If the pain persists, consider changing the infusion site. |
| Severe Pain, Swelling, or Phlebitis | Chemical phlebitis, catheter-related irritation, potential infiltration. | 1. Immediately stop the infusion. 2. Aspirate any residual drug from the catheter. 3. Remove the catheter. 4. Elevate the affected limb. 5. Apply a cold compress initially to reduce swelling, followed by warm compresses to promote healing. 6. Document the event and notify the appropriate institutional safety personnel. |
| Recurrent Injection Site Pain | Suboptimal catheter selection or placement, inherent properties of the drug formulation. | 1. Optimize catheter selection: For infusions lasting longer than six days, consider a midline catheter or a peripherally inserted central catheter (PICC) instead of a short peripheral catheter.[8] 2. Select a larger vein for cannulation: This can help to dilute the drug and reduce irritation. 3. Consider the use of a central venous access device (CVAD) for vesicant-like substances to ensure delivery into a large vein and minimize the risk of extravasation.[1] 4. Evaluate the potential for in-line filtration if particulate matter is a concern, though this is not specifically documented for Istaroxime. |
Experimental Protocols
Protocol: Evaluating Strategies to Minimize Istaroxime-Induced Injection Site Pain in a Preclinical Model
Objective: To compare the efficacy of different catheter types and the use of a local anesthetic in reducing injection site pain and local tissue reaction associated with continuous intravenous Istaroxime infusion in a preclinical animal model (e.g., rabbit).
Methodology:
-
Animal Model: New Zealand White rabbits (n=24), divided into four groups.
-
Istaroxime Formulation: Prepare a standard solution of Istaroxime for intravenous infusion at a concentration known to cause injection site reactions.
-
Experimental Groups:
-
Group A (Control): Infusion of Istaroxime via a short peripheral catheter (e.g., 22G).
-
Group B (Long Catheter): Infusion of Istaroxime via a longer peripheral catheter (e.g., midline catheter).
-
Group C (Local Anesthetic): Pre-treatment of the infusion site with a topical lidocaine-prilocaine cream 30 minutes prior to insertion of a short peripheral catheter, followed by Istaroxime infusion.
-
Group D (Vehicle Control): Infusion of the vehicle solution via a short peripheral catheter.
-
-
Procedure:
-
Anesthetize animals according to approved institutional protocols.
-
Place the assigned catheter in a suitable peripheral vein (e.g., marginal ear vein).
-
Administer a continuous infusion of Istaroxime or vehicle for a predetermined period (e.g., 24 hours).
-
-
Pain Assessment:
-
Monitor behavioral signs of pain and distress throughout the infusion period using a validated pain scoring system.
-
Measure local skin temperature at the infusion site at regular intervals.
-
-
Post-Infusion Analysis:
-
At the end of the infusion period, euthanize the animals.
-
Perform a gross pathological examination of the infusion site.
-
Collect tissue samples from the infusion site for histopathological analysis to assess for inflammation, necrosis, and other signs of tissue damage.
-
-
Data Analysis:
-
Compare pain scores, skin temperature changes, and histopathological findings between the different experimental groups using appropriate statistical methods.
-
Visualizations
Caption: Potential mechanism of Istaroxime-induced pain at the injection site.
References
- 1. Infusion Site Pain | ChemoExperts [chemoexperts.com]
- 2. rdworldonline.com [rdworldonline.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of istaroxime in patients with acute heart failure‐related pre‐cardiogenic shock – a multicentre, randomized, double‐blind, placebo‐controlled, parallel group study (SEISMiC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Summary of Recommendations | Infection Control | CDC [cdc.gov]
Navigating Experimental Variability with Istaroxime: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for addressing potential variability in experimental results when working with Istaroxime (B1662506). This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to promote consistency and reproducibility in your research.
Introduction to Istaroxime
Istaroxime is a novel intravenous agent with a unique dual mechanism of action, making it a compound of significant interest in cardiovascular research, particularly for acute heart failure.[1][2] It functions as both an inhibitor of the Na+/K+-ATPase and an activator of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[3][4][5] This dual activity results in both positive inotropic (enhanced contraction) and lusitropic (improved relaxation) effects on cardiomyocytes.[6][7]
The following sections provide in-depth guidance to help you navigate the complexities of experimenting with this dual-mechanism agent and address potential sources of variability in your results.
Troubleshooting Guide
Variability in experimental outcomes can arise from multiple factors, from reagent stability to the nuances of complex biological assays. This section addresses common issues encountered during Istaroxime experimentation.
Issue 1: Inconsistent In Vitro Dose-Response
-
Potential Cause A: Compound Stability and Handling. Istaroxime's stability in solution can impact its effective concentration over the course of an experiment.
-
Troubleshooting:
-
Fresh Preparation: Prepare Istaroxime solutions fresh for each experiment from a frozen stock.[8]
-
Solvent Quality: Use high-purity, anhydrous DMSO for stock solutions to avoid precipitation, as water content can reduce solubility.[3]
-
Storage: Store DMSO stock solutions at -80°C for long-term stability (up to 1 year) or -20°C for shorter-term storage (up to 6 months).[8] Avoid repeated freeze-thaw cycles.
-
Working Solutions: When preparing aqueous working solutions, be mindful of the final DMSO concentration and potential for precipitation.
-
-
-
Potential Cause B: Assay-Specific Variability in Na+/K+-ATPase and SERCA2a Activity. The dual mechanism of Istaroxime can lead to complex and sometimes opposing effects that are sensitive to assay conditions.
-
Troubleshooting:
-
Enzyme Source and Purity: The source and purity of Na+/K+-ATPase and SERCA2a preparations can significantly influence results. Use highly purified enzyme preparations for kinetic studies to avoid misinterpretation of inhibition or activation.[9]
-
Assay Buffer Composition: The concentration of ions (Na+, K+, Ca2+) and ATP in your assay buffer is critical and can affect the apparent activity of Istaroxime.[10][11] Ensure consistent and well-characterized buffer conditions.
-
Phosphate (B84403) Contamination: For ATPase assays that measure inorganic phosphate (Pi) release, phosphate contamination in buffers or glassware can be a significant source of error.[10]
-
-
Issue 2: High Variability in Cardiomyocyte Contractility Assays
-
Potential Cause A: Cell Health and Quality. The viability and health of isolated cardiomyocytes are paramount for obtaining reproducible contractility data.
-
Troubleshooting:
-
Isolation Procedure: The enzymatic isolation process can damage cardiomyocytes, leading to jagged edges and irregular shapes that complicate automated edge-detection analysis.[12]
-
Batch-to-Batch Variation: Cardiomyocyte preparations from different animals or different isolation days can exhibit significant functional variability.[13] It is crucial to perform experiments with a sufficient number of cells and preparations to account for this.
-
-
-
Potential Cause B: Technical Challenges in Measurement. Measuring the contractility of individual cardiomyocytes is technically demanding.
-
Troubleshooting:
-
Edge Detection: Difficulties in accurately tracking the longitudinal edges of contracting cardiomyocytes can introduce errors.[12]
-
Cellular Movement: Rotational and translational movements of cardiomyocytes during contraction can interfere with signal acquisition.[12]
-
Loading Conditions: The external load on the cardiomyocyte can affect its contractile properties.[14]
-
-
Issue 3: Inconsistent Results in Langendorff Perfused Heart Models
-
Potential Cause A: Ischemic Damage during Preparation. The time between heart excision and the initiation of perfusion is critical.
-
Potential Cause B: Perfusion System Contamination. Particulate or bacterial contamination in the perfusion apparatus or buffer can lead to contractile failure.[16]
-
Troubleshooting:
-
Dedicated Glassware: Use dedicated and thoroughly cleaned glassware for each buffer to prevent cross-contamination.[17]
-
Filtration: Repeatedly filter all perfusion solutions to remove particulates.[17]
-
Air Bubbles: Avoid introducing air bubbles into the perfusion line, as this can cause an ischemic insult.[17]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent and storage condition for Istaroxime? A1: Istaroxime is highly soluble in DMSO (>10 mM) and has moderate solubility in water.[18] For long-term storage, it is recommended to prepare stock solutions in high-purity, anhydrous DMSO and store them in aliquots at -80°C.[8] For short-term storage, -20°C is acceptable.[8] Avoid repeated freeze-thaw cycles.
Q2: How can I differentiate the effects of Na+/K+-ATPase inhibition from SERCA2a activation in my experiments? A2: This is a key challenge with dual-mechanism compounds. Consider the following approaches:
-
Selective Inhibitors/Activators: Use known selective inhibitors of Na+/K+-ATPase (e.g., ouabain) and SERCA2a (e.g., thapsigargin) as controls to dissect the individual contributions of each target to the observed effect.
-
Dose-Response Analysis: The potency of Istaroxime for each target may differ. A careful dose-response analysis might reveal concentration ranges where the effect is predominantly driven by one target over the other. Istaroxime has an IC50 of 0.11 µM for Na+/K+-ATPase.[8]
-
Specific Assays: Utilize assays that measure endpoints specific to each target. For example, measure intracellular Na+ concentration to assess Na+/K+-ATPase inhibition and sarcoplasmic reticulum Ca2+ uptake to assess SERCA2a activation.
Q3: What are the key considerations for in vivo studies with Istaroxime? A3: Istaroxime has a short half-life of approximately one hour.[6] To maintain stable plasma concentrations in animal models, continuous intravenous infusion is the recommended administration route.[4]
Q4: Are there any known off-target effects of Istaroxime? A4: While relatively selective, some studies have investigated potential off-target effects. Its steroidal structure has been examined for interactions with steroid hormone receptors, but it appears to lack this activity.[4] Some in vitro studies have suggested anti-proliferative effects in certain cancer cell lines.[4][19]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of Istaroxime.
Table 1: In Vitro Activity of Istaroxime
| Parameter | Species/System | Value | Reference(s) |
| Na+/K+-ATPase Inhibition (IC50) | Dog Kidney | 0.43 ± 0.15 µM | [8] |
| Guinea Pig Kidney | 8.5 µM | [8] | |
| General | 0.11 µM | [8] | |
| SERCA2a Activation | Guinea Pig Cardiac Microsomes | Stimulates activity | [20] |
| Diabetic Rat Heart Homogenates | Increases Vmax by ~25-28% | [20][21] |
Table 2: Hemodynamic Effects of Istaroxime in Clinical Trials
| Parameter | Study Population | Istaroxime Dose | Key Result | Reference(s) |
| Systolic Blood Pressure (SBP) | Acute Heart Failure | 1.0 µg/kg/min | 72% greater increase in 6-hour SBP AUC vs. placebo | [5][6][22] |
| Heart Rate (HR) | Acute Heart Failure | 1.0 µg/kg/min | Significant decrease from baseline (~8-9 bpm) | [6] |
| Cardiac Index | Acute Heart Failure | 1.5 µg/kg/min | Significant increase | [1] |
| E/e' ratio | Acute Heart Failure | 0.5 & 1.0 µg/kg/min | Significant reduction vs. placebo | [6] |
Experimental Protocols
Protocol 1: In Vitro Na+/K+-ATPase Activity Assay
-
Objective: To determine the inhibitory effect of Istaroxime on Na+/K+-ATPase activity.
-
Methodology:
-
Enzyme Preparation: Isolate membrane fractions enriched in Na+/K+-ATPase from a suitable tissue source (e.g., dog or guinea pig kidney).[8]
-
Reaction Mixture: Prepare a reaction buffer containing appropriate concentrations of NaCl, KCl, MgCl2, and ATP.
-
Istaroxime Incubation: Add varying concentrations of Istaroxime to the reaction mixture.
-
Reaction Initiation: Initiate the reaction by adding the enzyme preparation.
-
Incubation: Incubate at 37°C for a predetermined time within the linear range of the assay.[23]
-
Reaction Termination: Stop the reaction (e.g., by adding acid).
-
Phosphate Detection: Measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., ammonium (B1175870) molybdate).[10]
-
Control: Perform a parallel experiment in the presence of a saturating concentration of a specific Na+/K+-ATPase inhibitor (e.g., ouabain) to determine the ouabain-insensitive ATPase activity.[23]
-
Calculation: Na+/K+-ATPase activity is the difference between the total and the ouabain-insensitive ATPase activity.[23]
-
Protocol 2: In Vitro SERCA2a Activity Assay
-
Objective: To determine the activating effect of Istaroxime on SERCA2a activity.
-
Methodology:
-
Microsome Preparation: Isolate cardiac microsomes containing SERCA2a and its regulatory protein phospholamban (PLB).[24]
-
Reaction Mixture: Prepare a reaction buffer with varying concentrations of free Ca2+ and a Ca2+-sensitive fluorophore (e.g., Indo-1).[23]
-
Istaroxime Incubation: Add varying concentrations of Istaroxime to the reaction mixture.
-
Reaction Initiation: Initiate the reaction by adding ATP.[23]
-
Measurement: Monitor the change in fluorescence over time, which corresponds to the rate of Ca2+ uptake into the microsomes.[23]
-
Data Analysis: Calculate the initial rate of Ca2+ uptake at each Istaroxime concentration.
-
Protocol 3: Isolated Cardiomyocyte Contractility Assay
-
Objective: To measure the effect of Istaroxime on the contractility of isolated adult ventricular cardiomyocytes.
-
Methodology:
-
Cardiomyocyte Isolation: Isolate ventricular myocytes from a suitable animal model (e.g., rat, guinea pig) via enzymatic digestion.[4]
-
Cell Plating: Plate the isolated cardiomyocytes on laminin-coated coverslips.
-
Perfusion System: Place the coverslip in a perfusion chamber on the stage of an inverted microscope equipped with a video-based edge-detection system.
-
Baseline Recording: Perfuse the cells with a physiological buffer and record baseline contractile parameters (e.g., cell shortening, velocity of shortening and relaxation) under electrical field stimulation (e.g., 1 Hz).[4]
-
Istaroxime Application: Perfuse the cells with the buffer containing varying concentrations of Istaroxime.[4]
-
Data Acquisition: Record the changes in contractile parameters in response to Istaroxime.
-
Data Analysis: Analyze the recorded traces to quantify changes in the amplitude and kinetics of cardiomyocyte contraction and relaxation.
-
Visualizations
Caption: Dual mechanism of Istaroxime in cardiomyocytes.
Caption: Troubleshooting workflow for Istaroxime experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Istaroxime: A Novel Therapeutic Agent for Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. dicardiology.com [dicardiology.com]
- 6. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Na+,K+-ATPase as the Target Enzyme for Organic and Inorganic Compounds | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Stimulation, Inhibition, or Stabilization of Na,K-ATPase Caused by Specific Lipid Interactions at Distinct Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Contractility assessment in enzymatically isolated cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Approaches to High-Throughput Analysis of Cardiomyocyte Contractility [frontiersin.org]
- 14. Measuring Single Cardiac Myocyte Contractile Force via Moving a Magnetic Bead - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SutherlandandHearse [southalabama.edu]
- 17. Langendorff | Expert Tips | ADInstruments [adinstruments.com]
- 18. Buy Istaroxime (hydrochloride) (EVT-270143) | 374559-48-5 [evitachem.com]
- 19. Evaluation of the Anticancer and Biological Activities of Istaroxime via Ex Vivo Analyses, Molecular Docking and Conceptual Density Functional Theory Computations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Highly Selective SERCA2a Activators: Preclinical Development of a Congeneric Group of First-in-Class Drug Leads against Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Safety and efficacy of istaroxime in patients with acute heart failure‐related pre‐cardiogenic shock – a multicentre, randomized, double‐blind, placebo‐controlled, parallel group study (SEISMiC) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
Technical Support Center: Isolating the SERCA2a-Specific Effects of Istaroxime
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine protocols for isolating the specific effects of Istaroxime on the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a).
Frequently Asked Questions (FAQs)
Q1: What is the dual mechanism of action of Istaroxime?
A1: Istaroxime is a novel intravenous agent being investigated for acute heart failure. It possesses a unique dual mechanism of action: it inhibits the Na+/K+-ATPase (NKA) pump and stimulates SERCA2a.[1][2] This combined activity leads to both positive inotropic (increased contractility) and lusitropic (improved relaxation) effects on the heart muscle.[1][2]
Q2: Why is it crucial to isolate the SERCA2a-specific effects of Istaroxime?
A2: Isolating the SERCA2a-specific effects is essential to fully understand Istaroxime's contribution to enhanced myocardial relaxation (lusitropy) independent of its inotropic action mediated by Na+/K+-ATPase inhibition. This differentiation is critical for elucidating its complete pharmacological profile, optimizing therapeutic applications, and developing next-generation compounds with potentially improved safety and efficacy.
Q3: What are the primary experimental challenges in differentiating Istaroxime's effects on SERCA2a versus Na+/K+-ATPase?
A3: The main challenge lies in the interconnectedness of cellular calcium and sodium homeostasis. Inhibition of the Na+/K+-ATPase by Istaroxime increases intracellular sodium, which in turn can affect intracellular calcium levels through the Na+/Ca2+ exchanger (NCX), indirectly influencing SERCA2a activity. Therefore, it is crucial to design experiments that can biochemically or functionally separate these two effects.
Q4: Can Istaroxime's metabolite, PST3093, be used to study SERCA2a-specific effects?
A4: Yes, the primary metabolite of Istaroxime, PST3093, is a selective SERCA2a activator with no significant inhibitory effect on the Na+/K+-ATPase.[3][4] Therefore, PST3093 can serve as an invaluable tool to investigate the downstream consequences of SERCA2a activation in the absence of Na+/K+-ATPase inhibition, effectively isolating this aspect of Istaroxime's mechanism.[3]
Q5: What are the key differences in the experimental setup for measuring SERCA2a and Na+/K+-ATPase activity?
A5: The key difference lies in the specific inhibitors and ionic conditions used. SERCA2a activity is typically measured as the portion of ATPase activity that is sensitive to specific inhibitors like cyclopiazonic acid (CPA) or thapsigargin.[1][5] Conversely, Na+/K+-ATPase activity is defined as the fraction of ATPase activity inhibited by cardiac glycosides such as ouabain (B1677812).[6][7] The buffer compositions will also differ, particularly in the concentrations of Ca2+, Na+, and K+ to optimize the activity of the respective pumps.
Troubleshooting Guides
Issue 1: Difficulty in Distinguishing SERCA2a-mediated Effects from Na+/K+-ATPase Inhibition in Cellular Assays
-
Possible Cause: The observed cellular phenotype (e.g., changes in calcium transients) is a composite of both SERCA2a activation and Na+/K+-ATPase inhibition.
-
Troubleshooting Steps:
-
Use a Selective SERCA2a Activator: As a positive control for SERCA2a-specific effects, use Istaroxime's metabolite, PST3093, which does not inhibit Na+/K+-ATPase.[3][4]
-
Pharmacological Inhibition of Na+/K+-ATPase: Pre-treat cells with a sub-maximal concentration of a specific Na+/K+-ATPase inhibitor, such as ouabain, to occupy the binding site before adding Istaroxime. This can help to saturate the Na+/K+-ATPase inhibitory effect, allowing for the observation of subsequent SERCA2a-mediated effects.
-
Vary Extracellular Na+ and Ca2+ Concentrations: Modulating the extracellular concentrations of Na+ and Ca2+ can alter the driving force for the Na+/Ca2+ exchanger (NCX). By manipulating the NCX activity, it may be possible to dissect the relative contributions of Na+/K+-ATPase inhibition and SERCA2a stimulation to the overall calcium handling.
-
Mathematical Modeling: Employ computational models of cardiomyocyte calcium cycling to simulate the expected changes with selective SERCA2a activation versus combined SERCA2a activation and Na+/K+-ATPase inhibition. Compare experimental data to model predictions to infer the dominant mechanism.
-
Issue 2: Inconsistent or Low Signal in SERCA2a ATPase Activity Assays
-
Possible Cause: Suboptimal assay conditions, reagent degradation, or issues with the biological preparation can lead to unreliable results.
-
Troubleshooting Steps:
-
Optimize Calcium Concentration: SERCA2a activity is highly dependent on the free Ca2+ concentration. Perform a Ca2+ titration to determine the optimal concentration for measuring Vmax and Ca2+ affinity (Kd(Ca2+)).
-
Ensure Reagent Quality: Use fresh, high-quality ATP and a reliable ATP regenerating system (if applicable). Ensure that the specific SERCA2a inhibitor (CPA or thapsigargin) is potent and used at a saturating concentration.[5]
-
Check Microsomal Preparation Integrity: The quality of the sarcoplasmic reticulum (SR) microsomal preparation is critical. Ensure that vesicles are sealed and capable of maintaining a calcium gradient. Assess the purity and enrichment of SERCA2a in the preparation.
-
Control for Contaminating ATPases: Other ATPases in the microsomal preparation can contribute to the background signal. Confirm that the SERCA2a-specific activity (the fraction inhibited by CPA or thapsigargin) is a significant portion of the total ATPase activity.
-
Temperature and pH Control: Maintain a constant temperature (typically 37°C) and pH (typically 7.0-7.4) throughout the assay, as enzyme activity is sensitive to these parameters.
-
Data Presentation
Table 1: Quantitative Data on Istaroxime's Interaction with Na+/K+-ATPase and SERCA2a
| Parameter | Species/Tissue | Value |
| Na+/K+-ATPase Inhibition | ||
| IC50 | Dog Kidney | 0.14 ± 0.02 µM |
| IC50 | Rat Renal Preparations | 55 ± 19 µM |
| SERCA2a Stimulation | ||
| Vmax Increase | Healthy Dog Cardiac SR | Not specified |
| Kd(Ca2+) Decrease | Healthy Guinea Pig Cardiac SR | ~20% at 100 nM |
Data compiled from preclinical studies.[1][3]
Experimental Protocols
Protocol 1: Measurement of SERCA2a ATPase Activity using ³²P-ATP Hydrolysis
This assay quantifies the enzymatic activity of SERCA2a by measuring the rate of ATP hydrolysis.
Materials:
-
Cardiac sarcoplasmic reticulum (SR) microsomes
-
Assay Buffer: 50 mM MOPS-Tris (pH 7.0), 100 mM KCl, 5 mM MgCl₂, 1 mM EGTA, and varying concentrations of CaCl₂ to achieve desired free Ca²⁺ concentrations.
-
[γ-³²P]ATP
-
Istaroxime and/or PST3093
-
Cyclopiazonic acid (CPA) or Thapsigargin
-
Quenching solution (e.g., trichloroacetic acid)
-
Ammonium (B1175870) molybdate (B1676688) solution
-
Organic solvent (e.g., isobutanol/benzene)
-
Scintillation counter
Procedure:
-
Pre-incubate SR microsomes in the assay buffer with either vehicle, Istaroxime, or PST3093 at various concentrations for a specified time at 37°C.
-
To determine SERCA2a-specific activity, run parallel experiments in the presence of a saturating concentration of CPA (e.g., 10 µM).[1][5]
-
Initiate the reaction by adding [γ-³²P]ATP to the mixture.
-
After a defined incubation period, terminate the reaction by adding the quenching solution.
-
Extract the inorganic phosphate (B84403) (³²Pi) released from ATP hydrolysis using an ammonium molybdate/organic solvent mixture.[5]
-
Quantify the amount of ³²Pi in the organic phase using a scintillation counter.
-
Calculate SERCA2a activity as the difference between total ATPase activity and the CPA-insensitive activity.
-
Plot SERCA2a activity against the free Ca²⁺ concentration to generate Ca²⁺ activation curves. Determine Vmax and Kd(Ca²⁺) by fitting the data to a sigmoidal curve.
Protocol 2: Measurement of Na+/K+-ATPase Activity
This assay quantifies the enzymatic activity of Na+/K+-ATPase by measuring the rate of ouabain-sensitive ATP hydrolysis.
Materials:
-
Purified Na+/K+-ATPase enzyme or tissue homogenates
-
Assay Buffer: 140 mM NaCl, 3 mM MgCl₂, 50 mM HEPES-Tris (pH 7.5)
-
Substrate Solution: 3 mM ATP, 10 mM KCl, and [γ-³²P]ATP
-
Istaroxime
-
Ouabain (saturating concentration, e.g., 1 mM)
-
Quenching solution
-
Reagents for phosphate detection (as in Protocol 1)
Procedure:
-
Pre-incubate the enzyme preparation with increasing concentrations of Istaroxime in the assay buffer for 10 minutes at 37°C.
-
Run parallel reactions in the presence of a saturating concentration of ouabain to determine the ouabain-insensitive ATPase activity.
-
Initiate the reaction by adding the substrate solution.
-
Incubate for a defined period at 37°C.
-
Terminate the reaction and measure the released inorganic phosphate as described in Protocol 1.
-
Calculate Na+/K+-ATPase activity as the difference between the total ATPase activity and the ouabain-insensitive ATPase activity.[6]
-
Determine the IC50 value for Istaroxime by plotting the percentage of enzyme inhibition against the logarithm of the Istaroxime concentration and fitting the data to a sigmoidal dose-response curve.[6]
Mandatory Visualizations
Caption: Dual signaling pathway of Istaroxime, illustrating both SERCA2a stimulation and Na+/K+-ATPase inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Highly Selective SERCA2a Activators: Preclinical Development of a Congeneric Group of First-in-Class Drug Leads against Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
overcoming limitations in preclinical models of heart failure for Istaroxime testing
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing preclinical models of heart failure for the evaluation of Istaroxime (B1662506). It addresses common challenges, offers troubleshooting solutions, and provides detailed experimental protocols to facilitate robust and reproducible findings.
Frequently Asked Questions (FAQs)
Q1: What is the dual mechanism of action of Istaroxime?
A1: Istaroxime is a novel luso-inotropic agent with a unique dual mechanism.[1] Firstly, it inhibits the Na+/K+-ATPase pump on the cardiac myocyte membrane, which leads to an increase in intracellular sodium.[2][3] This, in turn, alters the function of the Na+/Ca2+ exchanger (NCX), resulting in higher intracellular calcium levels during systole and thus enhancing heart muscle contractility (positive inotropic effect).[2] Secondly, Istaroxime directly stimulates the sarcoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[4][5] It achieves this by relieving the inhibitory effect of phospholamban (PLB) on SERCA2a, which accelerates calcium reuptake into the sarcoplasmic reticulum during diastole, improving myocardial relaxation (positive lusitropic effect).[1][6]
Q2: Why is the dual mechanism of Istaroxime potentially advantageous over traditional inotropes?
A2: Traditional inotropic agents, like dobutamine, often increase cardiac contractility at the cost of increased heart rate, myocardial oxygen consumption, and risk of arrhythmias.[7] Istaroxime's dual action is designed to improve both contraction and relaxation. The SERCA2a activation not only improves diastolic function but may also mitigate the arrhythmia risk associated with increased intracellular calcium by efficiently sequestering it back into the SR.[7] Clinical and preclinical studies have shown that Istaroxime can improve cardiac function and increase systolic blood pressure without causing a significant increase in heart rate.[8][9][10]
Q3: What is the primary challenge when designing in vivo experiments with Istaroxime?
A3: The most significant challenge is its short plasma half-life, which is approximately one hour.[11] This requires an experimental design that ensures continuous and stable drug exposure to observe its full therapeutic effect. Bolus injections are likely to produce transient effects, making continuous intravenous infusion the recommended method for most in vivo studies.[11]
Q4: Can Istaroxime be used in models of heart failure with preserved ejection fraction (HFpEF)?
A4: Yes, Istaroxime's mechanism is particularly relevant for HFpEF, which is often characterized by significant diastolic dysfunction.[9] By stimulating SERCA2a, Istaroxime directly targets the impaired myocardial relaxation that is a key feature of HFpEF. Preclinical studies in animal models of diabetic cardiomyopathy, which often exhibit diastolic dysfunction, have shown that Istaroxime can improve these parameters.[9]
Troubleshooting Guide
Issue 1: Inconsistent or weaker-than-expected effects in in vitro assays (e.g., isolated cardiomyocytes, SR vesicles).
-
Potential Cause: Degradation of Istaroxime in the experimental medium during prolonged incubation.
-
Troubleshooting Steps:
-
Shorten Incubation Times: For functional assays, use the shortest incubation period that yields a measurable effect.
-
Replenish the Compound: For experiments lasting several hours, consider replacing the medium with a fresh Istaroxime-containing solution periodically.
-
Confirm Compound Stability: If possible, perform analytical chemistry (e.g., HPLC) on your experimental buffer over time to determine the degradation rate of Istaroxime under your specific conditions.
-
Issue 2: High variability in hemodynamic responses during in vivo studies.
-
Potential Cause: Fluctuations in plasma concentration due to an inappropriate dosing regimen. Given its short half-life, a simple bolus injection is insufficient.
-
Troubleshooting Steps:
-
Implement Continuous Infusion: Use an osmotic mini-pump or a programmable syringe pump for continuous intravenous infusion to maintain steady-state plasma concentrations.
-
Loading Dose: Consider administering an initial loading dose (bolus) followed immediately by continuous infusion to rapidly achieve therapeutic levels.
-
Monitor Vital Signs: Continuously monitor blood pressure and heart rate to ensure the animal's physiological state is stable throughout the infusion period.
-
Issue 3: Difficulty differentiating between Na+/K+-ATPase inhibition and SERCA2a activation effects.
-
Potential Cause: The compound's dual mechanism makes it challenging to attribute observed effects to a single molecular target.
-
Troubleshooting Steps:
-
Use Selective Comparators: Include control compounds in your experiments. Use a selective Na+/K+-ATPase inhibitor (e.g., ouabain, digoxin) and a selective SERCA2a inhibitor (e.g., thapsigargin) to delineate the respective contributions of each pathway.[11][12]
-
Leverage Metabolites: Istaroxime's main metabolite, PST3093, has been shown to be a selective SERCA2a activator without significant Na+/K+-ATPase inhibitory effects.[13] Using this metabolite in parallel experiments can help isolate the effects of SERCA2a stimulation.
-
Utilize Genetically Modified Models: If available, employ knockout or transgenic models (e.g., phospholamban knockout mice) where components of the signaling pathway are altered to dissect the mechanism of action.[11][14]
-
Issue 4: Blunted lusitropic (relaxation) response in a severe heart failure model.
-
Potential Cause: The chosen preclinical model may have significantly downregulated SERCA2a expression or function, or altered levels of its regulatory protein, phospholamban.
-
Troubleshooting Steps:
-
Characterize the Model: Before the main study, perform baseline molecular analysis (Western blot, qPCR) on heart tissue from your model to quantify the expression levels of SERCA2a and phospholamban.
-
Assess Baseline Function: Conduct ex vivo (Langendorff) or in vitro (SR vesicle assays) experiments to measure the baseline activity of SERCA2a in your heart failure model compared to healthy controls.
-
Select an Appropriate Model: Some models, like those induced by chronic pressure overload (e.g., TAC), are known to significantly alter calcium handling proteins.[15][16] Consider if your chosen model is appropriate for studying a SERCA2a-targeted therapy. A model with preserved, albeit inhibited, SERCA2a function may be more suitable.
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of Istaroxime.
Table 1: Preclinical In Vitro & Ex Vivo Effects of Istaroxime
| Parameter | Model | Istaroxime Concentration | Result | Reference |
| SERCA2a Vmax | STZ Diabetic Rat Cardiac Homogenates | 500 nmol/L | +25% increase (P < 0.01) | [1] |
| SERCA2a Activity | Cardiac SR from healthy dogs | 100 nM | Significant increase in Vmax | [17] |
| Na+/K+-ATPase IC50 | Purified porcine kidney enzyme | - | 0.21 µM | [3] |
| LV dP/dtmax | Isolated guinea pig hearts | Dose-dependent | Dose-dependent increase | [18] |
Table 2: Preclinical In Vivo Hemodynamic Effects of Istaroxime
| Parameter | Model | Result | Reference |
| Diastolic Function | Diabetic Cardiomyopathy (Rat) | Improved diastolic dysfunction | [9] |
| Hemodynamics | Acute Decompensated HF (Animal) | Significant improvement in hemodynamic parameters | [9] |
| LV Volumes | Chronic Canine HF | Dose-dependent reductions in LVEDV & LVESV | [18] |
| Ejection Fraction | Chronic Canine HF | Significant increase in LVEF | [18] |
Table 3: Clinical Hemodynamic Effects of Istaroxime (Phase II Trials)
| Parameter | Trial | Istaroxime Dose | Result vs. Placebo | Reference |
| Systolic Blood Pressure (SBP) | SEISMiC (Pre-Cardiogenic Shock) | 1.0-1.5 µg/kg/min | Significant increase (p=0.017 for 6h AUC) | [7][19] |
| Cardiac Index | SEISMiC (Pre-Cardiogenic Shock) | 1.0-1.5 µg/kg/min | +0.21 L/min/m² (p=0.016) | [7] |
| Heart Rate (HR) | HORIZON-HF | 0.5, 1.0, 1.5 µg/kg/min | Significant decrease | [9] |
| E/e' ratio (Diastolic function) | Phase II (AHF) | 0.5 & 1.0 µg/kg/min | Significant reduction (p=0.029 for 0.5 dose) | [9] |
| LV End-Systolic Volume | SEISMiC (Pre-Cardiogenic Shock) | 1.0-1.5 µg/kg/min | -12.0 ml (p=0.034) | [7] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dual mechanism of Istaroxime in cardiac myocytes.
Caption: Experimental workflow for in vivo pressure-volume (PV) loop analysis.
Detailed Experimental Protocols
Protocol 1: Isolated Langendorff Perfused Heart (Ex Vivo Assessment)
This protocol assesses the direct effects of Istaroxime on cardiac function, independent of systemic neurohormonal influences.
-
Animal Preparation: Anesthetize a rodent (e.g., rat, guinea pig) following an institutionally approved protocol. Administer heparin (e.g., 500 IU/kg, IP) to prevent coagulation.
-
Heart Excision: Perform a thoracotomy, rapidly excise the heart, and immediately place it in ice-cold (4°C) Krebs-Henseleit buffer to induce cardioplegia.
-
Aortic Cannulation: Trim excess tissue from the heart and identify the aorta. Securely cannulate the aorta onto a Langendorff apparatus cannula without introducing air bubbles.[20][21]
-
Perfusion: Immediately begin retrograde perfusion with oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit buffer maintained at 37°C and a constant pressure (e.g., 70-80 mmHg for a rat heart).
-
Instrumentation: Insert a fluid-filled latex balloon connected to a pressure transducer into the left ventricle via the left atrium to measure isovolumetric pressure. Inflate the balloon to achieve a stable left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg.
-
Stabilization: Allow the heart to stabilize for a 20-30 minute period. Monitor heart rate, LVEDP, and left ventricular developed pressure (LVDP).
-
Data Acquisition:
-
Baseline: Record baseline functional parameters for 10-15 minutes.
-
Istaroxime Administration: Switch the perfusion buffer to one containing the desired concentration of Istaroxime. Administer for a defined period (e.g., 30 minutes).
-
Washout: Switch back to the control buffer to observe if effects are reversible.
-
-
Parameters for Analysis:
-
Systolic Function: LVDP, Maximum rate of pressure development (+dP/dtmax).
-
Diastolic Function: LVEDP, Maximum rate of pressure decay (-dP/dtmin), Time constant of relaxation (Tau).
-
Heart Rate: Beats per minute (BPM).
-
Protocol 2: In Vivo Pressure-Volume (PV) Loop Analysis
This protocol is the gold standard for assessing detailed cardiac function in vivo, providing load-dependent and load-independent measures of contractility.[22][23]
-
Animal Preparation: Anesthetize the mouse or rat and place it on a heating pad to maintain body temperature. Intubate and mechanically ventilate the animal. Perform surgical cut-downs to expose the right carotid artery and the right or left jugular vein.
-
Catheterization:
-
Insert a pressure-volume catheter (e.g., Millar SPR-839 for mice) into the right carotid artery and carefully advance it retrograde across the aortic valve into the left ventricle.[24][25] Position the catheter along the long axis of the ventricle, confirmed by the characteristic PV loop shape on the monitor.
-
Cannulate the jugular vein for intravenous drug and fluid administration.[25]
-
-
Stabilization: Allow the animal to stabilize for 15-20 minutes after catheter placement until hemodynamic parameters are constant.
-
Data Acquisition Protocol:
-
Baseline Recording: Record steady-state PV loops for 5-10 minutes.
-
Drug Infusion: Begin a continuous intravenous infusion of Istaroxime (or vehicle control) via the cannulated jugular vein. An initial bolus may be used to reach steady-state faster.
-
Steady-State Recording: After a 15-20 minute infusion period to ensure steady-state, record another set of PV loops.
-
Preload Reduction: To obtain load-independent measures, transiently occlude the inferior vena cava (IVC) for 5-10 seconds to reduce venous return.[24][26] Record the family of PV loops generated during the occlusion.
-
-
Data Analysis:
-
Load-Dependent Indices: Heart Rate, End-Systolic Pressure (ESP), End-Diastolic Pressure (EDP), Stroke Volume (SV), Ejection Fraction (EF), +dP/dtmax, -dP/dtmin, Tau.
-
Load-Independent Indices (from IVC occlusion): End-Systolic Pressure-Volume Relationship (ESPVR), Preload Recruitable Stroke Work (PRSW), End-Diastolic Pressure-Volume Relationship (EDPVR).[22]
-
Protocol 3: SERCA2a ATPase Activity Assay (In Vitro)
This assay directly measures the enzymatic activity of SERCA2a in cardiac microsomal preparations.
-
Preparation of Microsomes: Isolate cardiac microsomes enriched in sarcoplasmic reticulum from heart tissue homogenates (e.g., from control vs. heart failure model animals) using differential centrifugation.[1]
-
Pre-incubation: Pre-incubate the cardiac microsomes with various concentrations of Istaroxime (e.g., 0.1 nM to 10 µM) or vehicle control for 5-10 minutes at 4°C.[1][6]
-
Reaction Initiation: Initiate the ATPase reaction by adding the microsomes to a reaction buffer at 37°C containing ATP (spiked with γ-³²P-ATP), Ca²⁺/EGTA buffers to set specific free Ca²⁺ concentrations, and an ATP-regenerating system.
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 20 minutes).
-
Reaction Termination: Stop the reaction by adding a cold acid solution (e.g., trichloroacetic acid).
-
Measurement of Phosphate (B84403) Release: Quantify the amount of inorganic phosphate (³²Pi) released from ATP hydrolysis. This is typically done by forming a phosphomolybdate complex, extracting it with an organic solvent, and measuring the radioactivity of the organic phase using a scintillation counter.[6]
-
Data Analysis: Determine SERCA2a-specific activity by subtracting the activity measured in the presence of a specific SERCA inhibitor like thapsigargin (B1683126) or cyclopiazonic acid (CPA).[1] Plot activity against Ca²⁺ concentration to determine the maximal velocity (Vmax) and Ca²⁺ affinity (Kd(Ca²⁺)).
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Istaroxime, a first in class new chemical entity exhibiting SERCA-2 activation and Na-K-ATPase inhibition: a new promising treatment for acute heart failure syndromes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Safety and efficacy of istaroxime in patients with acute heart failure‐related pre‐cardiogenic shock – a multicentre, randomized, double‐blind, placebo‐controlled, parallel group study (SEISMiC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Istaroxime Metabolite PST3093 Selectively Stimulates SERCA2a and Reverses Disease-Induced Changes in Cardiac Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Preclinical models of congestive heart failure, advantages, and limitations for application in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Safety and Efficacy of Istaroxime in Patients With Acute Heart Failure: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Windtree Announces Positive Phase 2b Topline Clinical Results with Istaroxime Significantly Improving Cardiac Function and Blood Pressure in Heart Failure Patients in Early Cardiogenic Shock - BioSpace [biospace.com]
- 20. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops [frontiersin.org]
- 23. Measurement of cardiac function using pressure–volume conductance catheter technique in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Measuring Pressure Volume Loops in the Mouse [jove.com]
- 25. Pressure volume analysis in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 26. adinstruments.com [adinstruments.com]
Validation & Comparative
Istaroxime's Cardiac Effects Validated by Echocardiography: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Istaroxime's effects on cardiac function, as validated by echocardiography, with other inotropic agents. The objective is to present the experimental data, detail the methodologies employed in key clinical trials, and visualize the underlying signaling pathways to offer a clear perspective on Istaroxime's unique pharmacological profile.
Istaroxime: A Dual-Action Inotrope
Istaroxime is an innovative intravenous agent for the treatment of acute heart failure (AHF). It is distinguished by a dual mechanism of action that enhances both cardiac contractility (inotropic effect) and improves relaxation (lusitropic effect).[1] This dual action addresses two key pathophysiological components of heart failure.
The primary mechanisms of Istaroxime are:
-
Inhibition of Na+/K+-ATPase: By inhibiting the Na+/K+-ATPase pump on the sarcolemmal membrane of cardiomyocytes, Istaroxime leads to an increase in intracellular sodium concentration. This, in turn, modulates the Na+/Ca2+ exchanger, resulting in a greater influx of calcium into the cell and enhanced myocardial contractility.
-
Stimulation of SERCA2a: Istaroxime also activates the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a). This enzyme is responsible for the reuptake of calcium from the cytoplasm into the sarcoplasmic reticulum during diastole. By stimulating SERCA2a, Istaroxime promotes more efficient calcium sequestration, leading to improved cardiac relaxation.
Comparative Analysis of Inotropic Agents
To understand the distinct profile of Istaroxime, it is essential to compare its effects with established inotropic agents like dobutamine (B195870) and milrinone.
| Feature | Istaroxime | Dobutamine | Milrinone |
| Primary Mechanism | Na+/K+-ATPase inhibition and SERCA2a stimulation | β1-adrenergic receptor agonist | Phosphodiesterase 3 (PDE3) inhibitor |
| Effect on Contractility | Increases | Increases | Increases |
| Effect on Heart Rate | Decreases | Increases | Variable, can increase |
| Effect on Blood Pressure | Increases systolic blood pressure | Variable, can be neutral or decrease | Tends to decrease |
| Lusitropic (Relaxation) Effect | Enhances | Minimal | Enhances |
Echocardiographic Validation of Istaroxime's Efficacy
Clinical trials have utilized echocardiography to quantify the effects of Istaroxime on cardiac structure and function. Below is a summary of key findings from the HORIZON-HF and SEISMiC trials.
HORIZON-HF Trial: Echocardiographic Outcomes
The HORIZON-HF (Hemodynamic, Echocardiographic, and Neurohormonal Effects of Istaroxime) trial was a Phase II study that evaluated the effects of a 6-hour infusion of Istaroxime in patients with worsening heart failure and reduced left ventricular ejection fraction.[2]
| Echocardiographic Parameter | Istaroxime (1.5 µg/kg/min) | Placebo |
| Change in LV End-Systolic Volume (mL) | -15.8 | -2.1 |
| Change in LV End-Diastolic Volume (mL) | -14.1 | +3.9 |
| Change in E-wave Deceleration Time (ms) | +30 | +3 |
SEISMiC Trial: Echocardiographic Outcomes
The SEISMiC (Safety and Efficacy of Istaroxime in Pre-Cardiogenic Shock) study was a Phase II trial that assessed a 24-hour infusion of Istaroxime in patients with acute heart failure-related pre-cardiogenic shock.[3]
| Echocardiographic Parameter (at 24 hours) | Istaroxime | Placebo | p-value |
| Change in Cardiac Index (L/min/m²) | +0.21 | - | 0.016 |
| Change in Left Atrial Area (cm²) | -1.8 | - | 0.008 |
| Change in LV End-Systolic Volume (mL) | -12.0 | - | 0.034 |
Experimental Protocols
Representative Echocardiography Protocol for Acute Heart Failure Trials
The following protocol is a representative summary based on standard practices in acute heart failure clinical trials, including those for Istaroxime.
1. Patient Population:
-
Patients diagnosed with acute heart failure, with or without reduced ejection fraction, as defined by the specific trial's inclusion criteria.
2. Echocardiographic Assessment Schedule:
-
Baseline: A comprehensive echocardiogram is performed before the administration of the study drug.
-
During Infusion: Echocardiographic assessments may be conducted at specific time points during the drug infusion to evaluate acute effects.
-
Post-Infusion: A follow-up echocardiogram is typically performed at the end of the infusion period (e.g., 6 or 24 hours) and may be repeated at later time points (e.g., 48 hours, discharge).
3. Standard Echocardiographic Views:
-
Parasternal long-axis
-
Parasternal short-axis (at basal, mid-papillary, and apical levels)
-
Apical four-chamber
-
Apical two-chamber
-
Apical three-chamber
-
Subcostal views
4. Key Echocardiographic Parameters Measured:
-
Left Ventricular (LV) Dimensions and Volumes: LV internal diameter in diastole and systole, LV end-diastolic volume (LVEDV), and LV end-systolic volume (LVESV) are measured, typically using the biplane method of disks (modified Simpson's rule) from apical four- and two-chamber views.
-
LV Ejection Fraction (LVEF): Calculated from LVEDV and LVESV.
-
Cardiac Output and Cardiac Index: Calculated from the LV outflow tract (LVOT) diameter and velocity-time integral (VTI) of the pulsed-wave Doppler signal, indexed to body surface area.
-
Diastolic Function: Assessed using pulsed-wave Doppler of mitral inflow (E and A velocities, E/A ratio, deceleration time) and tissue Doppler imaging of the mitral annulus (e' velocity). The E/e' ratio is calculated as an estimate of LV filling pressures.
-
Right Ventricular (RV) Function: Assessed by tricuspid annular plane systolic excursion (TAPSE), RV fractional area change (FAC), and tissue Doppler-derived tricuspid lateral annular systolic velocity (S').
-
Left Atrial (LA) Size: LA volume is measured, preferably using the biplane area-length method.
-
Valvular Function: Assessment of any significant valvular regurgitation or stenosis.
5. Data Analysis:
-
All echocardiographic images are typically analyzed offline by a central core laboratory blinded to treatment allocation to ensure consistency and reduce bias.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental design of a key clinical trial, the following diagrams are provided.
References
Istaroxime Hydrochloride Versus Digoxin: A Comparative Analysis of Cardiac Glycoside Mechanisms and Performance
A detailed examination of two inotropic agents, highlighting the dual-action mechanism of istaroxime (B1662506) and its potential advantages over the long-established digoxin (B3395198) in the management of heart failure.
For researchers and drug development professionals navigating the landscape of cardiac therapies, a nuanced understanding of the mechanisms and performance of emerging drugs in comparison to established standards is paramount. This guide provides an in-depth, data-driven comparison of istaroxime hydrochloride, a novel agent for acute heart failure, and digoxin, a cardiac glycoside with a long history of clinical use.
At a Glance: Key Mechanistic and Performance Differences
| Feature | This compound | Digoxin |
| Primary Mechanism | Dual: Na+/K+-ATPase Inhibition & SERCA2a Activation | Na+/K+-ATPase Inhibition |
| Effect on Contractility | Positive Inotropy | Positive Inotropy |
| Effect on Relaxation | Positive Lusitropy (improves relaxation) | Neutral or potentially negative at toxic doses |
| Therapeutic Window | Wider | Narrow |
| Arrhythmogenic Potential | Lower | Higher |
Unraveling the Mechanisms of Action
Both istaroxime and digoxin exert their inotropic (contractility-enhancing) effects through the inhibition of the Na+/K+-ATPase pump in cardiac myocytes.[1][2][3][4][5] However, istaroxime possesses a unique, additional mechanism of action that sets it apart.
The Dual-Action of Istaroxime
Istaroxime's therapeutic profile is defined by its ability to modulate two critical components of cardiomyocyte function:
-
Na+/K+-ATPase Inhibition: Similar to digoxin, istaroxime inhibits the Na+/K+-ATPase pump.[1][3][6] This leads to an increase in intracellular sodium concentration. The elevated intracellular sodium alters the electrochemical gradient, subsequently reducing the activity of the Na+/Ca2+ exchanger (NCX) in its forward mode (calcium extrusion). This results in a net increase in intracellular calcium concentration, leading to enhanced cardiac contractility.[1]
-
SERCA2a Activation: Uniquely, istaroxime also stimulates the sarco/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[6][7] SERCA2a is responsible for pumping calcium from the cytoplasm back into the sarcoplasmic reticulum (SR) during diastole (the relaxation phase of the cardiac cycle). Istaroxime's activation of SERCA2a is independent of the cAMP/PKA signaling pathway and is believed to involve the dissociation of the inhibitory protein phospholamban (PLB) from the SERCA2a/PLB complex.[8] This enhanced calcium reuptake into the SR leads to improved myocardial relaxation (lusitropy) and also makes more calcium available for release in the subsequent contraction, further contributing to its inotropic effect.[6]
The Singular Focus of Digoxin
Digoxin's mechanism of action is centered on the inhibition of the Na+/K+-ATPase pump.[2][4][5] The resulting increase in intracellular calcium is the primary driver of its positive inotropic effect.[4] While effective in increasing contractility, this singular mechanism can also lead to calcium overload, which is associated with delayed afterdepolarizations and an increased risk of cardiac arrhythmias.[9]
Comparative Performance Data
The following tables summarize quantitative data from preclinical and clinical studies, providing a direct comparison of the performance of istaroxime and digoxin.
Table 1: In Vitro Potency and Efficacy
| Parameter | This compound | Digoxin | Source |
| Na+/K+-ATPase Inhibition (IC50) | ~0.43 µM (dog kidney) | Varies by tissue and isoform | [2] |
| SERCA2a Activation | Increases Vmax of Ca2+ uptake | No direct effect | [8] |
Table 2: Preclinical Safety Profile
| Parameter | This compound | Digoxin | Source |
| Inotropy-to-Toxicity Ratio | Higher | Lower | [3] |
| Arrhythmogenic Potential | Lower, less likely to induce aftercontractions | Higher, can induce delayed aftercontractions | [9] |
Table 3: Clinical Trial Hemodynamic and Echocardiographic Outcomes
| Parameter | This compound (HORIZON-HF & SEISMiC Trials) | Digoxin (Various Acute HF Studies) | Source |
| Systolic Blood Pressure | Increased | Generally no significant change | [10][11][12] |
| Heart Rate | Decreased or no significant change | Decreased | [9] |
| Cardiac Index | Increased | Increased | [12][13][14] |
| Pulmonary Capillary Wedge Pressure | Decreased | Decreased | [9][10][14] |
| Diastolic Function (E/e' ratio) | Improved (decreased) | Not a primary endpoint in most acute studies | [1] |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental designs discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Comparative Signaling Pathways of Istaroxime and Digoxin.
Caption: Experimental Workflows for Key In Vitro Assays.
Detailed Experimental Protocols
Na+/K+-ATPase Inhibition Assay
This assay quantifies the inhibitory effect of a compound on Na+/K+-ATPase activity by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[15][16]
Materials:
-
Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex or human erythrocytes)
-
Assay Buffer: 100 mM NaCl, 20 mM KCl, 4 mM MgCl2, 50 mM Imidazole-HCl (pH 7.4)
-
ATP solution (e.g., 3 mM)
-
Test compounds (Istaroxime, Digoxin) at various concentrations
-
Ouabain (a specific Na+/K+-ATPase inhibitor for control)
-
Reagents for colorimetric phosphate detection (e.g., Malachite Green-based reagent)
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare the Na+/K+-ATPase enzyme solution in an appropriate buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer and the test compounds at various concentrations. Include a positive control (no inhibitor) and a negative control (with a saturating concentration of ouabain).
-
Pre-incubation: Add the enzyme preparation to each well and pre-incubate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to bind.
-
Reaction Initiation: Start the reaction by adding the ATP solution to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Reaction Termination and Phosphate Detection: Stop the reaction by adding the colorimetric phosphate detection reagent.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm) using a microplate reader.
-
Data Analysis: The Na+/K+-ATPase specific activity is calculated as the difference between the total ATPase activity (in the absence of ouabain) and the ouabain-insensitive ATPase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
SERCA2a Calcium Uptake Assay
This assay measures the rate of SERCA2a-mediated calcium uptake into sarcoplasmic reticulum (SR) vesicles using a radioactive tracer, 45Ca2+.[17]
Materials:
-
Isolated cardiac SR vesicles
-
Uptake Buffer: e.g., 40 mM Imidazole-HCl (pH 7.0), 100 mM KCl, 5 mM MgCl2, 5 mM potassium oxalate, 0.5 mM EGTA
-
ATP solution (e.g., 5 mM)
-
45CaCl2 solution
-
Test compound (Istaroxime) at various concentrations
-
Filtration apparatus with nitrocellulose filters (0.45 µm pore size)
-
Wash Buffer: e.g., 40 mM Imidazole-HCl (pH 7.0), 100 mM KCl
-
Scintillation counter and scintillation fluid
Procedure:
-
Vesicle Preparation: Prepare a suspension of cardiac SR vesicles in the uptake buffer.
-
Reaction Setup: In reaction tubes, add the uptake buffer, SR vesicles, and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixture for a specified time (e.g., 5 minutes) at 37°C.
-
Reaction Initiation: Start the calcium uptake by adding the ATP solution and 45CaCl2.
-
Time-course Sampling: At specific time points (e.g., 0, 30, 60, 90, 120 seconds), take an aliquot of the reaction mixture and immediately filter it through a nitrocellulose filter.
-
Washing: Immediately wash the filter with ice-cold wash buffer to remove extra-vesicular 45Ca2+.
-
Radioactivity Measurement: Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of 45Ca2+ uptake over time to determine the initial rate of calcium uptake. The maximal velocity (Vmax) of calcium uptake can be determined from a substrate (calcium) concentration-response curve.
Conclusion
This compound represents a novel approach to inotropic support in acute heart failure, distinguished by its dual mechanism of action that enhances both cardiac contractility and relaxation.[1][6] This contrasts with digoxin, which primarily increases contractility through Na+/K+-ATPase inhibition.[2][4] Preclinical and clinical data suggest that istaroxime's unique profile may translate to an improved safety margin, particularly concerning arrhythmogenic potential, and beneficial effects on diastolic function.[1][9] The detailed experimental protocols provided herein offer a framework for the continued investigation and comparison of these and other inotropic agents. As the landscape of heart failure therapeutics evolves, a thorough understanding of the comparative mechanisms and performance of novel agents like istaroxime is crucial for advancing patient care.
References
- 1. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Mechanism of Digoxin's (Lanoxin) Increase in Inotropy (Force of Contraction of the Heart) [ebmconsult.com]
- 5. Digoxin and its Na+/K+-ATPase-targeted actions on cardiovascular diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. benchchem.com [benchchem.com]
- 9. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. dicardiology.com [dicardiology.com]
- 12. Safety and Efficacy of Istaroxime in Patients With Acute Heart Failure: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hemodynamic effects of digoxin during acute cardiac failure: a comparison in patients with and without acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hemodynamic effects of intravenous digoxin in patients with severe heart failure initially treated with diuretics and vasodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. Calcium Uptake in Crude Tissue Preparation - PMC [pmc.ncbi.nlm.nih.gov]
comparing the inotropic effects of Istaroxime and dobutamine
An Objective Comparison of the Inotropic and Lusitropic Effects of Istaroxime (B1662506) and Dobutamine (B195870) for Researchers and Drug Development Professionals
Introduction
The management of acute heart failure (AHF) frequently involves the use of inotropic agents to augment cardiac contractility.[1] For decades, dobutamine, a traditional beta-1 adrenergic agonist, has been a primary therapeutic choice.[1] However, its utility can be limited by an increase in myocardial oxygen demand and arrhythmogenic potential.[1] Istaroxime has emerged as a novel intravenous agent with a unique dual mechanism of action, offering a promising alternative.[1][2] This guide presents an objective comparison of the inotropic and lusitropic (diastolic relaxation) effects of istaroxime and dobutamine, supported by experimental data.
Mechanism of Action: Two Distinct Pathways
Istaroxime and dobutamine enhance cardiac contractility through fundamentally different molecular pathways.
Istaroxime operates through a dual mechanism:
-
Inhibition of the Na+/K+-ATPase pump: This action leads to a modest rise in intracellular sodium, which in turn reduces the efflux of calcium via the Na+/Ca2+ exchanger. The resulting increase in intracellular calcium enhances contractility.[1][3]
-
Stimulation of the sarcoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a): This unique feature promotes the reuptake of calcium into the sarcoplasmic reticulum during diastole. This not only improves myocardial relaxation (a lusitropic effect) but also increases the amount of calcium available for subsequent contractions.[1][3][4] This stimulation of SERCA2a is achieved by relieving the inhibitory effect of phospholamban (PLN) on SERCA2a, an action that is independent of the cAMP/PKA signaling pathway.[3][5][6][7]
Dobutamine functions as a primary agonist of beta-1 adrenergic receptors in cardiac myocytes.[8][9] This interaction initiates a G-protein coupled receptor cascade, activating adenylyl cyclase, which increases cyclic AMP (cAMP) levels.[10][11] This leads to the activation of Protein Kinase A (PKA), which then phosphorylates several proteins, including L-type calcium channels, resulting in increased calcium influx and enhanced contractility.[9][11] Dobutamine is a racemic mixture of two isomers; the (+) isomer is a potent β1 agonist and an α1 antagonist, while the (-) isomer is an α1 agonist.[9] The net effect is potent β1 agonism.[9]
Signaling Pathway Diagrams
// Edges Istaroxime -> NKA [label="Inhibits", color="#EA4335", fontcolor="#202124"]; NKA -> Na_in [label="Increases", color="#202124", style=dashed, fontcolor="#202124"]; Na_in -> NCX [label="Reduces Ca2+ Efflux", color="#202124", style=dashed, fontcolor="#202124"]; NCX -> Ca_in [label="Increases", color="#202124", style=dashed, fontcolor="#202124"]; Ca_in -> Contractility;
Istaroxime -> SERCA2a [label="Stimulates (via PLN relief)", color="#34A853", fontcolor="#202124"]; PLN -> SERCA2a [label="Inhibits", arrowhead=tee, color="#5F6368", fontcolor="#202124"]; SERCA2a -> SR_Ca [label="Increases Ca2+ Reuptake", color="#4285F4", fontcolor="#202124"]; SR_Ca -> Relaxation; SR_Ca -> Contractility [label="Enhances Subsequent Release", style=dashed, color="#202124", fontcolor="#202124"]; }
Caption: Istaroxime's dual mechanism of action on a cardiac myocyte.[12]
// Edges Dobutamine -> Beta1_Receptor [label="Activates", color="#202124", fontcolor="#202124"]; Beta1_Receptor -> AC [label="Activates", color="#202124", fontcolor="#202124"]; AC -> cAMP [label="Converts ATP to", style=dashed, color="#202124", fontcolor="#202124"]; cAMP -> PKA [label="Activates", color="#202124", fontcolor="#202124"]; PKA -> L_Type_Ca_Channel [label="Phosphorylates", color="#202124", fontcolor="#202124"]; L_Type_Ca_Channel -> Ca_Influx [label="Increases", style=dashed, color="#202124", fontcolor="#202124"]; Ca_Influx -> Contractility; }
Caption: Dobutamine's signaling pathway in a cardiac myocyte.
Comparative Hemodynamic and Echocardiographic Effects
Clinical trials have demonstrated distinct hemodynamic profiles for istaroxime and dobutamine. Istaroxime is unique in its ability to increase systolic blood pressure while decreasing heart rate.[13][14] In contrast, dobutamine typically increases cardiac output but can also increase heart rate and myocardial oxygen consumption.[8][15]
Table 1: Quantitative Hemodynamic Effects of Istaroxime vs. Placebo
| Parameter | Istaroxime Dose (µg/kg/min) | Mean Difference (vs. Placebo) | 95% Confidence Interval | p-value | Citation(s) |
| Systolic Blood Pressure (mmHg) | 1.0 - 1.5 | 5.32 | 2.28 to 8.37 | 0.0006 | [13][16] |
| Heart Rate (bpm) | 0.5 - 1.5 | -3.05 | -5.27 to -0.82 | 0.007 | [13][16] |
| Cardiac Index (L/min/m2) | 1.5 | 0.18 | 0.11 to 0.25 | < 0.0001 | [2][16] |
| Pulmonary Capillary Wedge Pressure | Not specified | Significant Decrease | Not specified | Not specified | [2] |
Table 2: Quantitative Echocardiographic Effects of Istaroxime vs. Placebo
| Parameter | Mean Difference (vs. Placebo) | 95% Confidence Interval | p-value | Citation(s) |
| Left Ventricular Ejection Fraction (%) | 1.06 | 0.29 to 1.82 | 0.007 | [16] |
| Stroke Volume Index | 3.04 | 2.41 to 3.67 | < 0.0001 | [16] |
| E/e' ratio (Diastolic Function) | -0.39 | -0.58 to -0.19 | 0.0001 | [16][17] |
Table 3: Hemodynamic Effects of Dobutamine
| Parameter | Dobutamine Dose (µg/kg/min) | Observed Effect | Citation(s) |
| Cardiac Output | 2.5 - 10 | Significant Increase (up to 82%) | [15][18] |
| Stroke Volume | 2.5 - 10 | Significant Increase (up to 39%) | [18] |
| Heart Rate | 2.5 - 10 | Moderate Increase | [15][18] |
| Systemic Vascular Resistance | Not specified | Decrease | [8][19] |
| Myocardial Oxygen Consumption (MVO2) | 5 - 10 | Increase (20-54%) | [15] |
Experimental Protocols
The distinct mechanisms of istaroxime and dobutamine necessitate different experimental approaches for their characterization.
Measurement of SERCA2a ATPase Activity (for Istaroxime)
This assay directly quantifies the pumping activity of SERCA2a by measuring the rate of ATP hydrolysis.[3]
-
Preparation: Cardiac sarcoplasmic reticulum (SR) microsomes are isolated from heart tissue using differential centrifugation.[3]
-
Pre-incubation: Microsomes are pre-incubated with various concentrations of istaroxime (e.g., 0.0001–100 nM) for a short period at a low temperature (e.g., 5 minutes at 4°C).[3]
-
Reaction: The ATPase activity is measured as the hydrolysis of ³²P-labeled ATP in a buffer containing varying concentrations of free Ca²⁺ to generate a Ca²⁺ activation curve.[3][7]
-
Data Analysis: The SERCA2a-specific activity is determined as the portion of total ATPase activity that is inhibited by a specific SERCA inhibitor like cyclopiazonic acid (CPA).[3] The resulting curves are fitted to determine the maximal velocity (Vmax) and Ca²⁺ affinity (Kd(Ca²⁺)).[3][5]
Caption: Workflow for measuring SERCA2a ATPase activity.[3]
Radioligand Binding Assay (for Dobutamine)
This method is used to determine the affinity of dobutamine for different adrenergic receptor subtypes.
-
Preparation: Cell membranes are prepared from tissues expressing specific receptor subtypes (e.g., rat heart for β₁, rat lung for β₂).[20]
-
Incubation: Membranes are incubated with a radiolabeled ligand (e.g., [³H]dihydroalprenolol for beta-receptors) and varying concentrations of unlabeled dobutamine.[20]
-
Separation: The reaction is terminated by rapid filtration, separating receptor-bound from free radioligand.
-
Quantification: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: Competition curves are generated to calculate the dissociation constant (KD), which indicates the affinity of dobutamine for the receptor subtype.[20]
Clinical Assessment of Inotropic Effects
In clinical trials, hemodynamic and echocardiographic measurements are crucial for evaluating the effects of inotropic agents.[17][21]
-
Patient Population: Patients with acute decompensated heart failure are enrolled.[17]
-
Study Design: Randomized, double-blind, placebo-controlled trials are the standard.[17]
-
Drug Administration: The drug (e.g., istaroxime) is administered as an intravenous infusion at varying doses.[4][17]
-
Hemodynamic Monitoring: Key parameters such as blood pressure, heart rate, cardiac index, and pulmonary capillary wedge pressure are continuously monitored.[2][21]
-
Echocardiography: Echocardiograms are performed at baseline and at specified time points during and after the infusion to measure parameters like left ventricular ejection fraction (LVEF), stroke volume, and indices of diastolic function (e.g., E/e' ratio).[17]
Conclusion
Istaroxime and dobutamine are both effective inotropic agents, but they possess distinct pharmacological profiles.[1] Istaroxime's dual mechanism of action provides a unique combination of enhanced contractility and improved diastolic relaxation.[1][22] Clinically, this translates to an increase in systolic blood pressure and a decrease in heart rate, which differentiates it from other inotropes.[1][23] In contrast, dobutamine's potent inotropic support via beta-1 agonism is often accompanied by an increased heart rate and myocardial oxygen demand.[1][15]
These differences suggest that istaroxime may offer a particular advantage in patients with AHF and hypotension, where an increase in blood pressure without a corresponding increase in heart rate is clinically desirable.[1] Further head-to-head clinical trials are necessary to fully delineate the comparative efficacy and safety of these two agents in diverse AHF patient populations.
References
- 1. benchchem.com [benchchem.com]
- 2. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. benchchem.com [benchchem.com]
- 8. [Dobutamine: mechanisms of action and use in acute cardiovascular pathology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. litfl.com [litfl.com]
- 10. derangedphysiology.com [derangedphysiology.com]
- 11. What is the mechanism of Dobutamine Hydrochloride? [synapse.patsnap.com]
- 12. benchchem.com [benchchem.com]
- 13. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. heart.bmj.com [heart.bmj.com]
- 19. droracle.ai [droracle.ai]
- 20. Selectivity of Dobutamine for Adrenergic Receptor Subtypes: IN VITRO ANALYSIS BY RADIOLIGAND BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Techniques for assessing inotropic effects of drugs in patients with heart failure: application to the evaluation of nicardipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Istaroxime: A Novel Therapeutic Agent for Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Meta-Analysis of Istaroxime Clinical Trials for Acute Heart Failure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trials on Istaroxime (B1662506) for the treatment of acute heart failure (AHF). It objectively compares Istaroxime's performance with alternative inotropic agents, supported by available experimental data. This document details the unique dual mechanism of action of Istaroxime and presents quantitative outcomes from key clinical trials.
Introduction to Istaroxime
Istaroxime is a novel intravenous inotropic agent under investigation for the treatment of AHF.[1][2] It is chemically distinct from other currently available inotropes and possesses a unique dual mechanism of action: inhibition of the Na+/K+-ATPase pump and stimulation of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[2][3] This dual action is intended to enhance both cardiac contractility (inotropy) and relaxation (lusitropy), offering a potential advantage in the management of AHF.[2]
Comparative Analysis with Other Inotropic Agents
While direct head-to-head clinical trial data comparing Istaroxime with other inotropic agents such as dobutamine, milrinone (B1677136), and levosimendan (B1675185) are limited, this guide provides a comparison based on their distinct mechanisms of action and data from placebo-controlled trials.
Mechanism of Action
The therapeutic effects of Istaroxime and its comparators stem from their distinct interactions with cellular signaling pathways in cardiomyocytes.
Istaroxime:
Istaroxime's dual mechanism of action targets two key proteins involved in cardiac muscle contraction and relaxation.
-
Na+/K+-ATPase Inhibition: By inhibiting the Na+/K+-ATPase pump on the sarcolemma, Istaroxime leads to a modest increase in intracellular sodium. This, in turn, reduces the activity of the sodium-calcium exchanger (NCX), resulting in a net increase in intracellular calcium concentration and enhanced myocardial contractility.[4]
-
SERCA2a Stimulation: Istaroxime also activates SERCA2a, an enzyme in the sarcoplasmic reticulum responsible for re-sequestering calcium from the cytoplasm during diastole. By stimulating SERCA2a, Istaroxime promotes faster calcium reuptake, leading to improved cardiac relaxation.[4]
Dobutamine:
Dobutamine is a synthetic catecholamine that primarily acts as a β1-adrenergic receptor agonist.
-
β1-Adrenergic Receptor Stimulation: Activation of β1-receptors in cardiomyocytes initiates a G-protein coupled receptor cascade, leading to the activation of adenylyl cyclase. This increases intracellular cyclic AMP (cAMP) levels, activating Protein Kinase A (PKA). PKA then phosphorylates L-type calcium channels, increasing calcium influx and enhancing contractility.[5][6][7]
Milrinone:
Milrinone is a phosphodiesterase 3 (PDE3) inhibitor.
-
PDE3 Inhibition: By inhibiting the PDE3 enzyme, milrinone prevents the breakdown of cAMP in cardiac and vascular smooth muscle cells. The resulting increase in cAMP levels leads to the activation of PKA and subsequent phosphorylation of proteins involved in calcium handling, enhancing cardiac contractility. In vascular smooth muscle, elevated cAMP promotes relaxation, leading to vasodilation.[8][9]
Levosimendan:
Levosimendan is primarily a calcium sensitizer.
-
Calcium Sensitization: Levosimendan binds to cardiac troponin C in a calcium-dependent manner, stabilizing the calcium-troponin complex. This enhances the sensitivity of the myofilaments to calcium, leading to increased contractility without a significant increase in intracellular calcium concentration.[10][11]
-
ATP-sensitive Potassium Channel Opening: Levosimendan also opens ATP-sensitive potassium channels in vascular smooth muscle, causing vasodilation.[11]
References
- 1. dicardiology.com [dicardiology.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Windtree Announces Publication of Istaroxime Positive Phase 2 SEISMiC B Study | Windtree Therapeutics, Inc [ir.windtreetx.com]
- 6. Dobutamine stress echocardiography for the detection of myocardial viability in patients with left ventricular dysfunction taking β blockers: accuracy and optimal dose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rationale and design of the hemodynamic, echocardiographic and neurohormonal effects of istaroxime, a novel intravenous inotropic and lusitropic agent: a randomized controlled trial in patients hospitalized with heart failure (HORIZON-HF) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Utility of Low-Dose-Dobutamine Stress Echocardiography in Patients with Heart Failure with Reduced Ejection Fraction: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hemodynamic, Echocardiographic, and Neurohormonal Effects of Istaroxime, a Novel Intravenous Inotropic and Lusitropic Agent: A Randomized Controlled Trial in Patients Hospitalized With Heart Failure - American College of Cardiology [acc.org]
- 10. Safety and efficacy of up to 60 h of iv istaroxime in pre-cardiogenic shock patients: Design of the SEISMiC trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of istaroxime on diastolic stiffness in acute heart failure syndromes: results from the Hemodynamic, Echocardiographic, and Neurohormonal Effects of Istaroxime, a Novel Intravenous Inotropic and Lusitropic Agent: a Randomized Controlled Trial in Patients Hospitalized with Heart Failure (HORIZON-HF) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative studies of Istaroxime and other Na+/K+-ATPase inhibitors
A Comparative Guide to Istaroxime and Other Na+/K+-ATPase Inhibitors for Cardiovascular Research
Introduction
For decades, the inhibition of the Na+/K+-ATPase enzyme has been a cornerstone of therapy for heart failure, with cardiac glycosides like digoxin (B3395198) being primary examples. These traditional agents increase cardiac contractility by elevating intracellular calcium levels. However, their use is often limited by a narrow therapeutic window and the risk of arrhythmias.[1] Istaroxime represents a new class of intravenous agents for acute heart failure, offering a distinct, dual mechanism of action. It not only inhibits the Na+/K+-ATPase but also stimulates the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a).[2][3][4] This unique combination provides both positive inotropic (contractility) and lusitropic (relaxation) effects, potentially offering a more favorable safety and efficacy profile compared to traditional Na+/K+-ATPase inhibitors.[5]
This guide provides an objective comparison of Istaroxime with other Na+/K+-ATPase inhibitors, supported by experimental data from preclinical and clinical studies. It includes detailed methodologies for key experiments and visual diagrams to elucidate complex pathways and workflows.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between Istaroxime and traditional inhibitors like digoxin and ouabain (B1677812) lies in its dual-target approach.
Traditional Na+/K+-ATPase Inhibitors (e.g., Digoxin, Ouabain)
Classical cardiac glycosides exert their effect by binding to the extracellular side of the α-subunit of the Na+/K+-ATPase.[6] This inhibition disrupts the normal extrusion of three sodium ions (Na+) and influx of two potassium ions (K+), leading to an accumulation of intracellular Na+.[7] The increased intracellular Na+ concentration alters the gradient for the Na+/Ca2+ exchanger (NCX), causing it to work in reverse, bringing more calcium ions (Ca2+) into the cell.[8] This elevation in cytosolic Ca2+ enhances the contractility of cardiac myocytes but can also lead to Ca2+ overload, a factor in digitalis-induced arrhythmias.[1][5]
Istaroxime: A Dual-Action Compound
Istaroxime shares the ability to inhibit the Na+/K+-ATPase, contributing to a positive inotropic effect through the same pathway as traditional inhibitors.[5] However, it distinguishes itself with a second, crucial mechanism: the stimulation of SERCA2a.[2][9]
Istaroxime directly interacts with the SERCA2a/phospholamban (PLB) complex, causing the dissociation of the inhibitory protein PLB from SERCA2a.[10][11] This action, which is independent of the cAMP/PKA signaling pathway, effectively activates SERCA2a.[12] An activated SERCA2a pump more efficiently sequesters Ca2+ from the cytosol back into the sarcoplasmic reticulum (SR) during diastole. This enhanced Ca2+ reuptake leads to improved diastolic relaxation (lusitropy) and also increases the SR Ca2+ load available for the next contraction, further boosting systolic function.[10][12] This improved calcium handling may underlie the lower toxicity and arrhythmogenic risk of Istaroxime compared to traditional agents.[1][13]
References
- 1. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. mdpi.com [mdpi.com]
- 4. Istaroxime: A Novel Therapeutic Agent for Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. AOP-Wiki [aopwiki.org]
- 8. droracle.ai [droracle.ai]
- 9. benchchem.com [benchchem.com]
- 10. SERCA2a stimulation by istaroxime: a novel mechanism of action with translational implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SERCA2a stimulation by istaroxime: a novel mechanism of action with translational implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
Assessing the Arrhythmogenic Potential of Istaroxime Compared to Other Inotropes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of inotropic agents for acute heart failure (AHF) has been a balancing act between enhancing cardiac contractility and minimizing the risk of life-threatening arrhythmias. Traditional inotropes, while effective in improving hemodynamic parameters, often carry a significant proarrhythmic liability.[1][2][3] Istaroxime (B1662506), a novel intravenous agent, has emerged as a promising alternative with a unique dual mechanism of action that offers both inotropic and lusitropic (cardiac relaxation) support.[4][5] This guide provides an objective comparison of the arrhythmogenic potential of istaroxime with other inotropes, supported by experimental data.
Mechanism of Action: A Dual Approach to Cardiac Support
Istaroxime's distinct pharmacological profile stems from its ability to simultaneously inhibit the Na+/K+-ATPase (NKA) pump and stimulate the sarco/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[2][4][5] This dual action contrasts with other classes of inotropes:
-
Cardiac Glycosides (e.g., Digoxin, Ouabain): Primarily inhibit the Na+/K+-ATPase, leading to an increase in intracellular sodium, which in turn increases intracellular calcium via the Na+/Ca2+ exchanger, enhancing contractility. However, this can lead to calcium overload and delayed afterdepolarizations, a substrate for arrhythmias.[6][7]
-
β-Adrenergic Agonists (e.g., Dobutamine): Stimulate β-1 adrenergic receptors, leading to increased cyclic AMP (cAMP) and protein kinase A (PKA) activation. This results in phosphorylation of calcium channels and phospholamban, enhancing calcium influx and reuptake, thereby increasing contractility. However, this can also increase heart rate and myocardial oxygen demand, contributing to arrhythmogenesis.[8][9]
-
Phosphodiesterase-III (PDE3) Inhibitors (e.g., Milrinone): Inhibit the breakdown of cAMP, leading to effects similar to β-adrenergic agonists.[8][10]
-
Calcium Sensitizers (e.g., Levosimendan): Increase the sensitivity of troponin C to calcium, enhancing contractility without significantly increasing intracellular calcium concentrations, which is thought to reduce arrhythmogenic risk.[3][11]
Istaroxime's stimulation of SERCA2a actively sequesters calcium back into the sarcoplasmic reticulum, which is believed to counteract the potential for calcium overload from Na+/K+-ATPase inhibition, thus mitigating the arrhythmogenic risk.[12][13]
Comparative Data on Arrhythmogenic Potential
The following tables summarize key findings from preclinical and clinical studies comparing the arrhythmogenic effects of istaroxime with other inotropes.
Table 1: Preclinical Studies on Arrhythmogenic Potential
| Inotrope | Model | Key Findings on Arrhythmogenicity | Reference |
| Istaroxime | Guinea pig ventricular myocytes | Inhibited the transient inward current (ITI) by 43%, a current involved in digitalis-induced arrhythmias. | [4] |
| Rat ventricular cardiomyocytes | Did not significantly increase Ca2+ spark and wave frequency; broke arrhythmogenic Ca2+ waves into less harmful mini-waves. | [6] | |
| Chronic atrioventricular block (CAVB) dogs | Devoid of significant proarrhythmic effects; induced only single ectopic beats in a small fraction of sensitive animals. | [14] | |
| Digoxin | Guinea pig ventricular myocytes | Did not inhibit the transient inward current (ITI). | [4] |
| Ouabain | Rat ventricular cardiomyocytes | Promoted calcium/calmodulin-dependent kinase II (CaMKII) activation and cardiomyocyte death. | [6] |
| Dobutamine, Milrinone, Ouabain | Dogs with myocardial infarction | All displayed comparable proarrhythmic potentials, precipitating new ventricular arrhythmias. | [8][15] |
Table 2: Clinical Trial Data on Cardiac Adverse Events
| Inotrope/Study | Patient Population | Incidence of Clinically Significant Arrhythmias | Reference |
| Istaroxime (HORIZON-HF) | Patients with acute heart failure | No clinically significant arrhythmias reported. | [1] |
| Istaroxime (SEISMiC) | Patients with pre-cardiogenic shock | Serious cardiac adverse events, including arrhythmias, did not differ between placebo and istaroxime groups. | [1] |
| Milrinone (OPTIME-CHF) | Patients with acute exacerbation of chronic heart failure | Associated with more cases of atrial arrhythmias compared to placebo. | [10] |
| Digoxin (ARISTOTLE - observational) | Patients with atrial fibrillation | Associated with an increased risk of death, particularly sudden death, especially with higher serum concentrations. | [16] |
| Dopamine (SOAP-II) | Patients in shock (including cardiogenic) | More frequent arrhythmic events compared to norepinephrine. | [10][17] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Istaroxime
The following diagram illustrates the dual mechanism of action of istaroxime on a cardiac myocyte.
Caption: Dual mechanism of action of istaroxime in a cardiac myocyte.
Experimental Workflow for Assessing Arrhythmogenic Potential
This diagram outlines a typical experimental workflow for evaluating the arrhythmogenic potential of a novel inotropic agent.
Caption: Workflow for assessing the arrhythmogenic potential of inotropes.
Detailed Experimental Protocols
In Vitro Electrophysiology in Isolated Ventricular Myocytes
Objective: To assess the direct effects of the compound on cardiac action potentials and the occurrence of arrhythmogenic events like early and delayed afterdepolarizations (EADs and DADs).
Methodology:
-
Cell Isolation: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit, or canine).
-
Patch-Clamp Technique: Whole-cell patch-clamp recordings are performed to measure action potentials in current-clamp mode.
-
Drug Application: A baseline action potential is recorded, followed by perfusion of the myocytes with increasing concentrations of the test compound (e.g., istaroxime) and comparator inotropes (e.g., digoxin).
-
Data Analysis: Changes in action potential duration (APD) at different repolarization levels (e.g., APD50, APD90), resting membrane potential, and the incidence of EADs and DADs are quantified and compared between treatment groups.
In Vitro Calcium Handling Assessment in Isolated Cardiomyocytes
Objective: To evaluate the effect of the compound on intracellular calcium dynamics, which are closely linked to arrhythmogenesis.
Methodology:
-
Cell Loading: Isolated ventricular myocytes are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Confocal Microscopy: Cells are placed on a perfusion chamber on the stage of a confocal microscope and electrically stimulated to elicit calcium transients.
-
Drug Perfusion: Baseline calcium transients, sparks (localized calcium release events), and waves (propagating calcium release) are recorded. The cells are then perfused with the test and comparator compounds.
-
Data Analysis: The amplitude and decay kinetics of the calcium transients, as well as the frequency and characteristics of calcium sparks and waves, are analyzed to assess for evidence of calcium overload and spontaneous calcium release, which are proarrhythmic.[6]
In Vivo Electrophysiology and Hemodynamic Monitoring in Animal Models
Objective: To assess the arrhythmogenic potential and hemodynamic effects of the compound in a whole-animal model, often one that is sensitized to arrhythmias (e.g., chronic atrioventricular block dogs).[14]
Methodology:
-
Animal Model: An appropriate animal model of heart failure or arrhythmia susceptibility is used.
-
Instrumentation: Animals are anesthetized and instrumented for continuous electrocardiogram (ECG) recording, intracardiac pressure measurements (for dP/dt as a measure of contractility and relaxation), and blood pressure monitoring.
-
Drug Infusion: The test compound and comparators are infused intravenously at escalating doses.
-
Arrhythmia Induction (Optional): Programmed electrical stimulation can be used to assess the vulnerability to induced arrhythmias.
-
Data Analysis: The incidence and type of spontaneous and induced arrhythmias are recorded and compared between treatment groups. Hemodynamic parameters are also analyzed to correlate with the inotropic effects.
Conclusion
The available preclinical and clinical evidence suggests that istaroxime has a lower arrhythmogenic potential compared to traditional inotropes like cardiac glycosides and catecholamines.[1][4][6] Its unique dual mechanism of action, which combines Na+/K+-ATPase inhibition with SERCA2a stimulation, appears to confer a favorable safety profile by improving cardiac contractility and relaxation without inducing significant calcium overload.[12][13] While further head-to-head comparative trials are needed, istaroxime represents a promising development in the quest for safer inotropic therapies for acute heart failure.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Istaroxime: A Novel Therapeutic Agent for Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inotropes in Acute Heart Failure: From Guidelines to Practical Use: Therapeutic Options and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Cellular Mechanisms Underlying the Low Cardiotoxicity of Istaroxime - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beta-blockers or Digoxin for Atrial Fibrillation and Heart Failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arrhythmogenic potential of positive inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cardiogenic shock: Inotropes and vasopressors | Revista Portuguesa de Cardiologia (English edition) [revportcardiol.org]
- 11. benchchem.com [benchchem.com]
- 12. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Istaroxime for Patients with Acute Heart Failure: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. researchgate.net [researchgate.net]
- 16. Common Heart Drug Digoxin Appears to Heighten Death Risk in AF Patients | Duke Health [corporate.dukehealth.org]
- 17. jvsmedicscorner.com [jvsmedicscorner.com]
A Comparative Analysis of Istaroxime's Impact on Systolic and Diastolic Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Istaroxime's performance against other inotropic agents, focusing on its dual impact on systolic and diastolic heart function. The information presented is supported by experimental data from preclinical and clinical studies to aid in research and drug development.
Executive Summary
Istaroxime (B1662506) is a novel intravenous agent with a unique dual mechanism of action that distinguishes it from traditional inotropic drugs like Milrinone and Dobutamine. It acts as both a positive inotropic agent, enhancing myocardial contractility, and a lusitropic agent, improving diastolic relaxation.[1][2][3] This is achieved through the inhibition of the Na+/K+-ATPase pump and the stimulation of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[4][5][6] In contrast, Dobutamine primarily acts as a β1-adrenergic agonist, increasing contractility but with potential for increased heart rate and arrhythmogenesis.[7] Milrinone, a phosphodiesterase-3 inhibitor, increases contractility and induces vasodilation.[8] Clinical trial data suggests that Istaroxime's unique profile allows for an increase in systolic blood pressure and cardiac output without a significant increase in heart rate, a key differentiator from other inotropes.[2][9][10]
Comparative Data on Cardiac Function
The following tables summarize quantitative data from various studies to facilitate a comparison of the effects of Istaroxime, Milrinone, and Dobutamine on key hemodynamic and echocardiographic parameters. It is important to note that the data is compiled from different studies with varying patient populations and methodologies, and direct head-to-head trials are limited.
Table 1: Comparative Hemodynamic Effects
| Parameter | Istaroxime | Milrinone | Dobutamine |
| Systolic Blood Pressure (SBP) | ↑ (Increase)[2][11][12][13] | ↓ (Decrease) or No Change[14] | ↑ (Increase)[15] |
| Heart Rate (HR) | ↓ (Decrease) or No Significant Change[2][13][14] | ↑ (Increase)[8] | ↑ (Increase)[16][17][18] |
| Cardiac Index (CI) | ↑ (Increase)[1][11][14] | ↑ (Increase)[19] | ↑ (Increase) |
| Pulmonary Capillary Wedge Pressure (PCWP) | ↓ (Decrease)[1][11][14] | ↓ (Decrease)[19] | ↓ (Decrease) or No Change |
| Systemic Vascular Resistance (SVR) | No Significant Change | ↓ (Decrease)[19] | ↓ (Decrease) |
| Stroke Volume Index (SVI) | ↑ (Increase)[13][20] | No Change or ↓[19] | ↑ (Increase) |
Table 2: Comparative Echocardiographic and Hemodynamic Parameters
| Parameter | Istaroxime | Milrinone | Dobutamine |
| Ejection Fraction (EF) | ↑ (Increase)[13][20] | ↑ (Increase)[21] | ↑ (Increase)[2][22] |
| E/e' ratio | ↓ (Decrease)[2][14] | Data not readily available | No consistent lusitropic effect[16][17][18] |
| Peak rate of pressure development (dP/dtmax) | ↑ (Increase) | ↑ (Increase)[23] | ↑ (Increase)[2][6][22][24] |
| Peak rate of pressure decay (-dP/dtmax) | ↑ (Increase) | ↑ (Increase) | ↑ (Increase)[3][24] |
| Time constant of isovolumic relaxation (Tau) | ↓ (Decrease)[12] | ↓ (Decrease)[19][23] | ↓ (Decrease)[3][6][24] |
Mechanism of Action: A Visual Representation
Istaroxime's distinct effects on systolic and diastolic function stem from its dual mechanism of action. The following diagram illustrates this unique signaling pathway.
References
- 1. youtube.com [youtube.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Effect of Sildenafil on Pressure–Volume Loop Measures of Ventricular Function in Fontan Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hcplive.com [hcplive.com]
- 5. researchgate.net [researchgate.net]
- 6. The β3 Adrenergic Receptor Antagonist L-748,337 Attenuates Dobutamine-Induced Cardiac Inefficiency While Preserving Inotropy in Anesthetized Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ecgwaves.com [ecgwaves.com]
- 8. bsecho.org [bsecho.org]
- 9. Ca transients in cardiac myocytes measured with a low affinity fluorescent indicator, furaptra - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Hemodynamic, Echocardiographic, and Neurohormonal Effects of Istaroxime, a Novel Intravenous Inotropic and Lusitropic Agent: A Randomized Controlled Trial in Patients Hospitalized With Heart Failure - American College of Cardiology [acc.org]
- 12. Effects of istaroxime on diastolic stiffness in acute heart failure syndromes: results from the Hemodynamic, Echocardiographic, and Neurohormonal Effects of Istaroxime, a Novel Intravenous Inotropic and Lusitropic Agent: a Randomized Controlled Trial in Patients Hospitalized with Heart Failure (HORIZON-HF) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers Publishing Partnerships | Ex Situ Left Ventricular Pressure-Volume Loop Analyses for Donor Hearts: Proof of Concept in an Ovine Experimental Model [frontierspartnerships.org]
- 14. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dicardiology.com [dicardiology.com]
- 16. Istaroxime Clinical Data Shows Promise in Phase 2b Heart Failure Study, Windtree Reports | WINT Stock News [stocktitan.net]
- 17. Research Portal [scholarship.libraries.rutgers.edu]
- 18. radiopaedia.org [radiopaedia.org]
- 19. journals.physiology.org [journals.physiology.org]
- 20. Pressure–volume loop analysis in cardiology - Wikipedia [en.wikipedia.org]
- 21. Magnetic resonance hyperpolarization imaging detects early myocardial dysfunction in a porcine model of right ventricular heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Lusitrophic Effects of Dobutamine in Young and Aged Mice In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. journals.physiology.org [journals.physiology.org]
Istaroxime in Acute Heart Failure: A Comparative Analysis of Clinical Outcomes
A Systematic Review and Guide for Researchers and Drug Development Professionals
Istaroxime (B1662506) is an investigational intravenous agent for the treatment of acute heart failure (AHF) with a novel dual mechanism of action that distinguishes it from currently available inotropic agents. This guide provides a systematic review of the clinical outcomes of istaroxime in patients with AHF, offering a comparative analysis against established therapies such as dobutamine (B195870), milrinone (B1677136), and levosimendan (B1675185). The content is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental methodologies, and visualizations of key pathways and workflows.
Mechanism of Action: A Dual Approach to Enhancing Cardiac Function
Istaroxime's unique pharmacological profile stems from its ability to simultaneously inhibit the Na+/K+-ATPase pump and stimulate the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][2]
-
Na+/K+-ATPase Inhibition: By inhibiting the Na+/K+-ATPase pump on the cardiomyocyte membrane, istaroxime leads to a modest increase in intracellular sodium. This, in turn, reduces the activity of the Na+/Ca2+ exchanger, resulting in a net increase in intracellular calcium concentration during systole, thereby enhancing myocardial contractility (inotropic effect).[3]
-
SERCA2a Activation: Istaroxime also stimulates SERCA2a, the pump responsible for re-sequestering calcium into the sarcoplasmic reticulum during diastole. This enhanced calcium reuptake improves myocardial relaxation (lusitropic effect) and increases the amount of calcium available for subsequent contractions.[1][2]
This dual mechanism contrasts with other inotropic agents. Dobutamine is a β1-adrenergic agonist that increases intracellular cyclic AMP (cAMP) and protein kinase A (PKA) activity, leading to enhanced calcium influx and contractility.[3] Milrinone, a phosphodiesterase-3 inhibitor, also increases cAMP levels, resulting in similar downstream effects. Levosimendan, on the other hand, is a calcium sensitizer (B1316253) that enhances the sensitivity of troponin C to calcium, thereby increasing contractility without significantly increasing intracellular calcium concentration; it also possesses vasodilatory properties through the opening of ATP-sensitive potassium channels.[4]
Comparative Clinical Efficacy
Clinical trials have demonstrated that istaroxime improves hemodynamic parameters in patients with AHF. A key differentiator is its ability to increase systolic blood pressure (SBP) while decreasing heart rate, a unique profile among inotropic agents.[1][2]
Table 1: Hemodynamic and Echocardiographic Outcomes of Istaroxime vs. Placebo in AHF
| Outcome Measure | Istaroxime | Placebo | p-value | Reference |
| SEISMiC Trial (24h infusion) | ||||
| Change in SBP AUC at 6h (mmHg·h) | 53.1 | 30.9 | 0.017 | [5] |
| Change in SBP AUC at 24h (mmHg·h) | 291.2 | 208.7 | 0.025 | [5] |
| Change in Cardiac Index (L/min/m²) | +0.21 | - | 0.016 | [5] |
| Change in Left Atrial Area (cm²) | -1.8 | - | 0.008 | [5] |
| Change in LV End-Systolic Volume (mL) | -12.0 | - | 0.034 | [5] |
| Meta-Analysis of 3 RCTs (300 patients) | ||||
| Change in LVEF (%) | MD: 1.06 | - | 0.007 | [6] |
| Change in Stroke Volume Index (mL/m²) | MD: 3.04 | - | <0.0001 | [6] |
| Change in Cardiac Index (L/min/m²) | MD: 0.18 | - | <0.0001 | [6] |
| Change in SBP (mmHg) | MD: 5.32 | - | 0.0006 | [6] |
| Change in Heart Rate (bpm) | MD: -3.05 | - | 0.007 | [6] |
| Change in E/A Ratio | MD: -0.39 | - | 0.0001 | [6] |
| Change in Pulmonary Artery Systolic Pressure (mmHg) | MD: -2.30 | - | <0.0001 | [6] |
MD: Mean Difference; LVEF: Left Ventricular Ejection Fraction; SBP: Systolic Blood Pressure; AUC: Area Under the Curve; LV: Left Ventricular.
Table 2: Comparative Clinical Outcomes of Inotropic Agents in AHF
| Outcome Measure | Levosimendan | Dobutamine | Milrinone | Reference |
| Head-to-Head Trial (ADHF with Renal Impairment) | [7][8] | |||
| Change in Cardiac Index | Marked Increase | Increase | Increase | [7][8] |
| Change in Ejection Fraction | Marked Increase | Increase | Increase | [7][8] |
| Change in 24h Urine Output | Marked Increase | Increase | Increase | [7][8] |
| Change in eGFR | Marked Increase | Increase | Increase | [7][8] |
| ICU Stay | Significantly Decreased | - | - | [7][8] |
| Hospital Stay | - | Decreased | - | [9] |
| Mortality | Significantly Decreased | - | - | [7][8] |
| Meta-Analysis (Levosimendan vs. Dobutamine) | [9] | |||
| 30-day Survival | 100% | 77.8% | - | [9] |
| Meta-Analysis (Milrinone vs. Dobutamine) | [10] | |||
| In-hospital Mortality | Lower risk (RR 0.87) | - | - | [10] |
eGFR: estimated Glomerular Filtration Rate; ICU: Intensive Care Unit; RR: Risk Ratio.
Direct head-to-head clinical trials comparing istaroxime with dobutamine, milrinone, or levosimendan are limited. However, the available data suggest that istaroxime's hemodynamic profile, particularly its effect on blood pressure and heart rate, may offer advantages in specific patient populations, such as those with hypotension.[11]
Safety and Tolerability
The most common adverse events associated with istaroxime in clinical trials were nausea, vomiting, and infusion site pain.[5] Importantly, istaroxime has not been associated with a significant increase in clinically relevant arrhythmias or cardiac troponin levels compared to placebo.[1] In contrast, traditional inotropes like dobutamine and milrinone are associated with an increased risk of arrhythmias and hypotension.[3] Levosimendan can also cause hypotension.[4]
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the activity of istaroxime and other inotropic agents.
Measurement of SERCA2a Activity
Objective: To quantify the rate of Ca2+-dependent ATP hydrolysis by SERCA2a in the presence of a test compound.
Principle: The activity of SERCA2a is determined by measuring the rate of ATP hydrolysis, which is coupled to the transport of Ca2+ into the sarcoplasmic reticulum. This can be assessed by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP.
Materials:
-
Cardiac microsomes (enriched with SERCA2a)
-
Assay buffer (e.g., 40 mM Tris-maleate pH 6.8, 100 mM KCl, 5 mM MgCl₂, 5 mM NaN₃, 1 mM EGTA, 0.5 mM DTT)
-
CaCl₂ solution
-
ATP solution containing [γ-³²P]ATP
-
Test compound (e.g., Istaroxime)
-
Quenching solution (e.g., trichloroacetic acid)
-
Ammonium (B1175870) molybdate (B1676688) solution
-
Organic solvent (e.g., isobutanol/benzene)
-
Scintillation counter
Procedure:
-
Preparation of Cardiac Microsomes: Isolate sarcoplasmic reticulum microsomes from cardiac tissue (e.g., canine or guinea pig ventricle) using differential centrifugation.
-
Reaction Setup: In a reaction tube, combine the cardiac microsomes, assay buffer, and varying concentrations of the test compound.
-
Pre-incubation: Incubate the mixture for a defined period (e.g., 5 minutes) at a specific temperature (e.g., 37°C).
-
Initiation of Reaction: Start the reaction by adding the ATP solution containing [γ-³²P]ATP and CaCl₂ to achieve a desired free Ca²⁺ concentration.
-
Incubation: Incubate the reaction mixture for a specific duration (e.g., 10-20 minutes) at 37°C.
-
Termination of Reaction: Stop the reaction by adding the quenching solution.
-
Extraction of Inorganic Phosphate: Add ammonium molybdate and the organic solvent to form a phosphomolybdate complex, which partitions into the organic phase.
-
Quantification: Measure the radioactivity of the organic phase using a liquid scintillation counter to determine the amount of ³²Pi released.
-
Data Analysis: Calculate the specific activity of SERCA2a (nmol Pi/mg protein/min) and compare the activity in the presence and absence of the test compound.
Measurement of Na+/K+-ATPase Inhibition
Objective: To determine the inhibitory effect of a test compound on the activity of Na+/K+-ATPase.
Principle: The activity of Na+/K+-ATPase is measured as the ouabain-sensitive hydrolysis of ATP. The amount of inorganic phosphate (Pi) released from ATP is quantified colorimetrically.
Materials:
-
Cardiac membrane preparation (enriched with Na+/K+-ATPase)
-
Assay buffer (e.g., 100 mM NaCl, 10 mM KCl, 4 mM MgCl₂, 50 mM Tris-HCl pH 7.4)
-
ATP solution
-
Test compound (e.g., Istaroxime)
-
Ouabain (B1677812) (a specific Na+/K+-ATPase inhibitor)
-
Colorimetric reagent for phosphate detection (e.g., malachite green-based reagent)
-
Spectrophotometer
Procedure:
-
Preparation of Cardiac Membranes: Isolate a membrane fraction enriched in Na+/K+-ATPase from cardiac tissue.
-
Reaction Setup: Prepare two sets of reaction tubes. Both sets contain the cardiac membrane preparation, assay buffer, and varying concentrations of the test compound. One set also contains ouabain to determine the non-specific ATPase activity.
-
Pre-incubation: Pre-incubate the reaction mixtures at 37°C for a defined period.
-
Initiation of Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the reactions at 37°C for a specific time.
-
Termination of Reaction: Stop the reaction (e.g., by adding a stopping solution).
-
Phosphate Detection: Add the colorimetric reagent to each tube and incubate to allow color development.
-
Measurement: Measure the absorbance of the solutions at the appropriate wavelength using a spectrophotometer.
-
Data Analysis: Calculate the amount of Pi released in each reaction. The Na+/K+-ATPase activity is the difference between the total ATPase activity (without ouabain) and the non-specific ATPase activity (with ouabain). Determine the concentration of the test compound that causes 50% inhibition (IC50).
References
- 1. researchgate.net [researchgate.net]
- 2. Istaroxime: A Novel Therapeutic Agent for Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Safety and efficacy of istaroxime in patients with acute heart failure-related pre-cardiogenic shock - a multicentre, randomized, double-blind, placebo-controlled, parallel group study (SEISMiC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Istaroxime for Patients with Acute Heart Failure: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Clinical outcomes of levosimendan versus dobutamine in patients with acute decompensated heart failure with reduced ejection fraction and impaired renal function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Safety and Efficacy of Istaroxime in Patients With Acute Heart Failure: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Istaroxime Hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the safe handling and disposal of investigational compounds like istaroxime (B1662506) hydrochloride are paramount to maintaining a secure and compliant laboratory environment. This guide provides a procedural framework for the proper disposal of istaroxime hydrochloride, ensuring adherence to safety protocols and regulatory requirements.
According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2] This classification is fundamental to the recommended disposal procedures. However, it is crucial to recognize that the regulatory landscape and the understanding of a compound's toxicology can evolve. Therefore, always consult the most current SDS and your institution's Environmental Health and Safety (EHS) department for the latest guidance.[1]
Core Disposal Principles
While this compound is not categorized as hazardous, prudent laboratory practice necessitates a structured approach to its disposal to minimize environmental impact and ensure personnel safety. The cornerstone of proper disposal is strict adherence to all applicable country, federal, state, and local regulations.[1]
Key recommendations for disposal include:
-
Waste Segregation: Keep this compound waste separate from other waste streams to ensure proper handling and disposal.[1]
-
Licensed Waste Hauler: Engage a certified chemical or hazardous waste disposal company to manage the final disposal of the material.[1]
-
Institutional Guidelines: Always follow your institution's specific protocols for non-hazardous chemical waste.[1]
Spill Management Protocol
In the event of a spill involving this compound, the following steps should be promptly executed:
| Step | Action |
| 1. Ensure Personal Safety | Wear appropriate Personal Protective Equipment (PPE), including a self-contained breathing apparatus and protective clothing.[1][2] |
| 2. Ensure Adequate Ventilation | Ventilate the area of the spill to disperse any airborne particles.[1][2] |
| 3. Contain the Spill | Prevent further leakage or spillage. Keep the product away from drains and water courses.[1][2] |
| 4. Absorb Liquid Spills | For solutions, use a finely-powdered liquid-binding material such as diatomite or universal binders to absorb the spill.[1][2] |
| 5. Decontaminate Surfaces | Scrub the affected surfaces and any contaminated equipment with alcohol.[1][2] |
| 6. Dispose of Contaminated Materials | Collect all contaminated materials, including absorbents and cleaning supplies, and dispose of them in accordance with local regulations.[1][2] |
Disposal of Unused this compound and Contaminated Materials
The disposal of unused this compound and any materials that have come into contact with it, such as personal protective equipment (PPE) and labware, should be managed as follows:
-
Consult Regulations: Review and adhere to all relevant federal, state, and local regulations for chemical waste disposal.[1]
-
Segregate Waste: Keep all this compound waste separate from other laboratory waste.[1]
-
Engage a Professional Disposal Service: Arrange for a licensed waste disposal company to collect and manage the disposal of the chemical waste.[1]
-
Follow Institutional EHS Guidance: Always consult with your institution's Environmental Health & Safety (EHS) department for specific guidance and to ensure compliance with institutional protocols.[1]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
Essential Safety and Logistical Information for Handling Istaroxime Hydrochloride
This guide provides comprehensive, step-by-step procedures for the safe handling, use, and disposal of Istaroxime hydrochloride in a laboratory setting. The following protocols are designed to provide researchers, scientists, and drug development professionals with the essential information required to mitigate risks and ensure a safe operational environment.
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against potential exposure. While this compound is not classified as a hazardous substance, following best practices in a laboratory setting is crucial.[1] Full personal protective equipment is required to ensure safety when handling Istaroxime.[2]
Table 1: Personal Protective Equipment (PPE) Requirements
| Situation | Required PPE |
| Routine Handling | Chemical-resistant gloves, lab coat, and safety glasses with side shields.[2] |
| Risk of Dust/Aerosol Generation | In addition to routine PPE, a NIOSH-certified N95 or higher-level respirator is necessary.[2] |
| Risk of Splash | A face shield and a protective disposable gown made of low-permeability fabric should be worn.[2][3] |
| Accidental Release/Spill | Full protective equipment, including respiratory protection, is required.[2] A self-contained breathing apparatus may be necessary in the event of a large spill.[1] |
Operational Plan and Handling Procedures
A structured operational plan is essential for the safe handling of this compound. This includes the use of engineering controls and adherence to safe handling practices.
1. Engineering Controls:
-
Work in a well-ventilated area.[2]
-
For procedures that may generate dust or aerosols, use a chemical fume hood.[2]
-
Ensure that a safety shower and eyewash station are readily accessible.[2][4]
2. Safe Handling Practices:
-
Avoid contact with eyes, skin, and clothing.[2]
-
Avoid inhaling any dust or aerosols.[2]
-
Wash hands thoroughly after handling the compound.
-
Do not eat, drink, or smoke in areas where this compound is handled.[2]
3. Storage:
-
Keep the container tightly sealed.[2]
-
Store in a cool, well-ventilated area.[2] The recommended storage temperature is 4°C, sealed and away from moisture.[4]
-
For solutions in a solvent, store at -80°C for up to one year or -20°C for up to six months.[4][5]
Experimental Protocols
Protocol 1: Weighing this compound Powder
-
Preparation: Don the appropriate PPE for routine handling with the potential for dust generation (lab coat, gloves, safety glasses, and an N95 respirator).
-
Work Area: Perform the weighing procedure inside a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Handling: Use a clean spatula to carefully transfer the desired amount of this compound from the storage container to a tared weigh boat or paper.
-
Cleaning: After weighing, securely close the primary container. Clean the spatula and any residual powder from the balance and work surface using a damp cloth or towel, ensuring no dust becomes airborne. Dispose of the cleaning materials as hazardous waste.
Protocol 2: Preparation of this compound Solution
-
Preparation: Put on the appropriate PPE for handling solutions with a risk of splashing (lab coat, gloves, safety glasses, and a face shield).
-
Work Area: Conduct the procedure in a chemical fume hood.
-
Dissolving: Add the weighed this compound powder to the desired solvent in a suitable container.
-
Mixing: Gently swirl or stir the mixture until the solid is completely dissolved. Avoid vigorous shaking that could create aerosols.
-
Storage: Clearly label the container with the compound name, concentration, solvent, and date of preparation. Store the solution at the recommended temperature.[4][5]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Collect all solid waste contaminated with this compound (e.g., weighing papers, contaminated gloves, pipette tips) in a dedicated, clearly labeled hazardous waste container.[6]
-
Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container.[6] Do not mix with other solvent waste streams unless compatibility has been confirmed.
2. Container Management:
-
Empty this compound containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6]
-
All waste containers must be clearly labeled as "Hazardous Waste" and identify the contents, including "this compound," and the approximate concentration and quantity.[6]
-
Keep waste containers securely closed except when adding waste.[6]
3. Final Disposal:
-
The disposal of this compound waste must be handled by a licensed and approved hazardous waste disposal company.[1][6]
-
Never dispose of this compound down the drain or in regular trash.[6]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[1][6]
Spill Management
In the event of a spill, follow these steps:
-
Ensure Personal Safety: Wear appropriate PPE, including respiratory protection.[1]
-
Ventilation: Ensure the area is adequately ventilated.[1]
-
Containment: Prevent further leakage or spillage and keep the product away from drains and water courses.[1]
-
Absorption: For solutions, absorb the spill with a finely-powdered liquid-binding material such as diatomite or universal binders.[1] For powders, carefully sweep up the material to avoid generating dust.
-
Decontamination: Scrub the affected surfaces and equipment with alcohol.[1]
-
Disposal: Collect all contaminated materials in a sealed container for proper disposal as hazardous waste.[1][2]
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
